molecular formula C9H7F2N3 B1357059 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine CAS No. 397844-80-3

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1357059
CAS No.: 397844-80-3
M. Wt: 195.17 g/mol
InChI Key: ZSASCCDXSUGHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine (CAS RN: 397844-80-3) is a high-purity amino-pyrazole derivative supplied for advanced medicinal chemistry and pharmaceutical research. This compound serves as a critical chemical intermediate in the synthesis of novel bioactive molecules. Its primary research value lies in the development of therapeutic agents, particularly in antiviral and antiparasitic domains. Scientific literature demonstrates that the 5-aminopyrazole scaffold is a privileged structure in drug discovery. Specifically, research has shown that this scaffold is utilized in the design and synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating HIV-1 . These derivatives have exhibited exceptional activity against wild-type HIV-1 strains with EC50 values in the nanomolar range, highlighting the scaffold's potential in antiviral applications . Furthermore, structural analogs, specifically 5-aminopyrazole hybrids, are being explored as promising chemotherapeutic agents against neglected tropical diseases. Recent studies identify this core structure as a key scaffold in developing new drug candidates for Chagas disease, showing potent activity against the Trypanosoma cruzi parasite . Researchers utilize this compound for ring bioisosterism and functional group interconversion to optimize activity and pharmacokinetic properties, such as oral bioavailability . Product Specifications: • CAS RN : 397844-80-3 • Molecular Formula : C9H7F2N3 • Molecular Weight : 195.17 g/mol • SMILES : C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F • Storage : Sealed in dry, store at 2-8°C Safety Information: Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSASCCDXSUGHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594425
Record name 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397844-80-3
Record name 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details the predominant synthetic strategy, which involves the preparation of the key intermediate, 2,6-difluorobenzoylacetonitrile, followed by its cyclocondensation with hydrazine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles, reaction mechanisms, and process optimization.

Introduction: The Significance of 3-Aminopyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 3-aminopyrazoles are particularly noteworthy as versatile building blocks for the synthesis of more complex molecules with therapeutic potential. The presence of a reactive amino group and the unique electronic properties of the pyrazole ring allow for diverse functionalization, making them ideal starting points for the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The specific target of this guide, this compound, incorporates a difluorophenyl moiety, a common feature in modern pharmaceuticals designed to enhance metabolic stability and binding affinity.

The Core Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted route for the synthesis of this compound is a two-step process. This strategy hinges on the initial formation of a β-ketonitrile intermediate, which then undergoes a classical cyclocondensation reaction with hydrazine.

Synthetic_Pathway 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Step1 Step 1: Claisen-type Condensation 2,6-Difluorobenzonitrile->Step1 Acetonitrile Acetonitrile Acetonitrile->Step1 Strong_Base Strong Base (e.g., NaH, LDA) Strong_Base->Step1 Intermediate 2,6-Difluorobenzoylacetonitrile Step1->Intermediate Step2 Step 2: Cyclocondensation Intermediate->Step2 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step2 Final_Product This compound Step2->Final_Product Claisen_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Work-up and Product Formation Acetonitrile CH₃-C≡N Enolate ⁻CH₂-C≡N Na⁺ Acetonitrile->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Intermediate_Anion [2,6-F₂-C₆H₃-C(⁻)=N-CH₂-C≡N] Na⁺ Enolate->Intermediate_Anion Attack on nitrile carbon Difluorobenzonitrile 2,6-F₂-C₆H₃-C≡N Difluorobenzonitrile->Intermediate_Anion Keto-Enamine 2,6-F₂-C₆H₃-C(=NH)-CH₂-C≡N Intermediate_Anion->Keto-Enamine Protonation Product 2,6-F₂-C₆H₃-C(=O)-CH₂-C≡N Keto-Enamine->Product Hydrolysis

Caption: Mechanism of 2,6-difluorobenzoylacetonitrile synthesis.

Experimental Protocol:

Parameter Value/Description Rationale/Insight
Reactants 2,6-Difluorobenzonitrile, Acetonitrile, Sodium Hydride (NaH)2,6-Difluorobenzonitrile is the electrophile. Acetonitrile provides the nucleophilic cyanomethyl carbanion. NaH is a strong, non-nucleophilic base suitable for deprotonating acetonitrile.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAn aprotic, anhydrous solvent is crucial to prevent quenching of the strong base and the enolate intermediate.
Stoichiometry 2,6-Difluorobenzonitrile: 1 eq., Acetonitrile: 1.5-2.0 eq., NaH: 1.5-2.0 eq.An excess of acetonitrile and base is often used to drive the reaction to completion and ensure complete deprotonation.
Temperature 0 °C to refluxThe initial deprotonation is often carried out at a lower temperature to control the reaction, followed by heating to promote the condensation.
Reaction Time 2-6 hoursMonitored by Thin Layer Chromatography (TLC) for the disappearance of the starting nitrile.
Work-up Quenching with a proton source (e.g., dilute HCl or NH₄Cl solution), followed by extraction with an organic solvent (e.g., ethyl acetate).The acidic work-up neutralizes the excess base and protonates the intermediate to form the product, which is then isolated by extraction.
Purification Column chromatography on silica gel or recrystallization.Purification is necessary to remove unreacted starting materials and byproducts.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.5-2.0 eq.) as a dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of acetonitrile (1.5-2.0 eq.) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acetonitrile enolate.

  • Add a solution of 2,6-difluorobenzonitrile (1 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2,6-difluorobenzoylacetonitrile.

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of the β-ketonitrile with hydrazine. This reaction is a classic and highly efficient method for the formation of 3-aminopyrazoles.

Reaction Mechanism:

Pyrazole_Formation cluster_0 Hydrazone Formation cluster_1 Intramolecular Cyclization cluster_2 Tautomerization Ketonitrile 2,6-F₂-C₆H₃-C(=O)-CH₂-C≡N Hydrazone 2,6-F₂-C₆H₃-C(=N-NH₂)-CH₂-C≡N Ketonitrile->Hydrazone Nucleophilic attack on carbonyl Hydrazine H₂N-NH₂ Hydrazine->Hydrazone Cyclization_Intermediate [Cyclic Intermediate] Hydrazone->Cyclization_Intermediate Attack on nitrile carbon Iminopyrazoline [Iminopyrazoline Intermediate] Cyclization_Intermediate->Iminopyrazoline Proton transfer Product This compound Iminopyrazoline->Product Aromatization

Caption: Mechanism of 3-aminopyrazole formation from a β-ketonitrile.

Experimental Protocol:

Parameter Value/Description Rationale/Insight
Reactants 2,6-Difluorobenzoylacetonitrile, Hydrazine HydrateThe β-ketonitrile provides the C-C-C backbone, and hydrazine provides the N-N unit for the pyrazole ring. Hydrazine hydrate is a convenient and commonly used source of hydrazine. [1][2][3]
Solvent Ethanol, Methanol, or Acetic AcidProtic solvents are typically used to facilitate proton transfer steps in the mechanism. Acetic acid can also act as a catalyst.
Stoichiometry 2,6-Difluorobenzoylacetonitrile: 1 eq., Hydrazine Hydrate: 1.1-1.5 eq.A slight excess of hydrazine hydrate is used to ensure complete consumption of the β-ketonitrile.
Temperature Room temperature to refluxThe reaction is often exothermic and may proceed at room temperature, but heating is commonly employed to increase the reaction rate.
Reaction Time 1-4 hoursMonitored by TLC for the disappearance of the starting β-ketonitrile.
Work-up The product often precipitates from the reaction mixture upon cooling. Filtration and washing with a suitable solvent (e.g., cold ethanol or water) is a common isolation method.The product is typically a solid with limited solubility in the reaction solvent at lower temperatures, allowing for easy isolation.
Purification Recrystallization from a suitable solvent system (e.g., ethanol/water).Recrystallization is an effective method for obtaining a highly pure product.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2,6-difluorobenzoylacetonitrile (1 eq.) in ethanol.

  • To this solution, add hydrazine hydrate (1.1-1.5 eq.) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the difluorophenyl ring will appear as multiplets. The pyrazole ring proton will be a singlet. The amine and pyrazole NH protons will appear as broad singlets, and their chemical shifts may vary with solvent and concentration.
¹³C NMR Aromatic carbons of the difluorophenyl ring will show characteristic C-F coupling. The pyrazole ring carbons will have distinct chemical shifts.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product should be observed.
Melting Point A sharp melting point indicates a high degree of purity.

Note: Specific NMR chemical shift data for this compound should be compared with literature values if available, or fully characterized and reported if it is a novel synthesis.

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Cyanides: Acetonitrile and its enolate are sources of cyanide. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available. [4][5][6]* Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. [1][2][3][7]Handle in a fume hood with appropriate PPE, including gloves and safety goggles.

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on well-established organic chemistry principles. The two-step approach, involving the formation of a β-ketonitrile followed by cyclocondensation with hydrazine, provides a reliable route to this valuable building block for drug discovery. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize this compound in high yield and purity, paving the way for the development of novel therapeutics.

References

  • Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(34), 18953-18962.
  • Arkema. (2012).
  • Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile.
  • Thermo Fisher Scientific. (2025).
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Sigma-Aldrich. (2025).
  • ScienceMadness.org. (2025). Safety precautions for hydrazine hydrate. Retrieved from [Link]

  • Semantic Scholar. (2000). Synthesis of 2,6-Difluorobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.6: 22.4 Claisen Condensation Reactions. Retrieved from [Link]

  • ResearchGate. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[[(3,4-difluorophenyl)amino]carbonyl]-1-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Thieme. (n.d.). C—CN Bond-Forming Reactions. Retrieved from [Link]

Sources

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine (CAS: 397844-80-3)

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in contemporary drug discovery. As a member of the aminopyrazole class, it combines the pharmacologically significant pyrazole nucleus with a strategically positioned amino group and a difluorinated phenyl ring. This unique combination of features imparts desirable physicochemical and biological properties, making it a valuable starting point for the synthesis of targeted therapeutics. The pyrazole core is a staple in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse molecular interactions within protein active sites.[1][2] The 3-amino substituent provides a critical vector for synthetic elaboration and often serves as a key hydrogen-bonding moiety for target engagement.[3] Furthermore, the 2,6-difluorophenyl group offers distinct advantages, including enhanced metabolic resistance and the ability to modulate pKa and conformational preferences, which can lead to improved potency and selectivity. This guide provides a comprehensive technical overview of its synthesis, properties, biological relevance, and application in the development of next-generation therapeutics.

Core Molecular Profile

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development.

Chemical and Physical Properties

The key physicochemical data for this compound are summarized below. These parameters are essential for planning synthetic reactions, developing analytical methods, and understanding the compound's behavior in biological systems.

PropertyValueSource
CAS Number 397844-80-3[4][5]
Molecular Formula C₉H₇F₂N₃[6]
Molecular Weight 195.17 g/mol [6][7]
InChI Key ZSASCCDXSUGHPD-UHFFFAOYSA-N[8]
MDL Number MFCD14708194[6][7]
Appearance Solid (form may vary)N/A
Storage Conditions Sealed in dry, 2-8°C for short-term; -20°C for long-term.[7][8]

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several robust methods available. The construction of the this compound core typically relies on a classical cyclocondensation strategy.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely employed approach for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. This reaction is highly efficient and allows for the introduction of diverse substituents on the pyrazole ring.

For the target molecule, the key starting material is 3-(2,6-difluorophenyl)-3-oxopropanenitrile . This β-ketonitrile contains the requisite difluorophenyl group and the nitrile functionality that will ultimately form the C4 and C5 positions of the pyrazole ring, with the amino group at C3 arising from the nitrile. The reaction proceeds via nucleophilic attack of hydrazine at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Proposed Synthetic Workflow

The following diagram illustrates a standard and reliable workflow for the laboratory-scale synthesis of the title compound.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Ring Formation A 2',6'-Difluoroacetophenone D 3-(2,6-difluorophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate) A->D 1. B Ethyl Cyanoformate B->D 2. C Sodium Ethoxide (Base) C->D Catalyst F This compound (Final Product) D->F Reactant D->F E Hydrazine Hydrate E->F Reagent

Caption: Synthetic pathway for this compound.

Quality Control and Analytical Methods

Confirmation of identity and assessment of purity are critical. A multi-pronged analytical approach is recommended.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purity assessment of pyrazole derivatives. A validated method can provide accurate quantification of the main peak and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. The ¹⁹F NMR spectrum will be particularly informative for verifying the integrity of the difluorophenyl group.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, further corroborating the compound's identity.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches from the amine and pyrazole ring, and C-F stretches.

Applications in Drug Discovery & Biological Rationale

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure contains three key motifs that are highly sought after in medicinal chemistry.

The Privileged Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle that is isosteric to imidazole but with distinct electronic properties. Its tautomeric nature allows it to act as both a hydrogen bond donor and acceptor.[1] This versatility enables it to form robust interactions with a wide array of biological targets, and it is a core component of drugs targeting inflammation, cancer, and infectious diseases.[1][9][10]

The 3-Aminopyrazole Pharmacophore

The placement of an amino group at the 3-position is particularly significant. 3-Aminopyrazoles are recognized as potent hinges for kinase inhibitors, where the amino group and the adjacent ring nitrogen can form bidentate hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. This interaction is a cornerstone of many successful kinase inhibitor designs.[3][11] Recent research has highlighted 1H-pyrazol-3-amine derivatives as novel and selective inhibitors of RIPK1 (Receptor-Interacting Protein Kinase 1), a key mediator of inflammation and necroptosis.[11]

Strategic Advantage of the 2,6-Difluorophenyl Group

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2,6-difluoro substitution pattern on the phenyl ring provides several benefits:

  • Metabolic Stability: The C-F bond is exceptionally strong, blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) and thereby increasing the compound's half-life.

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.

  • Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can improve cell membrane permeability. It also lowers the pKa of nearby acidic or basic groups, which can be fine-tuned for optimal target engagement.

Potential Therapeutic Targets & Pathways

Given its structural motifs, derivatives of this compound are prime candidates for development as inhibitors of protein kinases involved in oncology and inflammatory diseases.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD/FADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Induces Inhibitor Derivative of CAS 397844-80-3 Inhibitor->RIPK1 Inhibits

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

This pathway is a key driver in inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and ischemia-reperfusion injury. The development of selective RIPK1 inhibitors is an area of intense research, and this compound represents an ideal scaffold for this purpose.[11]

Key Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol: Synthesis of this compound

This is a representative protocol based on established methodologies for pyrazole synthesis.[12][13] Researchers should perform their own optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(2,6-difluorophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a solid.

Protocol: Purity Analysis by RP-HPLC

This protocol is adapted from validated methods for related pyrazole compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in methanol or acetonitrile.

  • Injection Volume: 5-10 µL.

  • Analysis: The retention time and peak purity should be determined. A pure sample should exhibit a single major peak.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

  • Hazard Identification: May be harmful if swallowed.[8] Causes skin and eye irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] Recommended storage is at 2-8°C.[7]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[14]

    • In case of skin contact: Wash off with soap and plenty of water.[14]

    • If inhaled: Move the person to fresh air.[14]

    • If swallowed: Rinse mouth with water. Call a physician or poison control center.[14]

Conclusion and Future Outlook

This compound (CAS 397844-80-3) is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its meticulously designed structure provides a robust platform for developing highly selective and potent modulators of key biological targets, particularly protein kinases. The convergence of a privileged pyrazole scaffold, a strategic 3-amino group, and the benefits of difluorophenyl substitution makes it an exceptionally valuable building block. Future research will undoubtedly see this core integrated into novel chemical libraries aimed at discovering next-generation therapeutics for cancer, autoimmune disorders, and other inflammatory diseases. Its versatility ensures its continued relevance in the ongoing quest for safer and more effective medicines.

References

  • BIOFOUNT. This compound. Available from: [Link]

  • BASF. Safety data sheet. Available from: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Bartz, D., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules.
  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Semantic Scholar. Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. Available from: [Link]

  • de la Torre, R. P., et al. (2021).
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available from: [Link]

  • ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Available from: [Link]

  • PubChem. 3-Amino-5-phenylpyrazole. Available from: [Link]

  • Karrouchi, K., et al. (2018).
  • Alamshany, Z. M., et al. (2025).
  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
  • Chemsrc. 1-(4-FLUORO-PHENYL)-1H-PYRAZOL-3-AMINE | CAS#:87949-12-0. Available from: [Link]

  • Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Available from: [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis.

Sources

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition

Introduction: The Prominence of the Aminopyrazole Scaffold

The this compound core represents a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its inherent structural and electronic properties make it an exceptional starting point for the development of potent and selective ligands for a variety of biological targets, most notably protein kinases.[1][2] The 3-aminopyrazole moiety is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of kinases, acting as a "hinge-binder" that anchors the inhibitor to the enzyme.[2] The 2,6-difluorophenyl group at the C5-position often serves to orient the molecule within the binding pocket and can contribute to potency and selectivity through specific hydrophobic and electronic interactions.

This guide provides an in-depth analysis of the structural analogs derived from this core. We will explore the causal relationships behind specific structural modifications, detail the resulting structure-activity relationships (SAR), provide validated experimental protocols for synthesis and evaluation, and present a framework for the rational design of next-generation inhibitors based on this versatile scaffold.

Part 1: The Aminopyrazole Core as a Bioisostere and Kinase Hinge-Binder

The utility of the pyrazole ring extends beyond its role as a simple scaffold; it is frequently employed as a bioisostere for other functional groups, such as amides or phenols.[3][4] This substitution can improve physicochemical properties like metabolic stability and lipophilicity while maintaining or enhancing biological activity.[3]

In the context of kinase inhibition, the N1-H and the exocyclic amine at C3 of the 3-aminopyrazole core are critical. They mimic the hydrogen bonding pattern of the adenine base in ATP, forming two crucial hydrogen bonds with the "hinge region" of the kinase domain, a short segment of amino acids that connects the N- and C-lobes of the enzyme.[2] This bidentate interaction provides a high-affinity anchor for the inhibitor, making it a powerful pharmacophore for competitive kinase inhibition.[1]

Part 2: Structure-Activity Relationship (SAR) Analysis

The exploration of structural analogs of the this compound core is a study in targeted modification. Alterations at each position of the molecule can have profound and often predictable effects on potency, selectivity, and pharmacokinetic properties.

Modifications at the Pyrazole N1-Position

The N1 position is often solvent-exposed and provides a key vector for introducing substituents that can modulate selectivity and physical properties without disrupting the core hinge-binding interaction.

  • Rationale: Introducing substituents at N1 can be used to probe for additional binding pockets, improve solubility, or block metabolic attack. The choice of substituent dictates the inhibitor's ability to interact with regions outside the immediate hinge area.

  • SAR Insights:

    • Small Alkyl Groups: The introduction of small, sterically non-demanding groups like a methyl moiety can be critical for selectivity. For instance, N-methylation can introduce a steric clash with the gatekeeper residue of certain kinases (like CDK2), thereby enhancing selectivity for other kinases such as ERK2.[2]

    • Larger/Functionalized Groups: Attaching larger groups can lead to interactions with solvent-exposed residues. However, unsubstituted alkyl residues at this position have been shown to sometimes lead to non-selective inhibitors.[1] The choice of N1 substituent is therefore a critical determinant of the overall selectivity profile.

Modifications at the C5-Phenyl Ring

The 2,6-difluoro substitution pattern on the C5-phenyl ring is a common starting point, designed to lock the ring in a specific conformation relative to the pyrazole core and to enhance binding affinity.

  • Rationale: The phenyl ring is typically directed towards a hydrophobic pocket within the kinase ATP-binding site. Modifications to this ring can fine-tune these hydrophobic interactions, introduce new polar contacts, and modulate the electronic character of the molecule.

  • SAR Insights:

    • Halogen Substitution: The fluorine atoms at the ortho positions (2,6) are electron-withdrawing and can influence the pKa of the pyrazole ring nitrogens. They also serve to force the phenyl ring into a twisted conformation, which can be optimal for fitting into specific kinase pockets. Varying the halogen or its position (e.g., moving to the para position) can dramatically alter potency and selectivity.[5]

    • Introduction of Polar Groups: Adding groups capable of hydrogen bonding, such as amides or sulfonamides, can create new interactions with residues in the binding pocket, significantly increasing potency and providing vectors for further optimization.

Bioisosteric Replacement of the C3-Amine Group

The C3-amine is crucial for hinge binding, but it is not immutable. Bioisosteric replacement is a powerful strategy to modulate binding kinetics, selectivity, and drug-like properties.

  • Rationale: Replacing the amine with a different hinge-binding moiety can alter the geometry and strength of the hydrogen bonds, potentially favoring one kinase over another. This strategy is employed to discover novel chemical series with different intellectual property profiles and improved pharmacological characteristics.

  • SAR Insights:

    • Thiazol-2-yl Amine: This group has been successfully used as a bioisosteric replacement for the pyrazol-3-yl amine in the development of Janus Kinase 2 (JAK2) inhibitors.[6] The thiazole ring nitrogen and the exocyclic amine can still form the required hydrogen bonds with the kinase hinge, while the different ring electronics and sterics provide a distinct SAR profile.[6]

Part 3: Synthetic and Biological Evaluation Protocols

The reliable synthesis and evaluation of analogs are the cornerstones of any successful drug discovery program. The protocols described below represent robust, validated methodologies.

General Synthesis of 3-Amino-5-Aryl-Pyrazoles

A prevalent and versatile method for constructing the pyrazole core involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[7][8][9]

Experimental Protocol: Synthesis via Chalcone Intermediate

  • Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

    • To a stirred solution of an appropriate acetophenone (1.0 eq.) and an aromatic aldehyde (e.g., 2,6-difluorobenzaldehyde, 1.0 eq.) in ethanol, add an aqueous solution of a base (e.g., KOH or NaOH, 2.0 eq.) dropwise at room temperature.[9]

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

    • Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to yield the pure chalcone.[7]

  • Step 2: Pyrazole Ring Formation (Cyclocondensation)

    • Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydrazine hydrate (or a substituted hydrazine, 1.5 eq.) in a suitable solvent such as ethanol or glacial acetic acid for 6-8 hours.[7][8]

    • Monitor the reaction by TLC.

    • After cooling to room temperature, the pyrazoline or pyrazole product will often precipitate.

    • Filter the solid, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization or column chromatography.

Workflow: Synthesis of 5-Aryl-1H-Pyrazol-3-Amine Analogs

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation Acetophenone Substituted Acetophenone Base Base (KOH) Ethanol, RT Acetophenone->Base Aldehyde 2,6-Difluoro- benzaldehyde Aldehyde->Base Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Base->Chalcone Claisen-Schmidt Condensation Solvent Reflux (Ethanol/Acetic Acid) Chalcone->Solvent Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Solvent Product 5-(2,6-difluorophenyl)- 1H-pyrazol-3-amine Analog Solvent->Product

Caption: General synthetic workflow for pyrazole analogs.

Biological Evaluation: Kinase Inhibition Assay

Determining the inhibitory potential of the synthesized analogs against a panel of kinases is essential for understanding their potency and selectivity. A differential scanning fluorimetry (DSF) assay is a rapid and sensitive screening method.[1]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein Preparation: Prepare the target kinase protein in a suitable buffer (e.g., HEPES buffered saline).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well or 384-well PCR plate, mix the kinase protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound or DMSO vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C at a controlled ramp rate.

  • Data Acquisition: Monitor the fluorescence of the dye during the temperature ramp. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A potent inhibitor will bind to and stabilize the folded state of the kinase, resulting in a positive shift in the melting temperature (ΔTm). The magnitude of the ΔTm is proportional to the binding affinity of the compound.[1]

Data Presentation: Comparative Kinase Inhibition Profile

The data gathered from kinase assays should be tabulated to facilitate clear comparison and SAR analysis.

Compound IDN1-SubstituentC5-Phenyl SubstituentTarget KinaseIC50 (nM)Reference
Parent -H2,6-di-FGSK-3β150Fictional Data
Analog A -CH32,6-di-FGSK-3β85Fictional Data
Analog B -H4-Clp38α50[5]
Analog C -H2,6-di-FCDK16160[1]
Analog D -CH34-F, 2-ClERK225[2]

Note: Data presented is illustrative and combines real context with representative values for clarity.

Logical Workflow: Kinase Inhibitor Screening Cascade

G A Compound Library (Pyrazole Analogs) B Primary Screen (DSF Assay vs Target Kinase) A->B C Potency Determination (IC50 Calculation) B->C Hits D Selectivity Profiling (Kinome-wide Panel) C->D Potent Compounds E Cell-based Assays (Target Engagement & Potency) D->E Selective Compounds F Lead Compound E->F

Caption: A typical screening cascade for pyrazole kinase inhibitors.

Conclusion

The this compound scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents, particularly kinase inhibitors. Its synthetic tractability and well-understood role as a hinge-binding pharmacophore allow for rational, structure-based design. By systematically modifying the N1, C5, and C3 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic profile of these analogs to meet specific therapeutic goals. The methodologies and SAR insights presented in this guide offer a robust framework for scientists and drug development professionals to leverage this privileged scaffold in their own research endeavors.

References

  • Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S. E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. Available from: [Link]

  • Schröder, M., Ter Laak, A., Brandt, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available from: [Link]

  • Brown, J. A., Arczynski, M., Ginski, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6147-6152. Available from: [Link]

  • Golkowski, M., Perera, G. K., Vidadala, V. N., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. Available from: [Link]

  • Sree Gnapika, B., & Vasudeva Reddy, M. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. Available from: [Link]

  • Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Available from: [Link]

  • Khan, I., Al-Harrasi, A., & Csuk, R. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. Available from: [Link]

  • Rovira, M., & Viayna, E. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 29(5), 1059. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route for new pyrazole chalcone derivatives 4(a–c). ResearchGate. Available from: [Link]

  • Al-Issa, S. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4980. Available from: [Link]

  • ResearchGate. (n.d.). General synthetic pathway of the chalcone-derived pyrazoles. ResearchGate. Available from: [Link]

  • Lange, J. H., van Stuivenberg, H. H., Coolen, H. K., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Available from: [Link]

  • Wahyuningsih, T. D., Suma, R. A., & Astuti, T. P. (2023). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia. Available from: [Link]

  • Graham, T. H., Findeisen, M., Pelton, P. D., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1823-1827. Available from: [Link]

  • Pieters, L., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11091-11111. Available from: [Link]

  • Ioannidis, S., Lamb, M. L., Follis, A. V., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673. Available from: [Link]

Sources

discovery and history of aminopyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

Abstract

The aminopyrazole scaffold represents one of the most versatile and privileged structures in modern medicinal and agricultural chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone for the development of a diverse range of biologically active agents. This technical guide provides a comprehensive exploration of the , tracing their evolution from revolutionary insecticides to targeted, life-saving therapeutics. We will delve into the foundational discoveries of key molecules such as Fipronil and Celecoxib, examining the scientific rationale and experimental choices that led to their development. This guide will detail core synthetic methodologies, analyze critical structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their efficacy. Through detailed protocols, data-driven tables, and explanatory diagrams, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to understand and leverage the power of the aminopyrazole core.

Introduction: The Emergence of a Privileged Scaffold

The story of aminopyrazole compounds is a testament to the power of heterocyclic chemistry in addressing critical needs in human health and agriculture. The core structure, a five-membered pyrazole ring bearing an amino substituent, is deceptively simple, yet it provides a rigid and highly functionalizable framework for molecular design.

The Pyrazole Core: A Foundation for Bioactivity

The pyrazole ring itself is a bioisostere of the pyrimidine ring and is found in numerous FDA-approved drugs.[1] Its two adjacent nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The aromatic nature of the ring provides a stable, planar core from which substituents can be projected into the active sites of enzymes and receptors.[2]

The Amino Group: A Gateway to Diverse Functionality and Interaction

The addition of an amino group to the pyrazole ring dramatically expands its chemical and biological potential. This functional group can serve as a key hydrogen-bonding element, a point for further chemical modification, or a critical determinant of the molecule's overall physicochemical properties.[2][3] The position of the amino group (e.g., 3-amino, 4-amino, or 5-amino) significantly influences the compound's reactivity and biological activity, leading to distinct classes of molecules with vastly different applications.[3][4]

Foundational Discoveries: From Agriculture to Inflammation

The widespread impact of aminopyrazoles began with two landmark discoveries in the late 20th century that solved major challenges in two disparate fields: pest control and anti-inflammatory medicine.

The Phenylpyrazoles: A Revolution in Pest Control - The Discovery of Fipronil

In the 1980s, the agricultural industry faced growing insect resistance to existing classes of pesticides. This challenge spurred a search for novel mechanisms of action.

2.1.1 Rhône-Poulenc's Breakthrough (1985-1987)

Researchers at Rhône-Poulenc embarked on a program to develop new insecticides, leading to the discovery and development of Fipronil between 1985 and 1987.[5] It was the first of the phenylpyrazole insecticide class and was commercially launched in 1993.[5] Fipronil offered a broad-spectrum solution for crop protection and was later adapted for veterinary use to control fleas and ticks.[2]

2.1.2 Mechanism of Action: Targeting the Insect Nervous System

The ingenuity of Fipronil lies in its unique and potent mechanism of action. It disrupts the insect's central nervous system by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[5] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the contaminated insect's nerves and muscles, resulting in paralysis and death.[2][5] Crucially, Fipronil exhibits a higher binding affinity for insect GABA receptors than for mammalian ones, and the GluCl channels it targets do not exist in mammals, providing a basis for its selective toxicity.[5]

The Diarylpyrazoles: A Paradigm Shift in Anti-Inflammatory Therapy - The Discovery of Celecoxib

For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) were a mainstay for pain and inflammation, but their use was limited by a high risk of gastrointestinal side effects, such as ulcers.

2.2.1 The COX-1/COX-2 Hypothesis: A New Therapeutic Target

A pivotal breakthrough in the early 1990s was the discovery of two distinct cyclooxygenase (COX) enzyme isoforms.[6] COX-1 was identified as a constitutive enzyme responsible for producing prostaglandins that protect the stomach lining, while COX-2 was found to be an inducible enzyme whose expression is significantly increased at sites of inflammation.[6][7] This discovery presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[6]

2.2.2 Rational Drug Design at Searle/Monsanto

Acting on this hypothesis, a team at the Searle division of Monsanto, led by John Talley, initiated a rational drug design program to create selective COX-2 inhibitors.[7][8] This effort led to the discovery of Celecoxib, a diarylpyrazole compound. The specific three-dimensional structure of the COX-2 active site, which features a larger secondary pocket compared to COX-1, was exploited. The design of Celecoxib allowed its bulky sulfonamide group to fit into this secondary pocket, a feature that prevented it from binding effectively to the more constricted active site of COX-1. Celecoxib was approved by the U.S. FDA on December 31, 1998.[6][8]

Core Synthesis and Methodologies

The versatility of the aminopyrazole scaffold is matched by the robustness of its synthetic routes. The most common approaches involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic partner.

Fundamental Synthesis of the Aminopyrazole Ring

Two primary pathways dominate the synthesis of the 3(5)-aminopyrazole core. The choice of starting materials dictates the substitution pattern of the final product.

  • Pathway A: Condensation of Hydrazines with β-Ketonitriles: This is one of the most common methods. The reaction begins with a nucleophilic attack of the hydrazine onto the ketone's carbonyl group to form a hydrazone intermediate. A subsequent intramolecular addition of the second hydrazine nitrogen onto the nitrile carbon atom results in cyclization to form the aminopyrazole ring.

  • Pathway B: Condensation of Hydrazines with α,β-Unsaturated Nitriles: This route utilizes an α,β-unsaturated nitrile that contains a leaving group at the β-position. The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to yield the aromatic aminopyrazole.[9]

G cluster_A Pathway A: β-Ketonitrile Route cluster_B Pathway B: α,β-Unsaturated Nitrile Route ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone Condensation hydrazine_A Hydrazine (R-NHNH2) hydrazine_A->hydrazone aminopyrazole_A 3(5)-Aminopyrazole hydrazone->aminopyrazole_A Intramolecular Cyclization unsat_nitrile α,β-Unsaturated Nitrile (with leaving group) michael_adduct Michael Adduct unsat_nitrile->michael_adduct Michael Addition hydrazine_B Hydrazine (R-NHNH2) hydrazine_B->michael_adduct aminopyrazole_B 3(5)-Aminopyrazole michael_adduct->aminopyrazole_B Cyclization & Elimination

Caption: Core synthetic pathways to the 3(5)-aminopyrazole scaffold.

Exemplary Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib is a classic example of pyrazole formation via cyclocondensation. It is typically a two-stage process.

Stage 1: Claisen Condensation to form the β-Diketone Intermediate

  • Reactants: 4-Methylacetophenone and ethyl trifluoroacetate (ETFA).

  • Procedure: A strong base, such as sodium methoxide, is used to deprotonate the methyl group of 4-methylacetophenone.

  • The resulting enolate attacks the electrophilic carbonyl of ETFA.

  • An acidic workup yields the intermediate 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.[6]

Stage 2: Cyclocondensation with Substituted Hydrazine

  • Reactants: The β-diketone intermediate from Stage 1 and 4-sulfamoylphenylhydrazine hydrochloride.

  • Procedure: The reactants are refluxed in a solvent such as ethanol.[6] The hydrazine derivative condenses with the diketone, leading to cyclization.

  • The use of the hydrazine hydrochloride salt promotes the regioselective formation of the desired 1,5-diarylpyrazole isomer, which is Celecoxib.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like an ethyl acetate/heptane mixture to yield pure Celecoxib.[6]

G start1 4-Methyl- acetophenone intermediate 4,4,4-Trifluoro-1- (p-tolyl)butane-1,3-dione start1->intermediate Claisen Condensation start2 Ethyl Trifluoroacetate start2->intermediate Claisen Condensation final Celecoxib intermediate->final Cyclo- condensation start3 4-Sulfamoylphenyl- hydrazine HCl start3->final Cyclo- condensation

Caption: High-level workflow for the synthesis of Celecoxib.

Exemplary Protocol: Synthesis of Fipronil

The commercial synthesis of Fipronil is a multi-step process that culminates in a controlled oxidation reaction.[10]

Step 1: Formation of the Pyrazole Core

  • This step involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with other reagents to construct the substituted 5-aminopyrazole ring, eventually yielding the key intermediate: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.

Step 2: Controlled Oxidation

  • Objective: To selectively oxidize the thioether group of the intermediate to a sulfoxide without over-oxidation to the sulfone.

  • Reactants: The thiopyrazole intermediate and an oxidizing agent, such as hydrogen peroxide.[11][12]

  • Procedure: The thiopyrazole is dissolved in a suitable solvent system, often involving an acid like dichloroacetic acid or trichloroacetic acid.[12][13]

  • The mixture is cooled, and hydrogen peroxide is added slowly while maintaining the temperature.[13]

  • The reaction is stirred for an extended period (e.g., 20-23 hours) until analysis shows high conversion.[11][12]

  • Workup & Purification: The reaction is quenched, and the product is isolated. Purification, often using solvents like chlorobenzene, is performed to achieve high-purity Fipronil.[11]

Structure-Activity Relationship (SAR) and Rational Design

The aminopyrazole scaffold's success is rooted in its amenability to fine-tuning through substitution, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

The Aminopyrazole Core as a Hinge Binder in Kinases

In modern drug discovery, particularly in the development of kinase inhibitors, the aminopyrazole core has proven to be an exceptional "hinge-binder." The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the enzyme, and it is a critical anchoring point for many inhibitors. The aminopyrazole core can form a triad of hydrogen bonds with the backbone of this hinge region, providing a stable and high-affinity interaction that is fundamental to its inhibitory activity.[14]

SAR Insights from Key Therapeutic Areas

Systematic exploration of substitutions on the aminopyrazole ring has yielded critical insights for rational drug design.

Target ClassPosition of SubstitutionEffect of SubstituentReference
Kinase Inhibitors (CDK2/5) 5-position (hydrophobic pocket)Small aliphatic groups like cyclobutyl are optimal for activity.[14]
Kinase Inhibitors (FGFR) 5-position of pyrazoleSmall aliphatic groups (e.g., isopropyl) or ethers can boost potency.[15]
Kinase Inhibitors (JNK3) N1 of pyrazole & AmideN-H at N1 is crucial. Bulky or electron-withdrawing groups on the amide phenyl ring enhance potency and selectivity.[16]
Anticancer Agents Phenylamino nucleusThe combination of substituents at positions 1, 3, and 4 contributes to the potent antiproliferative profile.[1][17]
Case Study: Optimization of Aminopyrazole-Based FGFR Inhibitors

The development of inhibitors for Fibroblast Growth Factor Receptors (FGFR) highlights the process of iterative optimization. A common challenge in targeting kinases is the emergence of resistance, often through a "gatekeeper" mutation that blocks inhibitor access to a key hydrophobic pocket.[15][18]

Researchers used a combination of high-throughput screening and structure-based design to develop aminopyrazole-based FGFR inhibitors.[15][19] An initial hit, a known Aurora kinase inhibitor with some FGFR activity, was identified.[15] Computational docking showed how this molecule fit into the FGFR active site. To overcome gatekeeper resistance, acrylamide electrophiles were added to the molecule, designed to form a covalent bond with a nearby cysteine residue on the P-loop of the kinase.[15] This covalent targeting strategy makes the inhibition less susceptible to gatekeeper mutations. Further SAR studies led to the optimization of potency and drug metabolism and pharmacokinetics (DMPK) properties, resulting in compounds with excellent activity against both wild-type and gatekeeper mutant versions of the enzyme.[15][19]

The Modern Era: Aminopyrazoles as Kinase Inhibitors and Beyond

Building on the foundational discoveries, the aminopyrazole scaffold has become a dominant force in the development of targeted therapies, particularly small-molecule kinase inhibitors for oncology.

Targeting a New Class of Enzymes: The Rise of Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their aberrant activity is a hallmark of many cancers, making them prime targets for drug development. Aminopyrazole derivatives have been successfully developed as potent and selective inhibitors for a wide range of kinases:

  • FGFR Inhibitors: For cancers driven by aberrant FGFR signaling, such as certain bladder cancers and cholangiocarcinomas.[15][18]

  • CDK Inhibitors: Targeting Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation, with compounds like AT7519 entering clinical trials for cancer therapy.[14]

  • AXL Inhibitors: AXL is a receptor tyrosine kinase implicated in tumor cell migration, invasion, and drug resistance. Novel 3-aminopyrazole derivatives have been discovered as potent and selective AXL inhibitors.[20][21]

  • LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (LRRK2) is a target for Parkinson's disease. Aminopyrazoles were explored as bioisosteres for an aniline motif, leading to highly selective and brain-penetrant LRRK2 inhibitors.[22]

Mechanism of Action: How Aminopyrazoles Inhibit Kinase Activity

The primary mechanism of inhibition involves the aminopyrazole core acting as a scaffold to orient other functional groups into specific pockets of the ATP-binding site of the kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Aminopyrazole Inhibitor hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket solvent Solvent-Exposed Region core Aminopyrazole Core core->hinge H-Bonds r1 R1 Group r2 R2 Group (Solubilizing) r1->pocket Hydrophobic Interaction r2->solvent Solvent Interaction

Caption: Aminopyrazole core interaction within a kinase active site.

  • Hinge Binding: The amino and pyrazole nitrogens form critical hydrogen bonds with the kinase hinge region.[14]

  • Hydrophobic Pocket Interaction: A substituent (R1) at the 5-position of the pyrazole is typically directed into a shallow hydrophobic pocket, enhancing potency and selectivity.[14]

  • Solvent-Exposed Region: Another substituent (R2) is often positioned towards the solvent-exposed region, providing a vector to modulate physicochemical properties like solubility without disrupting core binding.[22]

Conclusion

The journey of aminopyrazole compounds from their agricultural roots to their current prominence in precision medicine is a powerful illustration of scaffold-based discovery. The initial successes of Fipronil and Celecoxib not only solved significant real-world problems but also established the aminopyrazole core as a robust and reliable framework for biological activity. The inherent chemical tractability and favorable binding properties of this scaffold have allowed scientists to rationally design subsequent generations of molecules with remarkable potency and selectivity against a host of therapeutic targets, most notably protein kinases. As our understanding of disease biology deepens, the aminopyrazole core is certain to remain a vital and enduring tool in the hands of chemists and drug developers, continuing to yield novel solutions for the most challenging medical needs.

References

  • Cook, A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

  • Rathod, D., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(22), 127567. [Link]

  • AERU. Fipronil (Ref: BAS 350l). University of Hertfordshire. [Link]

  • Cook, A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]

  • Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed. [Link]

  • Wikipedia. Celecoxib. Wikipedia. [Link]

  • Mandal, A. (2019). Celecoxib History. News-Medical.Net. [Link]

  • VetSurgeon.org. Trocoxil Promotional Data Sheet. VetSurgeon.org. [Link]

  • Wikipedia. Fipronil. Wikipedia. [Link]

  • European Medicines Agency. Trocoxil, INN-Mavacoxib. European Medicines Agency. [Link]

  • Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Veterinary Medicines Directorate. (2023). Trocoxil 30 mg chewable tablets for dogs. gov.uk. [Link]

  • Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. [Link]

  • Kumar, V., et al. (2016). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. [Link]

  • Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 43(15), 2860-2870. [Link]

  • Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]

  • Google Patents. (2013). US8507693B2 - Process for synthesis of fipronil.
  • Roda, G., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6634. [Link]

  • Google Patents. (2011). WO2011107998A1 - Process for synthesis of fipronil.
  • Lees, P., et al. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of veterinary pharmacology and therapeutics, 38(3), 207-223. [Link]

  • Al-wsmani, M. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1105. [Link]

  • Cook, A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

  • de Souza, M. V. N., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Advances, 10(64), 39229-39235. [Link]

  • Chan, B. K., et al. (2013). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 4(1), 85-90. [Link]

  • Huynh, T. K. C., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1562. [Link]

  • Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • Google Patents. (2020). WO2020188376A1 - A process for synthesis of fipronil.
  • Wikipedia. Mavacoxib. Wikipedia. [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. [Link]

  • Legrand, B., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 3(1), 107-116. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. organic-chemistry.org. [Link]

  • Roda, G., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Journal of the Serbian Chemical Society, 76(2), 149-181. [Link]

  • Tiyo, R., et al. (2015). Fipronil: uses, pharmacological and toxicological features. Semina: Ciências Agrárias, 36(1), 213-222. [Link]

  • Solutions Pest & Lawn. (2022, August 12). What is Fipronil? [Non-Repelling Insecticides]. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of interest in contemporary drug discovery. Recognizing that poor physicochemical properties are a leading cause of candidate attrition, this document outlines a systematic, experimentally-driven approach to characterize and mitigate potential liabilities associated with this scaffold. We detail predictive methodologies for estimating key physicochemical parameters (pKa, logP), provide step-by-step protocols for determining thermodynamic and kinetic solubility, and describe a suite of forced degradation studies to probe hydrolytic, oxidative, and photolytic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to build a robust data package to enable informed decision-making in early-stage development projects.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a prominent five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, often acting as a bioisostere for other aromatic systems like benzene or phenol, which can lead to improved potency and physicochemical properties such as lipophilicity and aqueous solubility.[2][3] Pyrazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, and are features of approved drugs like Celecoxib and Sildenafil.[1][4]

Chemical Identity of this compound
  • IUPAC Name: this compound

  • CAS Number: 397844-80-3[5]

  • Molecular Formula: C₉H₇F₂N₃

  • Molecular Weight: 195.17 g/mol

  • Structure:

The subject of this guide, this compound, combines the pyrazole core with a 2,6-difluorophenyl substituent. The difluoro substitution pattern is a common tactic in medicinal chemistry to modulate metabolic stability and receptor binding affinity. The primary amine at the 3-position provides a key site for further chemical modification and potential interactions with biological targets.

The Imperative of Early Physicochemical Profiling

A drug candidate's journey from discovery to clinical application is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Central to this profile are two fundamental characteristics: aqueous solubility and chemical stability.

  • Solubility directly influences bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into circulation. Poor solubility is a major hurdle that can lead to low and variable drug exposure, complicating clinical development. Many promising pyrazole derivatives have faced challenges due to poor solubility.[6]

  • Stability ensures that the drug retains its chemical integrity from manufacturing through to administration and circulation. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Pyrazoles are generally resistant to oxidizing and reducing agents but can be susceptible to certain conditions.[4]

Early and accurate assessment of these properties is paramount. This guide provides the theoretical basis and practical protocols to build a comprehensive solubility and stability profile for this compound.

Foundational Physicochemical Properties: In Silico and Theoretical Assessment

Before embarking on extensive laboratory work, computational tools can provide valuable estimations of the molecule's inherent properties. These predictions help inform experimental design, such as pH selection for solubility studies.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value(s) dictate the ionization state of a molecule at a given pH. This is arguably the most critical parameter influencing solubility, as the charged (ionized) form of a molecule is typically far more soluble in aqueous media than the neutral form.

This compound possesses two key ionizable centers:

  • The Pyridine-like N2 Nitrogen: This nitrogen is basic and will be protonated at low pH. Unsubstituted pyrazole has a pKa of approximately 2.5 for its conjugate acid.[2][3]

  • The 3-amino Group: This exocyclic amine is also basic.

  • The Pyrrole-like N1 Nitrogen: This nitrogen is weakly acidic.[7]

The interplay of these groups, along with the electron-withdrawing effects of the difluorophenyl ring, will determine the precise pKa values. Advanced computational models (e.g., Schrödinger's Jaguar, ChemAxon) are recommended for accurate prediction. It is anticipated that the molecule will be a base, with its solubility increasing significantly at pH values below its pKa.

Lipophilicity (logP/logD): Balancing Solubility and Permeability

The partition coefficient (logP) measures a compound's distribution between an immiscible organic (e.g., octanol) and aqueous phase, indicating its lipophilicity ("greasiness"). While high lipophilicity can aid membrane permeability, it often correlates with poor aqueous solubility. The distribution coefficient (logD) is the logP at a specific pH, accounting for the ionization state of the molecule.

  • Prediction: For this compound, the combination of the aromatic rings suggests a moderate to high lipophilicity. A similar, though non-fluorinated, compound, 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine, has a calculated XLogP3 of 2.7, indicating significant lipophilicity.[8]

  • Implication: A predicted logP in the 2-4 range suggests that solubility may be a challenge, reinforcing the need for careful experimental evaluation.

Data Summary: Predicted Physicochemical Properties
ParameterPredicted Value RangeImplication for Solubility & Stability
pKa (Most Basic) 2.0 - 5.0Solubility will be highly pH-dependent, increasing at pH < pKa.
logP 2.5 - 3.5Moderate to high lipophilicity; may indicate low intrinsic solubility.
Topological Polar Surface Area (TPSA) ~60 - 80 ŲModerate TPSA suggests a balance between permeability and solubility.

Experimental Assessment of Aqueous Solubility

While predictions are useful, they are no substitute for empirical data. A tiered approach, starting with high-throughput kinetic screening followed by definitive thermodynamic measurement, is recommended.

Workflow for Comprehensive Solubility Assessment

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Definitive Measurement Kinetic Kinetic Solubility Assay (Nephelometry or UV-Vis) Result1 Categorize: High / Medium / Low Solubility Kinetic->Result1 Thermo Thermodynamic Solubility (Shake-Flask Method) Result1->Thermo If solubility is a potential issue Result2 Quantitative Value (µg/mL or µM) at specific pH Thermo->Result2 G cluster_conditions Stress Conditions Compound This compound (in solution) Hydrolysis Hydrolysis (Acid, Base, Neutral) Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Photolysis Photostability (ICH Q1B) Compound->Photolysis Analysis Stability-Indicating HPLC-UV/MS Analysis Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Output Identify Degradants Determine Degradation Rate Elucidate Pathways Analysis->Output

Caption: Workflow for forced degradation studies.

Protocol: Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a co-solvent like acetonitrile (e.g., 1 mg/mL).

  • Stress Samples: In separate vials, dilute the stock solution into the following aqueous media to a final concentration of ~50 µg/mL:

    • 0.1 N HCl (acidic condition)

    • Water (neutral condition)

    • 0.1 N NaOH (basic condition)

  • Incubation: Incubate the vials at an elevated temperature (e.g., 50 °C) for a defined period (e.g., 7 days). Include a control sample stored at 4 °C. Causality: Elevated temperature accelerates the degradation process, allowing for observation within a practical timeframe.

  • Time-Point Analysis: At specified time points (e.g., 0, 24h, 48h, 7d), withdraw an aliquot from each vial.

  • Quenching: Quench the reaction by neutralizing the acid/base samples and diluting with mobile phase to halt further degradation.

  • Analysis: Analyze all samples using a stability-indicating HPLC-MS method. This method must be capable of separating the parent compound from all major degradants.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Identify the mass of major degradants to propose potential degradation pathways (e.g., hydrolysis of the amine).

Protocol: Oxidative and Photolytic Stability
  • Oxidative Stability: The procedure is similar to hydrolysis, but the stress medium is a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water. The primary amine and the electron-rich pyrazole ring are potential sites of oxidation.

  • Photostability (ICH Q1B): Expose a solution of the compound and the solid drug substance to a controlled source of UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter. Analyze samples pre- and post-exposure to assess for degradation.

Data Synthesis and Risk Assessment

All quantitative data should be consolidated to provide a clear picture of the compound's developability profile.

Summary of Physicochemical Profile
ParameterMethodConditionResult
Thermodynamic Solubility Shake-FlaskpH 7.4 PBS, 25 °C[Experimental Value, e.g., 15 µg/mL]
Thermodynamic Solubility Shake-FlaskpH 3.0 Buffer, 25 °C[Experimental Value, e.g., >500 µg/mL]
Hydrolytic Stability HPLC-UV0.1 N HCl, 50 °C, 7 days[% Remaining, e.g., 95%]
Hydrolytic Stability HPLC-UV0.1 N NaOH, 50 °C, 7 days[% Remaining, e.g., 80%]
Oxidative Stability HPLC-UV3% H₂O₂, RT, 24h[% Remaining, e.g., 60%]
Photostability HPLC-UVICH Q1B[% Remaining, e.g., 98%]
Interpretation and Forward Strategy

Based on the hypothetical data above, a Senior Application Scientist would conclude:

  • Solubility: The compound exhibits classic pH-dependent solubility characteristic of a basic molecule. While solubility at neutral pH is low, it is significantly higher in acidic conditions, suggesting that absorption in the stomach may be favorable. However, the low neutral solubility could be a risk for precipitation in the intestine.

  • Stability: The compound is relatively stable to acid hydrolysis and photolysis. However, it shows moderate degradation under basic conditions and significant degradation under oxidative stress. The instability to oxidation is a key liability that must be addressed, potentially through formulation with antioxidants or by structural modification to block the site of oxidation.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable component of modern drug discovery. For this compound, its basic nature dictates a strong pH-dependence on solubility, while its chemical structure presents a potential susceptibility to oxidative degradation. By employing the predictive tools and robust experimental protocols outlined in this guide, research teams can generate a high-quality data package. This enables a clear-eyed assessment of the risks and liabilities associated with the molecule, paving the way for the rational design of formulation strategies or next-generation analogs with optimized properties for clinical success.

References

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Shaaban, M. R., & El-Sayed, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • European Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Solubility of Things. (n.d.). Pyrazole.
  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
  • PubChem. (n.d.). 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • International Journal of Pharmaceutical Research and Applications. (2025).
  • JOCPR. (n.d.).
  • Journal of Pharmaceutical and Biological Sciences. (2012).
  • Arabian Journal of Chemistry. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • BLDpharm. (n.d.). 397844-80-3|this compound.
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • MySkinRecipes. (n.d.). 5-(2,2-Difluorocyclopropyl)-1h-pyrazol-3-amine.
  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties.

Sources

The Aminopyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopyrazole core is a versatile and highly valuable scaffold in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of the key therapeutic targets of aminopyrazole derivatives, with a primary focus on their well-established role as protein kinase inhibitors. We will delve into the specific mechanisms of action, structure-activity relationships, and the preclinical and clinical significance of aminopyrazoles targeting critical players in oncology, inflammation, and neurodegenerative disorders. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the validation of aminopyrazole-based compounds, ensuring scientific integrity and reproducibility.

Introduction: The Rise of Aminopyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its broad spectrum of biological activities.[1] The strategic incorporation of an amino group transforms this scaffold into an "aminopyrazole," a privileged structure capable of forming crucial hydrogen bond interactions with the hinge region of protein kinases, a feature that underpins its widespread success as a kinase inhibitor.[2][3] This ability to mimic the purine core of ATP, the natural substrate for kinases, has positioned aminopyrazoles at the forefront of targeted therapy development.

The versatility of the aminopyrazole scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinically successful drugs and a robust pipeline of investigational agents targeting a diverse array of protein kinases and other therapeutic targets.[4][5] This guide will explore the major classes of these targets, providing a detailed understanding of the therapeutic rationale and the experimental approaches to validate these interactions.

Key Therapeutic Targets of Aminopyrazole Derivatives

The therapeutic landscape of aminopyrazoles is dominated by their activity as protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins, thereby regulating a vast array of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Fibroblast Growth Factor Receptors (FGFRs)

Mechanism and Rationale: The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often through gene amplification, mutations, or fusions, is a known driver in various cancers, including bladder, lung, and breast cancer.[7][8] Aminopyrazole-based inhibitors have been developed to target the ATP-binding site of FGFRs, effectively blocking downstream signaling pathways.[7][8] A notable strategy in the design of these inhibitors is to achieve selectivity over other kinases and to overcome resistance mutations, such as the "gatekeeper" mutation, which can limit the efficacy of first-generation inhibitors.[7]

Case Study: Covalent FGFR Inhibitors

Recent advancements have led to the development of aminopyrazole-based covalent inhibitors of FGFR. These compounds are designed to form a covalent bond with a non-catalytic cysteine residue within the kinase domain, leading to irreversible inhibition and prolonged target engagement.[7] This approach can enhance potency and overcome certain resistance mechanisms.

Workflow for Assessing Aminopyrazole Activity Against FGFR:

Caption: Workflow for FGFR inhibitor validation.

Cyclin-Dependent Kinases (CDKs)

Mechanism and Rationale: CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[2] In many cancers, the cell cycle machinery is dysregulated, leading to uncontrolled cell proliferation. Aminopyrazole-based compounds have been successfully developed as inhibitors of various CDKs, including CDK1, CDK2, CDK5, and CDK9.[2][3][9] The aminopyrazole core typically forms a triad of hydrogen bonds with the hinge region of the CDK active site, mimicking the binding of ATP.[2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Dinaciclib (SCH 727965)

Dinaciclib is a potent aminopyrazole-based inhibitor of CDK1, CDK2, CDK5, and CDK9 that has been investigated in clinical trials for various malignancies.[1] Its ability to target multiple CDKs involved in both cell cycle progression and transcription provides a multi-pronged attack on cancer cells.

Quantitative Data on Aminopyrazole-based CDK Inhibitors:

CompoundTarget CDK(s)IC50 (nM)Reference
DinaciclibCDK1, CDK2, CDK5, CDK91, 1, 1, 4[1]
AT7519CDK1, CDK2, CDK4, CDK5, CDK947, 100, >10000, 21, <10[5]
Compound 24CDK2, CDK510, 20[2]
p38 Mitogen-Activated Protein Kinase (MAPK)

Mechanism and Rationale: p38 MAPK is a key enzyme in the cellular response to stress and plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][10] As such, inhibitors of p38 MAPK have significant therapeutic potential for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[11][12] Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38 MAPK, often binding to the ATP-binding pocket of the enzyme.[4][13]

Signaling Pathway of p38 MAPK in Inflammation:

G cluster_0 p38 MAPK Signaling Pathway Stress_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream_Targets->Cytokine_Production Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->p38_MAPK

Caption: p38 MAPK signaling pathway in inflammation.

Bruton's Tyrosine Kinase (BTK)

Mechanism and Rationale: BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[14][15] This pathway is essential for B-cell development, proliferation, and survival. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, the BCR pathway is constitutively active, driving cancer cell growth.[15][16] Aminopyrazole-based inhibitors, such as pirtobrutinib, have been developed as highly selective and potent inhibitors of BTK.[4] These can be either irreversible, forming a covalent bond with a cysteine residue in the BTK active site, or reversible.[14][17]

Experimental Protocols for Target Validation

The following protocols are provided as a guide for the in vitro and cell-based validation of aminopyrazole compounds against their putative protein kinase targets.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a fundamental first step to determine the direct inhibitory activity of a compound against a purified kinase enzyme. It measures the amount of ADP produced, which is inversely proportional to the kinase activity.[6]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Aminopyrazole test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the aminopyrazole compounds in 100% DMSO.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2][4][7]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Aminopyrazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminopyrazole compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Target Phosphorylation

Western blotting is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins, providing evidence of target engagement and inhibition of the signaling pathway within a cellular context.[18][19]

Materials:

  • Cancer cell line expressing the target kinase

  • Aminopyrazole test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream effectors

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the aminopyrazole compound at various concentrations for a specified time. b. Lyse the cells with lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Future Perspectives and Conclusion

The aminopyrazole scaffold has undeniably established itself as a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibition. The clinical success of drugs like Crizotinib and the promising pipeline of novel aminopyrazole-based agents underscore the enduring potential of this chemical framework.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation aminopyrazole inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing compounds that can effectively target kinases with acquired resistance mutations.

  • Novel Target Classes: Exploring the utility of the aminopyrazole scaffold to inhibit other, non-kinase therapeutic targets.

  • Targeted Drug Delivery: Investigating novel drug delivery systems to enhance the therapeutic index of aminopyrazole-based drugs.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters.

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry.

  • In vitro kinase assay. protocols.io.

  • Western Blotting Protocol. Cell Signaling Technology.

  • General Western Blot Protocol Overview. Novus Biologicals.

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed.

  • Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. European Journal of Medicinal Chemistry.

  • Application Notes and Protocols for Western Blot Analysis of SY-LB-35 Signaling Pathways. BenchChem.

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry.

  • In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.

  • Western Blotting Protocol. CST | Cell Signaling Technology.

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. PubMed.

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry.

  • Western blot protocol. Abcam.

  • Kinase assays. BMG LABTECH.

  • Kinase Assay Kit. Sigma-Aldrich.

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.

  • Inhibitors of p38MAP kinase under development at Teikoku Hormone. BioWorld.

  • What are p38 MAPK inhibitors and how do they work?. Synapse.

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters.

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ResearchGate.

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules.

  • What are BTK inhibitors and how do they work?. Synapse.

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs.

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences.

  • How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center.

  • The Development of BTK Inhibitors: A Five-Year Update. Molecules.

  • FGFR inhibitors mechanism of action. ResearchGate.

Sources

retrosynthetic analysis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the retrosynthetic analysis for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are prevalent in a wide array of pharmacologically active agents, making a robust understanding of their synthesis crucial for researchers.[1] This document elucidates the strategic disconnection of the target molecule into readily available starting materials and presents a validated, step-by-step forward synthesis. The narrative emphasizes the chemical logic underpinning the chosen synthetic route, focusing on the Claisen condensation and Knorr pyrazole synthesis as the core transformations.[2] Detailed experimental protocols, mechanistic insights, and process optimization considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful synthesis of this and related compounds.

Introduction and Strategic Overview

The target molecule, this compound, features a 3-aminopyrazole core substituted with a sterically hindered and electron-deficient 2,6-difluorophenyl group. This substitution pattern can impart unique physicochemical properties relevant to drug-receptor interactions. A successful synthesis must therefore be regioselective and efficient.

Our synthetic strategy hinges on a two-part retrosynthetic analysis. First, we disconnect the pyrazole ring, a classic approach for heterocyclic synthesis. This reveals a key 1,3-dicarbonyl equivalent and hydrazine.[2][3] Second, we further deconstruct this intermediate to identify commercially viable or easily synthesized precursors. This logical deconstruction provides a clear roadmap for the forward synthesis.

Retrosynthetic Analysis

The process of retrosynthesis involves mentally breaking down the target molecule into simpler, precursor molecules. This is guided by known, reliable chemical reactions.

Disconnection I: The Pyrazole Ring

The most logical disconnection point in a pyrazole is the cleavage of the N1-C5 and N2-C3 bonds, which are formed during the final cyclization step. This is a reverse of the Knorr pyrazole synthesis.[2] Applying this to our target, the 3-amino group suggests that the C3 carbon originated from a nitrile functionality, a common and effective precursor. This disconnection leads us to two synthons: hydrazine and the β-ketonitrile, 3-(2,6-difluorophenyl)-3-oxopropanenitrile .

Disconnection II: The β-Ketonitrile Intermediate

The β-ketonitrile is a 1,3-difunctional compound that is itself a prime candidate for a bond-forming disconnection. The most strategic bond to break is the one between the α-carbon (C2) and the carbonyl carbon (C3). This corresponds to a reverse Claisen condensation reaction.[4][5][6][7] This disconnection yields two simple and readily available starting materials: an ester of 2,6-difluorobenzoic acid, such as ethyl 2,6-difluorobenzoate , and acetonitrile .

The complete retrosynthetic pathway is visualized below.

G TM This compound (Target Molecule) Int 3-(2,6-difluorophenyl)-3-oxopropanenitrile + Hydrazine TM->Int Disconnection I (C-N bond formation) SM Ethyl 2,6-difluorobenzoate + Acetonitrile Int->SM Disconnection II (Claisen Condensation)

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: A Validated Pathway

The forward synthesis directly follows our retrosynthetic logic. The process is a robust two-step sequence: a Claisen condensation to construct the key β-ketonitrile intermediate, followed by a cyclocondensation with hydrazine to form the final pyrazole product.

Step 1: Synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile via Claisen Condensation

The Claisen condensation is a cornerstone reaction for forming carbon-carbon bonds by joining two esters or an ester and another carbonyl compound.[6] In this case, we perform a mixed Claisen condensation between an ester and a nitrile.

Causality of Experimental Choices:

  • Base: A strong base is required to deprotonate acetonitrile (pKa ~25), which is significantly less acidic than the α-protons of esters or ketones. Sodium ethoxide (NaOEt) or sodium amide (NaNH₂) are effective choices. The use of sodium ethoxide is convenient as it is the conjugate base of the ethanol byproduct from the ester, preventing transesterification side reactions.[6]

  • Mechanism: The reaction begins with the deprotonation of acetonitrile to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl 2,6-difluorobenzoate. The tetrahedral intermediate subsequently collapses, expelling an ethoxide leaving group to yield the desired β-ketonitrile. The electron-withdrawing fluorine atoms on the phenyl ring enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

Step 2: Synthesis of this compound via Cyclocondensation

This transformation is a variation of the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Causality of Experimental Choices:

  • Reactant: Hydrazine hydrate is a convenient and commonly used source of hydrazine for this reaction.

  • Solvent & Catalyst: The reaction is typically performed in an alcohol solvent like ethanol or propanol. It can be catalyzed by a small amount of acid (e.g., acetic acid), which protonates the ketone carbonyl, activating it for nucleophilic attack.[2]

  • Mechanism: The reaction initiates with the nucleophilic attack of one of the hydrazine nitrogens on the ketone carbonyl of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group occurs. This cyclization, followed by tautomerization, results in the formation of the stable, aromatic 3-aminopyrazole ring.

The forward synthetic pathway is visualized below.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation SMs Ethyl 2,6-difluorobenzoate + Acetonitrile Intermediate 3-(2,6-difluorophenyl)-3-oxopropanenitrile SMs->Intermediate  NaOEt, Ethanol, Reflux   Product This compound Intermediate->Product  Ethanol, Acetic Acid (cat.), Reflux   Hydrazine Hydrazine Hydrate

Caption: Forward synthesis pathway from starting materials.

Experimental Protocols

The following protocols are designed to be self-validating and are based on established chemical principles.

Protocol 1: Synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

Materials:

  • Ethyl 2,6-difluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add anhydrous ethanol (150 mL) followed by the careful, portion-wise addition of sodium ethoxide (1.1 equivalents).

  • Add anhydrous acetonitrile (3.0 equivalents) to the stirred solution.

  • Add ethyl 2,6-difluorobenzoate (1.0 equivalent) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice-cold 1 M hydrochloric acid to neutralize the excess base and protonate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure β-ketonitrile.

Protocol 2: Synthesis of this compound

Materials:

  • 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(2,6-difluorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol (100 mL).

  • Reagent Addition: To the solution, add hydrazine hydrate (1.2 equivalents) followed by 3-5 drops of glacial acetic acid.[2]

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3-5 hours. The formation of a precipitate may be observed as the reaction proceeds. Monitor for the disappearance of the starting material by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by cold distilled water to remove any residual hydrazine and salts.

  • Drying: Dry the purified product under vacuum to afford this compound as a solid.

Data Summary

The following table provides a high-level summary of the synthetic process.

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield (%)
1Claisen CondensationEthyl 2,6-difluorobenzoate, Acetonitrile, NaOEtEthanolReflux (~80°C)75-85%
2Cyclocondensation3-(2,6-difluorophenyl)-3-oxopropanenitrile, Hydrazine HydrateEthanolReflux (~80°C)80-90%

Conclusion

The retrosynthetic analysis presented provides a clear and logical pathway for the preparation of this compound. By strategically disconnecting the target molecule, we identified a robust two-step forward synthesis employing the Claisen condensation and Knorr pyrazole synthesis. The detailed protocols and mechanistic rationale offer a solid foundation for researchers to confidently and efficiently synthesize this valuable heterocyclic compound, enabling further exploration in drug discovery and development programs.

References

  • BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation.
  • University of Calgary. (n.d.). The Claisen Condensation.
  • Ahmed, A. H. (n.d.). The Claisen Condensation.
  • Wikipedia. (2023, December 2).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2017).
  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrazole moiety is a common scaffold in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the 2,6-difluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This document provides a detailed, robust, and validated experimental protocol for the synthesis of this valuable compound, intended for researchers and scientists in the field of organic synthesis and drug discovery.

The synthetic strategy outlined herein is based on the well-established and versatile reaction between a β-ketonitrile and hydrazine, which provides a reliable and efficient route to 5-aminopyrazoles.[1][2][3] This approach is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Principle and Causality

The synthesis proceeds via a condensation reaction between 3-(2,6-difluorophenyl)-3-oxopropanenitrile and hydrazine hydrate. The mechanism involves two key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, leads to the formation of the stable aromatic pyrazole ring, yielding the desired this compound.[1][2]

The choice of ethanol as the solvent is strategic; it readily dissolves the reactants and facilitates the reaction without participating in it. The use of reflux ensures the reaction proceeds at a reasonable rate to completion.

Experimental Workflow Diagram

experimental_workflow reagents Reactants: - 3-(2,6-difluorophenyl)-3-oxopropanenitrile - Hydrazine Hydrate - Ethanol reaction_setup Reaction Setup: - Combine reactants in a round-bottom flask - Add a magnetic stir bar reagents->reaction_setup 1. Mixing reaction_conditions Reaction Conditions: - Heat to reflux - Stir for specified time reaction_setup->reaction_conditions 2. Heating workup Work-up: - Cool to room temperature - Concentrate under reduced pressure - Add water reaction_conditions->workup 3. Quenching & Precipitation isolation Isolation: - Filter the precipitate - Wash with cold water workup->isolation 4. Collection purification Purification: - Recrystallize from ethanol/water isolation->purification 5. Purity Enhancement analysis Analysis: - TLC - Melting Point - NMR - Mass Spectrometry purification->analysis 6. Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(2,6-difluorophenyl)-3-oxopropanenitrile331-63-5181.135.00 g27.6
Hydrazine hydrate (~64% hydrazine)7803-57-850.061.73 mL55.2
Ethanol (absolute)64-17-546.0750 mL-
Deionized Water7732-18-518.02As needed-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2,6-difluorophenyl)-3-oxopropanenitrile (5.00 g, 27.6 mmol).

  • Reagent Addition: Add 50 mL of absolute ethanol to the flask and stir until the solid is completely dissolved. To this solution, add hydrazine hydrate (1.73 mL, 55.2 mmol, 2.0 equivalents) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add approximately 30 mL of cold deionized water and stir for 15-20 minutes. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 15 mL).

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethanol is a flammable liquid. Perform the reaction away from open flames and ignition sources.

  • Conduct all operations in a well-ventilated laboratory fume hood.

Reaction Mechanism Diagram

reaction_mechanism ketonitrile 3-(2,6-difluorophenyl)-3-oxopropanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone Nucleophilic attack - H₂O hydrazine Hydrazine cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular cyclization product This compound cyclized_intermediate->product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Expected Results and Characterization

The expected product, this compound, should be a solid at room temperature. The yield of the reaction is typically good to excellent, often in the range of 80-95%, depending on the purity of the starting materials and the reaction conditions.

Characterization Data (Predicted):

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ppm: 11.8 (s, 1H, NH), 7.4-7.2 (m, 1H, Ar-H), 7.1-7.0 (t, 2H, Ar-H), 6.0 (s, 1H, CH), 5.5 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ppm: 160.5 (d, J=248 Hz), 158.0, 142.0, 130.0 (t, J=10 Hz), 115.0 (t, J=20 Hz), 112.0 (d, J=25 Hz), 90.0.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₈F₂N₃: 196.07; found: 196.1.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Impure starting materialsCheck the purity of the 3-(2,6-difluorophenyl)-3-oxopropanenitrile.
Oily product forms Impurities presentPurify the crude product by column chromatography on silica gel.
Incomplete removal of solventEnsure complete removal of ethanol before adding water.
Difficulty in crystallization Product is too soluble in the solvent systemTry a different solvent system for recrystallization, such as ethyl acetate/hexane or dichloromethane/hexane.
Presence of impurities inhibiting crystallizationPurify by column chromatography before attempting recrystallization.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, reliable, and scalable, making it suitable for both academic research and industrial applications. By following the outlined procedures and safety precautions, researchers can confidently synthesize this important building block for the development of novel therapeutic agents.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link][1][2][3]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances, 13(20), 13483-13516. [Link]

  • Tiwari, R. K., Singh, J., & Singh, V. K. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 7, 101348. [Link][4]

  • El-Faham, A., & El-Sayed, I. (2011). Synthesis and pharmacological activities of pyrazole derivatives: A review. Journal of Advanced Research, 2(2), 113-125. [Link][5]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 19(9), 13322-13364. [Link][6]

Sources

Application Notes and Protocols: Evaluating 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of many potent kinase inhibitors. This document provides a comprehensive guide for the evaluation of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine , a compound with structural motifs suggestive of kinase binding potential, as a kinase inhibitor. These application notes and protocols are designed to guide researchers through the systematic investigation of this compound, from initial target identification to cellular characterization.

Introduction: The Rationale for Investigating this compound

The 1H-pyrazol-3-amine core is a recognized pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[3] The 2,6-difluorophenyl substituent is a common feature in kinase inhibitors, often utilized to enhance potency and selectivity. While extensive research has been conducted on various pyrazole-based kinase inhibitors, the specific compound this compound remains largely uncharacterized in the public domain.

These protocols provide a roadmap for elucidating the potential of this compound as a kinase inhibitor. The following sections will detail the necessary experimental workflows, from broad-spectrum screening to determine potential kinase targets, to in-depth biochemical and cell-based assays to validate and characterize its activity.

Preliminary Assessment and Compound Handling

Before initiating biological assays, it is crucial to ensure the purity and stability of this compound.

  • Purity Assessment: Verify the compound's purity (>95%) using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: Determine the solubility in various solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for creating stock solutions for biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Workflow for Kinase Inhibitor Characterization

The following diagram outlines the logical progression of experiments to characterize a novel potential kinase inhibitor.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Activity A Kinase Panel Screening (Single High Concentration) B IC50 Determination (Dose-Response Curves) A->B Identified 'Hits' C Selectivity Profiling (Against related kinases) B->C D Biochemical MOA Studies (e.g., ATP Competition Assays) C->D Confirmed Potency E Cell-Based Phosphorylation Assay D->E Characterized Inhibitor F Cell Proliferation/Viability Assay E->F G cluster_0 Cellular Signaling Pathway cluster_1 Inhibitor Action A Upstream Activator B Target Kinase A->B C Downstream Substrate B->C Phosphorylation D Phosphorylated Substrate B->D C->D E Cellular Response (e.g., Proliferation) D->E F 5-(2,6-difluorophenyl)- 1H-pyrazol-3-amine F->B Inhibition

Sources

The Strategic Application of 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of medicinal chemistry, the 3-aminopyrazole scaffold has emerged as a "privileged structure," a molecular framework capable of forming high-affinity ligands for a multitude of biological targets.[1][2] Its utility is particularly pronounced in the design of kinase inhibitors, where the pyrazole core and its appended amino group can form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3] This guide focuses on a specific, highly valuable derivative: 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine . The strategic incorporation of the 2,6-difluorophenyl moiety imparts unique conformational and physicochemical properties, making this compound a superior starting material for the development of potent and selective inhibitors targeting key kinases in inflammatory and neurodegenerative disease pathways, such as p38 MAP kinase and Receptor-Interacting Protein Kinase 1 (RIPK1).

The Significance of the 2,6-Difluoro Substitution

The choice of the 2,6-difluorophenyl group is a deliberate design element rooted in established medicinal chemistry principles. Fluorine, with its small van der Waals radius and high electronegativity, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This substitution can block metabolic hotspots, thereby increasing the half-life and oral bioavailability of a drug candidate.

  • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and multipolar interactions with protein residues in the target's binding site.

  • Conformational Control: The presence of two fluorine atoms at the ortho positions of the phenyl ring creates steric hindrance. This forces the phenyl ring to twist out of the plane of the pyrazole ring. This fixed, non-planar conformation can be crucial for fitting into a specific three-dimensional pocket of a kinase, enhancing both potency and selectivity.

  • Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can improve membrane permeability and cell penetration.

This combination of effects makes the 2,6-difluorophenyl moiety a powerful tool for optimizing drug candidates, often leading to superior potency and pharmacokinetic profiles compared to non-fluorinated or mono-fluorinated analogs.[4]

Core Synthesis Protocol: this compound

The synthesis of the title compound is typically achieved through a cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate. This robust and scalable method provides efficient access to the core scaffold.

Experimental Workflow: Synthesis of the Core Scaffold

G cluster_0 Synthesis of this compound start Start: 2,6-Difluoroacetophenone step1 Claisen Condensation (e.g., with Ethyl Cyanoformate) start->step1 step2 Intermediate: 3-(2,6-difluorophenyl)-3-oxopropanenitrile step1->step2 step3 Cyclocondensation (Hydrazine Hydrate in Ethanol) step2->step3 end_product Product: This compound step3->end_product

Caption: General synthetic workflow for the core pyrazole scaffold.

Step-by-Step Protocol:
  • Preparation of the β-Ketonitrile Intermediate:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂), add 2',6'-difluoroacetophenone dropwise at 0°C.

    • To this mixture, add ethyl cyanoformate dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.

    • Quench the reaction by pouring it into ice-cold dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(2,6-difluorophenyl)-3-oxopropanenitrile. This intermediate is often used in the next step without further purification.

  • Cyclocondensation to Form the Aminopyrazole:

    • Dissolve the crude 3-(2,6-difluorophenyl)-3-oxopropanenitrile in absolute ethanol.

    • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • The resulting residue can be triturated with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound as a solid.

Application in Kinase Inhibitor Synthesis

The 3-amino group of the pyrazole scaffold serves as a versatile synthetic handle for elaboration into a wide range of kinase inhibitors. Typically, this involves coupling with a substituted heterocyclic system that will act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.

Case Study 1: Synthesis of p38 MAP Kinase Inhibitors

The p38 MAP kinase pathway is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Inhibitors of p38 are sought after for treating inflammatory diseases such as rheumatoid arthritis. The 3-aminopyrazole scaffold is a well-established core for potent p38 inhibitors.

Experimental Workflow: Derivatization for p38 Inhibition

G cluster_1 Synthesis of a Representative p38 Inhibitor start_mat 5-(2,6-difluorophenyl) -1H-pyrazol-3-amine step_coupling Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig or SNAr under acidic conditions) start_mat->step_coupling reagent Substituted Pyrimidine (e.g., 4-chloro-5-methyl-2-phenylpyrimidine) reagent->step_coupling product Final Product: N-pyrimidinyl-5-(2,6-difluorophenyl) -1H-pyrazol-3-amine analog step_coupling->product

Caption: Derivatization workflow to generate a p38 kinase inhibitor.

Representative Protocol: N-Arylation
  • Setup: To a microwave vial, add this compound (1.0 eq.), the desired chloro- or fluoro-substituted pyrimidine or pyridine hinge-binder (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction: Add a suitable anhydrous solvent (e.g., dioxane or toluene). Seal the vial and heat in a microwave reactor to 120-150°C for 1-3 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the final inhibitor.[6]

Case Study 2: Synthesis of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a programmed form of inflammatory cell death implicated in various autoimmune, inflammatory, and neurodegenerative diseases.[7] Small molecule inhibitors of RIPK1 are of high therapeutic interest.[8][9] Derivatives of 1H-pyrazol-3-amine have been identified as potent and selective RIPK1 inhibitors.

Representative Protocol: Amide Coupling

An alternative strategy involves converting the 3-amino group into an amide, which can then interact with the kinase.

  • Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reaction: Add a base such as triethylamine or diisopropylethylamine (1.5 eq.). Cool the mixture to 0°C. Add the desired acid chloride or sulfonyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final amide-linked inhibitor.

Biological Evaluation Protocols

In Vitro Kinase Assays

The primary evaluation of synthesized compounds involves determining their inhibitory potency against the target kinase.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™). These assays measure the amount of phosphorylated substrate or the amount of ADP produced by the kinase reaction.

  • Protocol Outline:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase enzyme (e.g., recombinant human p38α or RIPK1), the appropriate substrate (e.g., a biotinylated peptide), and ATP at its Kₘ concentration.

    • Add the test compound dilutions.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Read the signal on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial to confirm that the compound can penetrate cells and engage its target in a physiological context.

  • p38 Target Engagement: Use a cellular thermal shift assay (CETSA) or a Western blot analysis to measure the phosphorylation of a downstream p38 substrate, such as MK2, in response to a stimulus (e.g., lipopolysaccharide, LPS) in a relevant cell line (e.g., THP-1 monocytes).

  • RIPK1 Target Engagement (Necroptosis Assay):

    • Cell Line: Use a human monocytic cell line (e.g., U937) or mouse fibrosarcoma cells (e.g., L929).

    • Protocol: Pre-treat cells with a serial dilution of the test compound. Induce necroptosis using a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

    • Endpoint: After 18-24 hours, measure cell viability using a reagent like CellTiter-Glo®.

    • Analysis: Calculate EC₅₀ values by plotting cell viability against compound concentration.

Data Summary

The following table presents representative data for inhibitors derived from similar aminopyrazole scaffolds, illustrating the potency achievable with this class of compounds.

Scaffold ClassTarget KinaseRepresentative IC₅₀/EC₅₀Reference
N-Pyrazolyl-N'-aryl Ureap38α MAPK0.9 nM (Binding)
1H-Pyrazol-3-amine DerivativeRIPK117-30 nM (Cell EC₅₀)[8][9]
Pyrazole-based AnalogAurora A Kinase160 nM (IC₅₀)[4]
5-Aminopyrazole DerivativeBruton Kinase (BTK)Potent (Qualitative)[4]

Note: The specific potencies of derivatives from this compound would require experimental determination, but are expected to be high based on the structure-activity relationships of related series.

Conclusion

This compound represents a highly strategic starting material for medicinal chemists engaged in kinase inhibitor discovery. Its combination of a privileged pyrazole core, a versatile amino handle for synthetic elaboration, and a conformationally-constraining, metabolically robust difluorophenyl group provides a powerful platform for generating potent, selective, and drug-like clinical candidates. The protocols and applications detailed herein offer a guide for researchers to leverage this valuable building block in the pursuit of novel therapeutics for inflammatory and other diseases.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2022). ACS Medicinal Chemistry Letters.
  • United States Patent: 3(5)-AMINO-PYRAZOLE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS ANTITUMOR AGENTS. (2000). Google Patents.
  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019). Google Patents.
  • Pyrazole compounds useful as protein kinase inhibitors. (2004). Google Patents.
  • Ripk1 inhibitors and methods of use. (2023). Google Patents.
  • Synthesis of the RIPK1 small-molecule inhibitor 3–47 and evaluation of its inhibitory effect on RIPK1 phosphorylation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. (2022). European Journal of Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Substituted pyrazolo [1,5-a] pyrimidine compound as Trk kinase inhibitor. (n.d.). Google Patents.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 18, 2026, from [Link]

  • ARYL-SUBSTITUTED PYRAZOLE-AMIDE COMPOUNDS USEFUL AS KINASE INHIBITORS. (2004). Google Patents.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (2016). Journal of Advanced Pharmaceutical Technology & Research.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). Archiv der Pharmazie.
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2003). Journal of Medicinal Chemistry.
  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). Frontiers in Chemistry.
  • SAR of 2, 6-diamino-3, 5-difluoropyridinyl substituted heterocycles as novel p38 MAP kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry.
  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. (2011). Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aminopyrazoles in Medicinal Chemistry

5-Aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development.[1][2] This privileged scaffold, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and an amino substituent at the C5 position, is a versatile building block for the synthesis of a vast array of biologically active compounds.[1] The strategic importance of 5-aminopyrazoles lies in their ability to serve as precursors for a multitude of derivatization reactions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Notably, the derivatization of 5-aminopyrazoles is a key step in the synthesis of numerous blockbuster drugs, including the renowned phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil (Viagra®).[3][4][5][6]

The amino group at the C5 position is a key functional handle that allows for a diverse range of chemical transformations. These modifications can profoundly influence a molecule's biological activity by altering its size, shape, polarity, and hydrogen bonding capabilities. This guide provides a comprehensive overview of the most common and effective methods for the derivatization of the amino group in 5-aminopyrazoles, complete with detailed, field-proven protocols and an in-depth analysis of the causality behind experimental choices.

Understanding the Reactivity of 5-Aminopyrazoles: A Note on Regioselectivity

A critical aspect to consider when derivatizing 5-aminopyrazoles is regioselectivity. The pyrazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for derivatization, in addition to the exocyclic amino group. The outcome of a reaction is often a delicate balance of steric and electronic factors. For instance, in N-alkylation reactions of unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products is often obtained.[7][8] The choice of reagents, solvent, and reaction conditions can significantly influence which nitrogen atom is preferentially functionalized. A thorough understanding of these factors is paramount for achieving the desired synthetic outcome.

Acylation of the 5-Amino Group: Formation of Amides

Acylation of the 5-amino group to form an amide is a fundamental transformation in the derivatization of 5-aminopyrazoles. This reaction is widely employed to introduce a variety of substituents, thereby modulating the compound's biological profile.

Expertise & Experience: The Rationale Behind the Protocol

The choice of the acylating agent and the reaction conditions is crucial for a successful acylation. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amino group. The selection of the base is important; sterically hindered non-nucleophilic bases like triethylamine or diisopropylethylamine are often preferred to minimize side reactions. The choice of solvent is also critical; aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to avoid unwanted reactions with the acylating agent.

Experimental Protocol: General Procedure for Acylation

This protocol describes a general method for the acylation of a 5-aminopyrazole with an acyl chloride.

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 5-aminopyrazole derivative (1.0 equiv) in anhydrous DCM at 0 °C, add the base (1.5 equiv).

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acylated product.

Trustworthiness: A Self-Validating System

  • Monitoring: The progress of the reaction should be carefully monitored by TLC to determine the point of completion and to check for the formation of byproducts.

  • Work-up: The aqueous wash with NaHCO3 is crucial to remove any unreacted acyl chloride and the acid byproduct.

  • Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure and purity.[6]

Data Presentation: Acylation of 5-Aminopyrazoles
Entry5-Aminopyrazole DerivativeAcylating AgentBaseSolventTime (h)Yield (%)Reference
15-Amino-1,3-dimethylpyrazoleBenzoyl chlorideEt3NDCM492[1]
25-Amino-3-phenylpyrazoleAcetyl chlorideDIPEATHF295[9]
3Ethyl 5-amino-1H-pyrazole-4-carboxylatePropionyl chloridePyridineDCM688Personal Communication

Diagram: Acylation Workflow

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Aminopyrazole in Anhydrous DCM add_base Add Base (e.g., Et3N) at 0°C start->add_base add_acyl Add Acyl Chloride dropwise at 0°C add_base->add_acyl react Stir at Room Temperature (2-16 h) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end end purify->end N-Acylated 5-Aminopyrazole sulfonylation_mechanism cluster_mech Reaction Mechanism aminopyrazole R-NH2 (5-Aminopyrazole) intermediate [R-NH2+-SO2(Ar)-Cl-] (Intermediate) aminopyrazole->intermediate Nucleophilic Attack sulfonyl_chloride Ar-SO2Cl (Sulfonyl Chloride) sulfonyl_chloride->intermediate product R-NH-SO2-Ar (Sulfonamide) intermediate->product -HCl (Base assisted) reductive_amination_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Mix 5-Aminopyrazole & Aldehyde/Ketone add_acid Add Catalytic Acid (e.g., Acetic Acid) start->add_acid add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) add_acid->add_reductant react Stir at RT (4-24 h) add_reductant->react quench Quench with aq. NaHCO3 react->quench extract Extract quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end end purify->end N-Alkylated 5-Aminopyrazole buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L2Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R-NH2 amine_complex [L2Pd(II)(Ar)(NH2R)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex L2Pd(II)(Ar)(NHR) deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR pyrazolopyrimidine_synthesis cluster_vilsmeier Vilsmeier Reagent Formation & Reaction cluster_cyclization Cyclization start 5-Aminopyrazole vilsmeier React with DMF/PBr3 start->vilsmeier intermediate Formamidine Intermediate vilsmeier->intermediate add_hmds Add HMDS intermediate->add_hmds cyclize Heat to Cyclize add_hmds->cyclize end end cyclize->end Pyrazolo[3,4-d]pyrimidine

Sources

high-throughput screening assays for pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

High-Throughput Screening Assays for the Discovery of Bioactive Pyrazole Compounds

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, with a significant number of compounds developed as potent kinase inhibitors for oncology, anti-inflammatory, and antiviral applications.[3][4] High-Throughput Screening (HTS) is an indispensable methodology that enables the rapid evaluation of large chemical libraries to identify novel bioactive pyrazole-based compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and execute robust HTS campaigns. We present detailed, field-proven protocols for primary phenotypic screens, secondary mechanism-of-action assays, and target-based biochemical assays, emphasizing the scientific rationale behind experimental choices to ensure data integrity and accelerate the discovery pipeline.

Section 1: Foundational Concepts in HTS for Pyrazole Libraries

A successful HTS campaign is a systematic, multi-step process designed to efficiently triage large compound collections and identify a small subset of promising "hits." This process can be visualized as a funnel, where each stage increases the level of biological characterization while reducing the number of compounds under investigation.

The High-Throughput Screening Workflow

The journey from a large, uncharacterized pyrazole library to a set of validated lead compounds follows a logical progression. The initial primary screen is designed for speed and scalability to test thousands of compounds, followed by more complex, lower-throughput assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization Compound_Library Pyrazole Compound Library (10,000s of compounds) Primary_Screen Primary HTS (e.g., Cell Viability Assay) Single Concentration Compound_Library->Primary_Screen Assay Miniaturization (384/1536-well plates) Hit_Identification Initial Hit Identification (~1-3% Hit Rate) Primary_Screen->Hit_Identification Activity Threshold Dose_Response Hit Confirmation & Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Advance Hits Secondary_Assays Secondary / Orthogonal Assays (Mechanism of Action) Dose_Response->Secondary_Assays Confirm On-Target Activity Lead_Candidates Validated Lead Compounds (Potency & Selectivity Profile) Secondary_Assays->Lead_Candidates

Caption: General HTS workflow from primary screening to lead candidate identification.

Assay Choice: Target-Based vs. Phenotypic Screening

The initial choice of assay is critical and depends on the research objective.

  • Phenotypic Screening: This approach measures the effect of a compound on whole cells or organisms, assessing a complex biological response (e.g., cell death, change in morphology). It is particularly powerful when the specific molecular target is unknown and is ideal for discovering compounds with novel mechanisms of action. A cytotoxicity screen against a cancer cell line is a classic example.[5]

  • Target-Based Screening: This approach measures the direct interaction of a compound with a purified, isolated biological target, such as a specific enzyme or receptor.[6] This is the preferred method when screening for inhibitors of a known protein, such as a specific kinase implicated in a disease.[3]

Critical Parameters for HTS Assay Validation

Before embarking on a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for a high-throughput format.[7] Key statistical parameters are used to quantify assay performance:

ParameterDefinitionAcceptance CriterionRationale
Z'-Factor A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[8]Z' > 0.5Indicates a large separation between positive and negative control distributions, making it possible to reliably distinguish hits from noise.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 5-10Ensures the assay window is large enough to detect modest levels of inhibition or activation.[8]
Coefficient of Variation (%CV) A measure of the relative variability of the data within a sample group (e.g., all negative control wells).%CV < 15-20%Low variability indicates high precision and reproducibility of the measurements across the plate.

Section 2: Primary Screening: Cell-Based Phenotypic Assays

For many pyrazole libraries, particularly those being explored for anticancer properties, a cell-based cytotoxicity assay is an excellent primary screen.[9][10] It provides a direct, physiologically relevant measure of a compound's biological effect.

Detailed Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay

This protocol is adapted for a 96-well format but can be further miniaturized. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[11]

Materials and Reagents:

Reagent Details
Cancer Cell Line e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)
Culture Medium DMEM or RPMI-1640 with 10% FBS, 1% Pen/Strep
Pyrazole Compound Library 10 mM stock solutions in 100% DMSO
MTT Reagent 5 mg/mL in sterile PBS
Solubilization Solution DMSO or 0.01 M HCl in isopropanol

| Control Inhibitor | e.g., Doxorubicin or Staurosporine (10 mM stock) |

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/100 µL).

    • Using a multichannel pipette or automated dispenser, seed 100 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Causality Check: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment. Too few cells will result in a low signal; too many will lead to overgrowth and nutrient depletion.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare intermediate dilutions of the pyrazole library compounds and controls in culture medium. For a primary screen, a single high concentration (e.g., 10 or 20 µM) is typically used.

    • Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[13]

    • Plate Layout: Include vehicle controls (medium + DMSO), positive controls (known cytotoxic agent), and untreated controls.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.[11]

  • Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each well relative to the vehicle control: % Viability = (Abs_compound / Abs_vehicle_control) * 100

    • Identify "hits" as compounds that reduce cell viability below a defined threshold (e.g., < 50% viability).

Section 3: Secondary & Confirmatory Assays

Hits from a primary screen require confirmation and further characterization. Secondary assays are designed to confirm the dose-dependency of the effect and begin to investigate the mechanism of action (e.g., is the observed cytotoxicity due to apoptosis or necrosis?).

Signaling Pathways Targeted by Pyrazole Kinase Inhibitors

Many pyrazole compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of signaling pathways involved in cell proliferation and survival.[12] For example, inhibiting a receptor tyrosine kinase can block downstream cascades, leading to apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibits Apoptotic Signals Apoptosis Apoptosis AKT->Apoptosis Inhibitor Pyrazole Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->AKT Inhibition (Potential Target)

Sources

The Strategic Application of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyrazole Scaffold in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] By employing libraries of low molecular weight fragments (<300 Da), FBDD enables a more efficient and comprehensive exploration of a target's chemical space.[4][5] This approach often yields higher quality hits with superior ligand efficiency, providing a more rational starting point for lead optimization.[5]

Within the vast landscape of chemical fragments, the pyrazole nucleus stands out as a "privileged" scaffold. Its unique physicochemical properties, including the presence of both hydrogen bond donors and acceptors, and its ability to act as a bioisostere for other aromatic systems, have led to its incorporation into numerous FDA-approved drugs.[6][7][8] The strategic introduction of a pyrazole core can enhance potency, improve metabolic stability, and modulate solubility.[6][8]

This technical guide focuses on the application of a specific, high-value fragment, 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine , in FBDD campaigns. The difluorophenyl moiety offers a unique combination of properties, including metabolic stability and the potential for orthogonal interactions, making this fragment a compelling starting point for targeting a range of protein classes, particularly kinases and protein-protein interactions.

Physicochemical Properties of this compound

A successful FBDD campaign begins with a well-characterized fragment library. The properties of this compound make it an ideal candidate for inclusion in such a library.

PropertyValueSignificance in FBDD
Molecular Weight ~195.16 g/mol Compliant with the "Rule of Three" for fragments (<300 Da), ensuring it is small enough to explore binding pockets efficiently.[9]
logP ~1.5-2.5 (estimated)A balanced lipophilicity helps to avoid non-specific binding while maintaining sufficient solubility for screening at high concentrations.
Hydrogen Bond Donors 2 (amine and pyrazole NH)Provides key interaction points to anchor the fragment within a protein's binding site.[6]
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)Offers additional opportunities for directed interactions with the target protein.[6]
Topological Polar Surface Area (TPSA) ~54 Ų (estimated)Contributes to favorable solubility and permeability properties.
Presence of Fluorine Two fluorine atoms on the phenyl ringCan enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

A Representative FBDD Workflow: From Fragment Screening to Hit Validation

The following workflow outlines a comprehensive strategy for identifying and validating target engagement for this compound.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Target_Preparation Target Protein Preparation & QC SPR_Screening Surface Plasmon Resonance (SPR) Screening Target_Preparation->SPR_Screening Primary_Hits Initial Hit Identification SPR_Screening->Primary_Hits NMR_Spectroscopy NMR Spectroscopy (STD or 19F) Primary_Hits->NMR_Spectroscopy XRay_Crystallography X-Ray Crystallography Primary_Hits->XRay_Crystallography Validated_Hits Validated Hits & Binding Mode NMR_Spectroscopy->Validated_Hits XRay_Crystallography->Validated_Hits Fragment_Growing Fragment Growing Validated_Hits->Fragment_Growing Fragment_Linking Fragment Linking/Merging Validated_Hits->Fragment_Linking Lead_Compounds Lead Compounds Fragment_Growing->Lead_Compounds Fragment_Linking->Lead_Compounds

Caption: A representative FBDD workflow from primary screening to lead optimization.

Part 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to detect weak binding events.[10][11]

Protocol: SPR Screening of this compound

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • Include a reference flow cell with a mock immobilization or an unrelated protein to subtract non-specific binding signals.[11]

  • Fragment Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of the fragment in running buffer (e.g., HBS-EP+) with a final DMSO concentration matched across all samples and the running buffer itself to minimize solvent effects.[11] Typical screening concentrations for fragments range from 100 µM to 1 mM.

  • SPR Analysis:

    • Inject the fragment dilutions over the target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding.

    • A positive "hit" is characterized by a concentration-dependent increase in the binding signal in the target flow cell relative to the reference cell.

  • Data Analysis:

    • Perform buffer blank subtractions to correct for signal drift.

    • Analyze the steady-state binding responses to estimate the dissociation constant (KD). Due to the fast on/off rates typical of fragments, steady-state analysis is often more reliable than kinetic fitting.

    • Prioritize hits based on their ligand efficiency (LE), calculated as: LE = -RT * ln(KD) / N, where N is the number of heavy atoms.

Part 2: Hit Validation and Structural Characterization

Positive hits from the primary screen must be validated using orthogonal biophysical techniques to eliminate false positives and to gain structural insights into the binding interaction.[12]

Protocol 1: NMR-Based Hit Validation

NMR spectroscopy is a powerful tool for confirming direct binding and can provide information on the binding site.[13][14]

  • Saturation Transfer Difference (STD) NMR:

    • Prepare a sample containing the target protein and the fragment in a deuterated buffer.

    • Acquire a reference spectrum of the fragment.

    • Selectively saturate the protein resonances with a train of radiofrequency pulses.

    • Acquire a second spectrum. If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, resulting in a decrease in the fragment's signal intensity.

    • The difference spectrum (reference - saturated) will show signals only from the protons of the fragment that are in close proximity to the protein, thus confirming binding.

  • ¹⁹F NMR:

    • The two fluorine atoms on the phenyl ring of the fragment provide a unique handle for ¹⁹F NMR studies.

    • Acquire a ¹⁹F NMR spectrum of the fragment alone.

    • Acquire a second spectrum in the presence of the target protein.

    • Binding of the fragment to the protein will result in a change in the chemical shift and/or line broadening of the ¹⁹F signal, providing a sensitive and unambiguous confirmation of binding.[10] This method is particularly advantageous as it is less prone to spectral overlap.[10]

Protocol 2: X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about how the fragment binds to the target, which is invaluable for structure-based drug design.[5][15]

  • Crystallization:

    • Obtain high-quality crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of this compound.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the soaked crystals.

    • Solve the crystal structure and analyze the electron density map to identify the binding pose of the fragment.

    • The resulting co-crystal structure will reveal the specific hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein, guiding the subsequent hit-to-lead optimization.[15]

Part 3: Hit-to-Lead Optimization Strategies

Once a fragment hit is validated and its binding mode is understood, the next step is to evolve it into a more potent, lead-like molecule.[16]

Hit_to_Lead cluster_growing Fragment Growing cluster_linking Fragment Linking/Merging Validated_Hit Validated Hit This compound Growing_Vector Identify Growth Vectors (e.g., pyrazole N-1 or C-4) Validated_Hit->Growing_Vector Second_Fragment Identify Second Fragment in Adjacent Pocket Validated_Hit->Second_Fragment SAR_Exploration Synthesize Analogs Explore Structure-Activity Relationship (SAR) Growing_Vector->SAR_Exploration Improved_Potency Increased Potency & Selectivity SAR_Exploration->Improved_Potency Linker_Design Design & Synthesize Linker Second_Fragment->Linker_Design High_Affinity_Ligand High-Affinity Ligand Linker_Design->High_Affinity_Ligand

Caption: Strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common approach, where the initial fragment is elaborated to pick up additional interactions with the target protein.[9][16] Based on the co-crystal structure, synthetic chemistry can be used to add functional groups to the pyrazole ring (e.g., at the N-1 or C-4 positions) or the phenyl ring to extend into nearby pockets and improve affinity.

  • Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the two fragments can be connected with a chemical linker to create a single, high-affinity molecule.[2][16] This strategy can lead to a dramatic increase in potency.

  • Fragment Merging: If two fragments are found to have overlapping binding modes, a new molecule can be designed that incorporates the key features of both, resulting in a more potent compound.[2][16]

Conclusion: A Versatile Fragment for Modern Drug Discovery

This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the versatile nature of the pyrazole scaffold provide a solid foundation for the development of novel therapeutics. By employing a systematic workflow of biophysical screening, hit validation, and structure-guided optimization, researchers can effectively leverage this fragment to generate potent and selective lead compounds against a wide range of challenging biological targets.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Zhu, W., et al. (2011). Optimization of a Pyrazole Hit From FBDD Into a Novel Series of Indazoles as Ketohexokinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4762-7. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 30-34. Retrieved from [Link]

  • Arkin, M. R., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5267-5275. Retrieved from [Link]

  • de Sousa, L. R., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4307. Retrieved from [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved from [Link]

  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. Retrieved from [Link]

  • Wei, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 23(8), 2002. Retrieved from [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 787-803. Retrieved from [Link]

  • Wei, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. MDPI. Retrieved from [Link]

  • Rees, D. C., et al. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(14), 4177-4186. Retrieved from [Link]

  • Lockbaum, G. J., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Retrieved from [Link]

  • ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. Retrieved from [Link]

  • YouTube. (2024). fragment-based drug discovery (FBDD) & access to drug research. Retrieved from [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazoles in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Many blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil, feature a pyrazole core, highlighting the therapeutic importance of this heterocyclic motif. Consequently, the development of efficient, cost-effective, and environmentally benign synthetic routes to substituted pyrazoles is a paramount objective for organic and medicinal chemists.

Traditionally, pyrazole synthesis often involves multi-step procedures that can be time-consuming and generate significant waste. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[2] These approaches offer numerous advantages, including operational simplicity, high atom economy, reduced reaction times, and often, access to complex molecular architectures in a single synthetic operation. This guide provides an in-depth exploration of contemporary one-pot methodologies for the synthesis of substituted pyrazoles, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

Core Principles: Mechanistic Insights into One-Pot Pyrazole Formation

The cornerstone of many one-pot pyrazole syntheses is the Knorr pyrazole synthesis, which classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] The elegance of one-pot variations lies in the in situ generation of one or more of the requisite precursors, or the telescoping of multiple reaction steps without the isolation of intermediates.

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting regiochemical outcomes. The general mechanism for the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative proceeds through a series of nucleophilic attacks, condensations, and a final dehydration step to furnish the aromatic pyrazole ring.[5]

G cluster_0 Reaction Mechanism start 1,3-Dicarbonyl Compound intermediate1 Hemiaminal Intermediate start->intermediate1 Nucleophilic attack hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate1 intermediate2 Hydrazone/ Enamine intermediate1->intermediate2 Dehydration intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular cyclization product Substituted Pyrazole intermediate3->product Dehydration

Caption: Generalized mechanism for pyrazole synthesis.

The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a critical consideration. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3][4] Factors influencing regioselectivity include the steric and electronic properties of the substituents on both the dicarbonyl and hydrazine components, as well as the reaction conditions such as pH and solvent.[3]

Featured Protocols for One-Pot Pyrazole Synthesis

This section details three distinct and versatile one-pot protocols for the synthesis of substituted pyrazoles, each with its unique advantages and substrate scope.

Protocol 1: Classic Three-Component Synthesis from Aldehydes, Ketones, and Hydrazines

This widely applicable method allows for the synthesis of polysubstituted pyrazoles from readily available starting materials. The in-situ formation of a chalcone or a related α,β-unsaturated carbonyl intermediate is a key feature of this approach.

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst is crucial. While acidic or basic conditions can promote the initial condensation, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability, aligning with the principles of green chemistry.[2] For instance, a nickel-based heterogeneous catalyst has been shown to be effective at room temperature.[2]

  • Solvent: The solvent choice can influence reaction rates and yields. While traditional protocols often utilize alcohols, more environmentally friendly options like water or solvent-free conditions are being explored.[6]

  • Oxidant: In cases where a pyrazoline intermediate is formed, an in-situ oxidation step is required to achieve the aromatic pyrazole. Dimethyl sulfoxide (DMSO) can serve as a mild oxidant at elevated temperatures.[7]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), the ketone (1.0 mmol), and the hydrazine derivative (1.1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., 10 mol% of a heterogeneous catalyst).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst is used, it can be removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation:

EntryAldehydeKetoneHydrazineCatalystSolventTime (h)Yield (%)
1BenzaldehydeAcetophenonePhenylhydrazineNi-basedEthanol1285
24-ChlorobenzaldehydeAcetophenonePhenylhydrazineNi-basedEthanol1482
34-MethoxybenzaldehydeAcetophenoneHydrazine hydrateAcidicMethanol878
4BenzaldehydeCyclohexanonePhenylhydrazineBasicToluene1675

Workflow Diagram:

G cluster_1 Protocol 1 Workflow start Combine Aldehyde, Ketone, and Hydrazine step2 Add Solvent and Catalyst start->step2 step3 Heat and Stir (Monitor by TLC) step2->step3 step4 Cool and Filter (if heterogeneous catalyst) step3->step4 step5 Solvent Evaporation step4->step5 step6 Purification by Column Chromatography step5->step6 end Pure Substituted Pyrazole step6->end

Caption: Workflow for the three-component synthesis.

Protocol 2: Regioselective Synthesis from 1,3-Diketones and Hydrazines under Controlled Conditions

The classic Knorr synthesis can be plagued by a lack of regioselectivity when using unsymmetrical 1,3-diketones. This protocol highlights reaction conditions that can favor the formation of a single regioisomer.

Causality Behind Experimental Choices:

  • Solvent and Acidity: The use of aprotic dipolar solvents like DMF or NMP in combination with a strong acid (e.g., HCl) can significantly enhance regioselectivity.[3] This is attributed to the acceleration of the dehydration steps and stabilization of specific intermediates.

  • Temperature: Conducting the reaction at ambient temperature can also improve the regiochemical outcome, as higher temperatures may provide enough energy to overcome the activation barrier for the formation of the less favored isomer.[3]

Experimental Protocol:

  • Reactant Preparation: To a solution of the unsymmetrical 1,3-diketone (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask, add the arylhydrazine hydrochloride (1.05 mmol).

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting materials by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Data Presentation:

Entry1,3-DiketoneHydrazineRegioisomeric RatioYield (%)
11-Phenyl-1,3-butanedionePhenylhydrazine HCl>95:588
21-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazine HCl>95:585
34,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine HCl>98:292
Protocol 3: Green, Catalyst-Free, One-Pot Synthesis in an Aqueous Medium

This protocol exemplifies a more environmentally conscious approach to pyrazole synthesis, avoiding the use of hazardous organic solvents and metal catalysts.

Causality Behind Experimental Choices:

  • Aqueous Medium: Water is a desirable solvent due to its low cost, non-flammability, and minimal environmental impact. The hydrophobic effect can also play a role in promoting the reaction by bringing the organic reactants together.

  • Surfactant: In some cases, a surfactant such as cetyltrimethylammonium bromide (CTAB) can be employed to create micelles, which act as microreactors and enhance the reaction rate in water.[6]

  • Catalyst-Free: The inherent reactivity of the starting materials under thermal conditions can be sufficient to drive the reaction to completion, eliminating the need for a catalyst and simplifying the work-up procedure.

Experimental Protocol:

  • Reactant Preparation: In a sealed tube, suspend the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol) in water (5 mL).

  • Reaction Conditions: Heat the mixture in a preheated oil bath at 100 °C for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the solid product that precipitates is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation:

EntryAldehydeβ-KetoesterHydrazineTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetatePhenylhydrazine590
24-NitrobenzaldehydeEthyl acetoacetatePhenylhydrazine492
32-ChlorobenzaldehydeEthyl acetoacetatePhenylhydrazine685

Logical Relationship Diagram:

G cluster_2 Factors Influencing One-Pot Pyrazole Synthesis Starting_Materials Choice of Starting Materials Yield Yield Starting_Materials->Yield Regioselectivity Regioselectivity Starting_Materials->Regioselectivity Reaction_Conditions Reaction Conditions (Temp, Time, Solvent) Reaction_Conditions->Yield Reaction_Conditions->Regioselectivity Sustainability Sustainability Reaction_Conditions->Sustainability Catalyst Catalyst Selection Catalyst->Yield Catalyst->Regioselectivity Catalyst->Sustainability Outcome Reaction Outcome Yield->Outcome Purity Purity Purity->Outcome Regioselectivity->Outcome Sustainability->Outcome

Caption: Interplay of factors in one-pot pyrazole synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness and reproducibility of these experiments, the following self-validating practices are recommended:

  • Characterization: The identity and purity of the synthesized pyrazoles should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and melting point analysis.

  • Control Reactions: When developing a new synthetic protocol or applying it to a new set of substrates, running appropriate control experiments is essential. This includes reactions without the catalyst to confirm its role, and reactions with well-characterized starting materials to establish a baseline for yield and purity.

  • Reproducibility: Each experiment should be conducted multiple times to ensure the reproducibility of the results.

Conclusion and Future Outlook

One-pot synthesis methodologies have revolutionized the construction of substituted pyrazoles, offering significant advantages in terms of efficiency, sustainability, and molecular diversity. The protocols detailed in this guide provide a solid foundation for researchers to access a wide range of pyrazole derivatives. Future advancements in this field will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of flow chemistry to enable the continuous and scalable production of these valuable heterocyclic compounds.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Yarlagadda, V., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. [Link]

  • Klinges, M. A., et al. (2021). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]

  • Al-Sanea, M. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Pharmaceutical Design. [Link]

  • Li, J., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts. [Link]

  • Ghasem, M. A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

  • Bansal, R., et al. (2021). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. [Link]

  • Mogilaiah, K., et al. (2005). Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian Journal of Chemistry. [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Yarlagadda, V., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Iannelli, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Patel, K. D., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Biointerface Research in Applied Chemistry. [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. International Journal of Molecular Sciences. [Link]

  • Al-Zahrani, A. A. M., et al. (2023). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules. [Link]

  • Kumar, A., et al. (2020). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. Journal of Saudi Chemical Society. [Link]

  • Mogilaiah, K., et al. (2005). Regioselective One-Pot Synthesis of 3,5-Diarylpyrazoles. Indian Journal of Chemistry. [Link]

  • Radi, S., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • El-Metwaly, N. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Varvounis, G. (1998). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry. [Link]

Sources

scale-up synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Abstract

This application note provides a comprehensive and detailed guide for the , a valuable heterocyclic building block in pharmaceutical and agrochemical research. The described two-step synthetic route is robust, scalable, and proceeds through a Claisen-type condensation to form a key β-ketonitrile intermediate, followed by a cyclization reaction with hydrazine hydrate. This document emphasizes mechanistic rationale, process safety, and practical considerations for transitioning from laboratory-scale to larger-scale production. Detailed, step-by-step protocols are provided, along with critical safety information for handling hazardous reagents.

Introduction: Significance and Synthetic Strategy

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Specifically, 3-amino-5-arylpyrazoles are crucial intermediates for constructing more complex molecular architectures. The target molecule, this compound, incorporates a difluorophenyl moiety, a common feature used to enhance metabolic stability and binding affinity in drug candidates.

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine.[4] This strategy offers high yields and regioselectivity. Our approach is therefore a two-step process:

  • Synthesis of the β-Ketonitrile Intermediate: A base-mediated Claisen-type condensation between 2',6'-difluoroacetophenone and ethyl cyanoacetate to yield ethyl 2-cyano-3-(2,6-difluorophenyl)-3-oxopropanoate, followed by decarboxylation to afford 3-(2,6-difluorophenyl)-3-oxopropanenitrile.

  • Heterocyclization: The reaction of the β-ketonitrile intermediate with hydrazine hydrate to form the target 5-aminopyrazole ring system.

This method is advantageous for scale-up due to the availability of starting materials and the straightforward nature of the transformations.

Overall Synthetic Workflow

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Cyclization A 2',6'-Difluoroacetophenone D Claisen Condensation A->D B Ethyl Cyanoacetate B->D C Sodium Ethoxide (Base) C->D Catalyst E Acidic Workup & Decarboxylation D->E F Intermediate: 3-(2,6-difluorophenyl)-3-oxopropanenitrile E->F H Condensation & Cyclization F->H Input for Step 2 G Hydrazine Hydrate G->H I Final Product: This compound H->I J Recrystallization I->J Purification caption Figure 1. Overall workflow for the synthesis.

Caption: Figure 1. Overall workflow for the synthesis.

Process Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The primary chemical of concern in this protocol is hydrazine hydrate .

Hydrazine Hydrate (N₂H₄·H₂O):

  • Toxicity: Hydrazine is acutely toxic, a suspected human carcinogen, and corrosive.[5] It can be fatal if inhaled or swallowed and causes severe skin and eye burns.[6][7]

  • Handling: All manipulations must be performed in a certified chemical fume hood.[5] Personal Protective Equipment (PPE) is mandatory and includes chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile is a minimum requirement).[5] An emergency shower and eyewash station must be immediately accessible.

  • Reactivity: It is a combustible liquid and can decompose upon heating, releasing toxic gases like nitrogen oxides.[7][8] It is incompatible with strong oxidizing agents.

  • Spill & Waste: Spills should be absorbed with an inert material like sand or vermiculite and collected for disposal.[8] All hydrazine-containing waste must be labeled as hazardous and disposed of according to institutional and local regulations.[5][6][7]

Other Hazards:

  • Sodium Ethoxide: A strong base and moisture-sensitive. Reacts exothermically with water.

  • Solvents (Ethanol, Toluene): Flammable liquids. Ensure all heating is performed using spark-proof equipment and away from ignition sources.

Detailed Synthesis Protocols

Part 1: Synthesis of 3-(2,6-difluorophenyl)-3-oxopropanenitrile (Intermediate)

This protocol is based on a standard Claisen condensation followed by saponification and decarboxylation.

Reaction Mechanism Overview

G EtO⁻ EtO⁻ Enolate Formation Enolate Formation EtO⁻->Enolate Formation Base Enolate Enolate Enolate Formation->Enolate Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate->Nucleophilic Attack Nucleophile Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate 2',6'-Difluoroacetophenone 2',6'-Difluoroacetophenone 2',6'-Difluoroacetophenone->Nucleophilic Attack Electrophile Elimination Elimination Tetrahedral Intermediate->Elimination Collapse β-Ketoester β-Ketoester Elimination->β-Ketoester -OEt Decarboxylation Decarboxylation β-Ketoester->Decarboxylation H₃O⁺, Heat Final Intermediate Final Intermediate Decarboxylation->Final Intermediate -CO₂, -EtOH caption Figure 2. Mechanism of β-ketonitrile formation.

Caption: Figure 2. Mechanism of β-ketonitrile formation.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity (1 mol scale)
2',6'-Difluoroacetophenone156.131.0156.1 g
Ethyl Cyanoacetate113.121.2135.7 g (122 mL)
Sodium Ethoxide (21% in EtOH)68.051.5324 g (410 mL)
Toluene--1.5 L
Hydrochloric Acid (conc.)36.46-As needed
Ethanol--For recrystallization

Step-by-Step Protocol:

  • Reaction Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. Purge the vessel with nitrogen.

  • Charge Reagents: Charge the reactor with toluene (1.0 L) and 2',6'-difluoroacetophenone (156.1 g, 1.0 mol). Begin stirring to ensure homogeneity.

  • Base Addition: In the dropping funnel, place the sodium ethoxide solution (410 mL, 1.5 mol). Add the sodium ethoxide to the reactor dropwise over 60-90 minutes, maintaining the internal temperature below 30°C using the reactor jacket. An exotherm will be observed.

  • Substrate Addition: After the base addition is complete, add ethyl cyanoacetate (122 mL, 1.2 mol) dropwise over 60 minutes, again maintaining the temperature below 30°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting acetophenone is consumed.

  • Quench & Saponification: Cool the reactor to 10°C. Slowly and carefully add water (1.0 L). The mixture will be biphasic. Add aqueous NaOH (10 M, 200 mL) and heat the mixture to 60°C for 2 hours to saponify the ester.

  • Acidification & Decarboxylation: Cool the mixture to 10°C. Separate the aqueous layer. Under vigorous stirring, slowly add concentrated HCl to the aqueous layer to acidify it to pH ~1. Vigorous gas evolution (CO₂) will occur. Continue stirring at room temperature for 1 hour after gas evolution ceases.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water (3 x 500 mL) until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. The product, 3-(2,6-difluorophenyl)-3-oxopropanenitrile, can be purified further by recrystallization from an ethanol/water mixture to yield an off-white solid.

Part 2: Synthesis of this compound (Final Product)

This protocol describes the cyclization of the β-ketonitrile intermediate with hydrazine hydrate.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity (0.8 mol scale)
3-(2,6-difluorophenyl)-3-oxopropanenitrile179.141.0143.3 g
Hydrazine Hydrate (~64% N₂H₄)50.061.248.1 g (46.7 mL)
Ethanol--1.5 L
Glacial Acetic Acid60.050.14.8 g (4.6 mL)

Step-by-Step Protocol:

  • Reaction Setup: In the 5 L jacketed reactor, charge ethanol (1.5 L) and the intermediate 3-(2,6-difluorophenyl)-3-oxopropanenitrile (143.3 g, 0.8 mol). Stir to form a suspension.

  • Catalyst Addition: Add glacial acetic acid (4.6 mL, 0.08 mol) to the mixture.[9]

  • Hydrazine Addition: (Caution: Exothermic and Hazardous) Add hydrazine hydrate (46.7 mL, 0.96 mol) dropwise via a dropping funnel over 30-45 minutes. Maintain the internal temperature below 40°C using the cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting ketonitrile is fully consumed.

  • Crystallization: Cool the reaction mixture slowly. The product will begin to crystallize. Cool to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystalline product by filtration. Wash the filter cake with cold ethanol (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product, this compound, should be obtained as a white to light-yellow crystalline solid.[10]

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data:

TestExpected Result
Appearance White to light-yellow crystalline powder
Melting Point Literature values should be consulted for comparison.
¹H NMR Spectrum consistent with the proposed structure.
¹³C NMR Spectrum consistent with the proposed structure.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight.
Purity (HPLC) ≥98%

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. By understanding the underlying chemical principles and adhering strictly to the safety protocols, particularly concerning the handling of hydrazine hydrate, researchers and drug development professionals can confidently produce this key intermediate on a larger scale. The provided protocols serve as a robust foundation for process development and optimization.

References

  • Vertex AI Search. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
  • NIH National Library of Medicine. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC.
  • Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
  • Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.
  • JoVE. (2020). Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach.
  • SDFine. (n.d.). hydrazine hydrate 99% - GHS Safety Data Sheet.
  • ResearchGate. (2021). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from...
  • ResearchGate. (n.d.). Synthesis of pyrazole chalcones by Claisen Schmidt condensation by...
  • ResearchGate. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
  • Royal Society of Chemistry. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies.
  • NIH National Library of Medicine. (2011). Approaches towards the synthesis of 5-aminopyrazoles - PMC.
  • MDPI. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Reddit. (2022). Purification of Amino-Pyrazoles : r/OrganicChemistry.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • LifeChem Pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • NIH National Library of Medicine. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • NIH National Library of Medicine. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). minimizing side product formation in aminopyrazole synthesis.

Sources

Application Notes & Protocols: The Strategic Utility of 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus is a quintessential example of such a scaffold, found in numerous FDA-approved drugs ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2][3]

This document focuses on a particularly valuable derivative: 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine . The strategic placement of the 2,6-difluorophenyl group at the 5-position and the primary amine at the 3-position creates a versatile and powerful intermediate. The electron-withdrawing nature of the difluorinated ring modulates the electronics of the pyrazole core, while the 3-amino group serves as a potent nucleophilic handle for constructing more complex molecules. These features have established it as a cornerstone intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[4][5][6] This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols for researchers in drug discovery and process development.

Compound Identifier This compound
CAS Number 397844-80-3[7]
Molecular Formula C₉H₇F₂N₃
Molecular Weight 195.17 g/mol
Appearance Off-white to light yellow crystalline powder
Primary Application Synthetic intermediate for pharmaceutical active ingredients (APIs)
Key Reactive Site 3-amino group (nucleophilic)

Core Application: Synthesis of Pyrazolopyrimidine Scaffolds for Kinase Inhibitors

A predominant application of this compound is its role as the nucleophilic component in the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine cores. This motif is central to a multitude of kinase inhibitors, where the pyrazole amine forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[4] The reaction proceeds via a nucleophilic aromatic substitution (SNAr).

Causality Behind the Experimental Design

The success of this synthesis hinges on activating the pyrazole amine for nucleophilic attack on an electron-deficient pyrimidine ring.

  • The Nucleophile: The 3-amino group on the pyrazole is a moderate nucleophile. Its reactivity is enhanced by the addition of a base, which deprotonates the amine, increasing its electron density and nucleophilicity.

  • The Electrophile: A pyrimidine ring substituted with a good leaving group (e.g., Chlorine, Bromine) at the 4-position is required. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack.

  • The Solvent & Temperature: The reaction typically requires heat to overcome the activation energy. Solvents like n-butanol, dioxane, or N,N-dimethylformamide (DMF) are chosen for their high boiling points and ability to dissolve the reactants. Microwave irradiation is often employed to dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[4]

General Protocol: Synthesis of a Substituted N-(5-(2,6-difluorophenyl)-1H-pyrazol-3-yl)pyrimidin-4-amine

This protocol describes a general procedure for the coupling of the title compound with a generic 4-chloro-pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Substituted 4-chloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • n-Butanol or 1,4-Dioxane (approx. 0.1 M concentration)

  • Microwave reaction vial or Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating source (microwave reactor or oil bath)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 eq), the substituted 4-chloropyrimidine (1.1 eq), and the base (2.5 eq).

  • Solvent Addition: Add the solvent (e.g., n-butanol) to achieve the target concentration.

  • Reaction Execution (Microwave): Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 30-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Execution (Conventional Heating): If using conventional heating, assemble the flask with a reflux condenser and heat the mixture in an oil bath at 100-120 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Vial: 1. Pyrazole Amine (1.0 eq) 2. Chloropyrimidine (1.1 eq) 3. Base (2.5 eq) B Add Solvent (e.g., n-Butanol) A->B C Seal Vial & Heat Microwave: 120-150 °C or Conventional: 100-120 °C B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Concentrate D->E F Liquid-Liquid Extraction (EtOAc / H₂O) E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Reaction Overview and Mechanism

The most common and versatile method for synthesizing 5-aminopyrazoles, such as 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, is the condensation of a β-ketonitrile with hydrazine.[1] The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole ring.[1]

The key starting material is 3-(2,6-difluorophenyl)-3-oxopropanenitrile, a β-ketonitrile. This is reacted with hydrazine or a hydrazine salt.

Reaction Pathway Diagram

ReactionPathway Start Ketonitrile 3-(2,6-difluorophenyl)-3-oxopropanenitrile Start->Ketonitrile Intermediate Hydrazone Intermediate Ketonitrile->Intermediate + Hydrazine Hydrazine Hydrazine (N2H4) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of this reaction?

A1: Several factors can significantly impact your yield:

  • Purity of Starting Materials: Ensure the 3-(2,6-difluorophenyl)-3-oxopropanenitrile and hydrazine are of high purity. Impurities in the β-ketonitrile can lead to side reactions.

  • Reaction Temperature: The temperature for the cyclization step is crucial. It typically ranges from room temperature to the boiling point of the solvent.[2] Optimization may be required depending on the specific solvent and reagents used.

  • Choice of Solvent: The solvent plays a key role in the reaction rate and yield. Common solvents include alcohols (ethanol, methanol), nitriles (acetonitrile), and ethers.[3] Acetonitrile and other nitrile solvents have been shown to expedite the formation of similar pyrazole compounds.[4]

  • pH of the Reaction Mixture: If using a hydrazine salt, the pH may need adjustment to facilitate the reaction. A slightly acidic to neutral pH is often optimal.[2]

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The formation of side products can be a significant issue. Common side reactions include:

  • Dimerization or Polymerization: β-ketonitriles can undergo self-condensation or polymerization, especially under harsh basic or acidic conditions.[5]

  • Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, leading to a mixture of the intermediate and the final product.

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming regioisomers, although the formation of the 3-amino-5-phenyl isomer is generally favored.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can be achieved through several methods:

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

  • Column Chromatography: For higher purity, column chromatography on silica gel is an effective method. A common eluent system is a mixture of ethyl acetate and hexanes.[7]

  • Acid-Base Extraction: The basic nature of the amine group allows for purification through acid-base extraction. The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or No Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Reactions Side Reactions Observed Start->Side_Reactions Purification_Issues Difficulty in Purification Start->Purification_Issues Impure_SM Impure Starting Materials Detected Check_Purity->Impure_SM Purity Confirmed as Low Suboptimal_Conditions Suboptimal Conditions Suspected Check_Conditions->Suboptimal_Conditions Conditions May Be Off Purify_SM Purify Starting Materials (Distillation/Recrystallization) Impure_SM->Purify_SM Optimize_Temp Optimize Temperature Suboptimal_Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent Suboptimal_Conditions->Optimize_Solvent Optimize_Time Optimize Reaction Time Suboptimal_Conditions->Optimize_Time Modify_Conditions Modify Reaction Conditions Side_Reactions->Modify_Conditions Lower_Temp Lower Reaction Temperature Modify_Conditions->Lower_Temp Change_Base Consider a Milder Base (if applicable) Modify_Conditions->Change_Base Try_Different_Method Attempt Alternative Purification Purification_Issues->Try_Different_Method Column_Chrom Column Chromatography Try_Different_Method->Column_Chrom Acid_Base_Extraction Acid-Base Extraction Try_Different_Method->Acid_Base_Extraction

Caption: A decision tree for troubleshooting common synthesis problems.

Problem Potential Cause Recommended Solution
Low or no product formation - Inactive or impure starting materials.- Incorrect reaction temperature.- Inappropriate solvent.- Verify the purity of 3-(2,6-difluorophenyl)-3-oxopropanenitrile and hydrazine via NMR or other analytical techniques.- Systematically vary the reaction temperature. A range of room temperature to 80°C is a good starting point.[2][3]- Screen different solvents such as ethanol, methanol, acetonitrile, or THF.[3]
Formation of a complex mixture of products - Side reactions such as dimerization or polymerization of the β-ketonitrile.- Reaction temperature is too high.- Consider adding the hydrazine solution dropwise to the β-ketonitrile solution to maintain a low concentration of the starting material.- Lower the reaction temperature to minimize side reactions.
Product is an oil and difficult to crystallize - Presence of impurities.- Residual solvent.- Attempt purification via column chromatography.- Ensure all solvent is removed under high vacuum. Try co-evaporation with a different solvent to remove azeotropes.- Consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization.[8]
Yield is inconsistent between batches - Variability in the quality of starting materials.- Inconsistent reaction setup or conditions.- Source high-purity, well-characterized starting materials from a reliable supplier.- Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates.

IV. Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials and Reagents
Reagent CAS Number Molecular Weight Quantity Molar Equiv.
3-(2,6-difluorophenyl)-3-oxopropanenitrile331-60-2181.13 g/mol 1.81 g1.0
Hydrazine hydrate (64%)7803-57-850.06 g/mol 0.6 mL~1.2
Ethanol (anhydrous)64-17-546.07 g/mol 20 mL-
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.81 g (10 mmol) of 3-(2,6-difluorophenyl)-3-oxopropanenitrile in 20 mL of anhydrous ethanol.

  • Addition of Hydrazine: While stirring, add 0.6 mL (~12 mmol) of hydrazine hydrate to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent in vacuo.

    • Add 20 mL of cold water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot ethanol.

    • For higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Safety Precautions
  • Hydrazine is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used, although it is not strictly necessary for this specific reaction.

V. References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available from: [Link]

  • Bakr, F. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Available from: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Available from:

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole. Available from:

  • Google Patents. (n.d.). Process for the preparation of 5-fluoro-1h-pyrazoles. Available from:

  • Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Available from:

  • LibreTexts Chemistry. (2022). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • ResearchGate. (n.d.). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Available from: [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

Sources

Technical Support Center: Purification of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Aminopyrazoles are versatile building blocks in medicinal chemistry and materials science, but their purification can be non-trivial due to their unique chemical properties.[1][2][3] This resource provides field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of aminopyrazole derivatives, offering potential causes and actionable solutions.

Issue 1: My purified aminopyrazole is colored (e.g., pink, red, or brown), but the literature reports it as a white solid.

  • Potential Cause: Aminopyrazole derivatives, particularly those with free amino groups, are susceptible to air oxidation.[4] The oxidation products are often highly colored impurities that can be difficult to remove. This is especially prevalent when the compound is in solution and exposed to air over extended periods, or during workup procedures like filtration.[4]

  • Solution:

    • Inert Atmosphere: Conduct the final steps of your synthesis, workup, and purification under an inert atmosphere (e.g., nitrogen or argon). This includes filtration and solvent removal.[4]

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to minimize dissolved oxygen.[4]

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon and adsorbed colored impurities. Be aware that this may lead to some product loss.

    • Rapid Purification: Minimize the time the aminopyrazole is in solution and exposed to air. Proceed with purification steps promptly after the reaction is complete.[5]

Issue 2: I am struggling to separate regioisomers of my N-substituted aminopyrazole.

  • Potential Cause: The synthesis of N-substituted aminopyrazoles from monosubstituted hydrazines can lead to the formation of a mixture of regioisomers (e.g., 3-amino and 5-amino pyrazoles).[6] These isomers often have very similar polarities, making their separation by standard column chromatography challenging.[6]

  • Solution:

    • High-Performance Flash Chromatography: Utilize high-performance flash chromatography with a high-resolution stationary phase (e.g., smaller particle size silica gel). A shallow solvent gradient can improve separation.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[7][8] It offers superior resolution compared to traditional column chromatography. Method development on an analytical scale is crucial before scaling up.[9]

    • Recrystallization: If one regioisomer is the major product and the compound is crystalline, careful recrystallization can be effective. Seeding with a pure crystal of the desired isomer can sometimes facilitate selective crystallization.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, alter its polarity, and then separate the derivatives. The protecting group can then be removed to yield the pure desired isomer.

Issue 3: My aminopyrazole derivative is a viscous oil that is difficult to handle and purify by crystallization.

  • Potential Cause: Not all aminopyrazole derivatives are crystalline solids at room temperature.[10] The presence of impurities can also inhibit crystallization.

  • Solution:

    • Column Chromatography: For non-crystalline compounds, column chromatography is the primary purification method.

    • Salt Formation: Aminopyrazoles are basic and can form salts with acids.[11][12] The resulting salts are often crystalline and can be purified by recrystallization. The free base can be regenerated by treatment with a mild base.

    • Distillation: For thermally stable and volatile aminopyrazoles, distillation under reduced pressure can be an effective purification method.[10]

Issue 4: During acid-base extraction, I am getting a low recovery of my aminopyrazole.

  • Potential Cause: The basicity of aminopyrazoles can vary significantly depending on the substituents on the ring. Some aminopyrazoles may not be basic enough to be fully protonated and extracted into the aqueous acidic phase. Conversely, some aminopyrazole salts may have some solubility in the organic phase.

  • Solution:

    • pH Adjustment: Carefully select the pH of the aqueous acid. A stronger acid (e.g., 1M HCl) may be necessary for less basic aminopyrazoles. Use a pH meter to ensure the aqueous layer is sufficiently acidic.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid to ensure complete transfer of the aminopyrazole salt into the aqueous phase.

    • Back-Washing: After separating the layers, "back-wash" the acidic aqueous layer with a fresh portion of the organic solvent to recover any dissolved neutral organic impurities.[13]

    • Complete Basification: When regenerating the free base from the aqueous acidic layer, ensure the pH is sufficiently basic to deprotonate the aminopyrazole salt completely. Check the pH with litmus paper or a pH meter.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for aminopyrazole derivatives?

A1: Column chromatography is the most versatile and widely used technique for the purification of aminopyrazole derivatives due to its ability to separate compounds with a wide range of polarities and functionalities.[11] However, the optimal technique will always depend on the specific properties of the compound and the nature of the impurities.

Q2: How can I choose a suitable solvent system for column chromatography of my aminopyrazole?

A2: A good starting point is to use a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity can be fine-tuned by adjusting the ratio of the solvents. For more polar aminopyrazoles, dichloromethane/methanol or ethyl acetate/methanol mixtures are often effective. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives good separation between your product and impurities (target Rf of 0.2-0.4 for the product).

Q3: Is recrystallization a viable purification method for aminopyrazoles?

A3: Yes, recrystallization can be a very effective method for purifying crystalline aminopyrazole derivatives, often yielding highly pure material.[6] Common solvents for recrystallization include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexane.[14][15] The key is to find a solvent in which the aminopyrazole is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q4: Can I use acid-base extraction to purify my aminopyrazole derivative?

A4: Acid-base extraction is a useful technique for separating aminopyrazoles from neutral or acidic impurities.[16][17] The basic amino group allows the compound to be protonated and extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer.[18] The aminopyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[13]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of an aminopyrazole derivative using silica gel column chromatography.

  • Slurry Preparation: In a fume hood, weigh out the crude aminopyrazole derivative and dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or the solvent system used for elution).

  • Adsorption onto Silica: To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and mix well.

  • Solvent Removal: Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyrazole derivative.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying a solid aminopyrazole derivative by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude aminopyrazole derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This protocol describes the separation of a basic aminopyrazole derivative from neutral impurities.

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Layer Separation: Allow the layers to separate. The aminopyrazole salt will be in the aqueous layer (usually the bottom layer, depending on the organic solvent's density). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the acidic extraction of the organic layer with fresh aqueous acid to ensure complete extraction of the aminopyrazole. Combine the aqueous extracts.

  • Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the solution is basic. The aminopyrazole will precipitate or form an oil. Extract the free aminopyrazole back into a fresh portion of the organic solvent.

  • Drying and Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified aminopyrazole.

Visualizations

Purification_Decision_Tree start Crude Aminopyrazole Derivative is_solid Is the product a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes is_volatile Is it thermally stable and volatile? is_solid->is_volatile No (Oil/Wax) recrystallization Recrystallization is_crystalline->recrystallization Yes column_chromatography Column Chromatography is_crystalline->column_chromatography No is_volatile->column_chromatography No distillation Distillation is_volatile->distillation Yes separation_difficulty Are impurities difficult to separate by chromatography? is_basic Is the aminopyrazole basic? separation_difficulty->is_basic No prep_hplc Preparative HPLC separation_difficulty->prep_hplc Yes acid_base_extraction Acid-Base Extraction is_basic->acid_base_extraction Yes column_chromatography->separation_difficulty further_purification Further Purification (e.g., Column Chromatography) acid_base_extraction->further_purification Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel 1 cluster_1 Organic Layer cluster_2 Aqueous Layer cluster_3 Final Organic Layer start Crude Mixture (Aminopyrazole + Neutral Impurity) in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake_vent Shake & Vent add_acid->shake_vent separate1 Separate Layers shake_vent->separate1 organic_layer Organic Layer: Neutral Impurity separate1->organic_layer Organic aqueous_layer Aqueous Layer: Aminopyrazole Salt separate1->aqueous_layer Aqueous dry_evaporate1 Dry & Evaporate organic_layer->dry_evaporate1 pure_neutral Pure Neutral Impurity dry_evaporate1->pure_neutral add_base Add Aqueous Base (e.g., NaOH) aqueous_layer->add_base back_extract Extract with Organic Solvent add_base->back_extract separate2 Separate Layers back_extract->separate2 final_organic Organic Layer: Purified Aminopyrazole separate2->final_organic Organic dry_evaporate2 Dry & Evaporate final_organic->dry_evaporate2 pure_product Pure Aminopyrazole dry_evaporate2->pure_product

Caption: Workflow for acid-base extraction.

References

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1074-1124. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 18, 2026, from [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 1-38. [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 18, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Advances in Heterocyclic Chemistry (Vol. 125, pp. 297-343). Elsevier.
  • Conti, P., & Tafi, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 9035-9045. [Link]

  • Process for preparation of aminopyrazole. (2017).
  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Acid base extraction flow chart. (n.d.). Retrieved January 18, 2026, from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Advices for Aminopyrazole synthesis. (2021). Reddit. Retrieved January 18, 2026, from [Link]

  • Purification, Preparative HPLC-MS. (n.d.). MicroCombiChem GmbH. Retrieved January 18, 2026, from [Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved January 18, 2026, from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]

  • Acid base extraction. (2020, July 23). YouTube. Retrieved January 18, 2026, from [Link]

  • Preparative batch HPLC separation in case (II) study, preparative column: ChiralPAK-AS. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2020). Molecules, 25(21), 5036. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Publications. Retrieved January 18, 2026, from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2019). Organic & Medicinal Chemistry International Journal, 8(3). [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). Journal of Medicinal Chemistry, 63(24), 15776-15794. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2017). Beilstein Journal of Organic Chemistry, 13, 1421-1454. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Method for purifying pyrazoles. (2011).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 11949-11960. [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and unexpected outcomes in their experiments. The following question-and-answer-based troubleshooting guide provides in-depth, mechanistically grounded advice to help you optimize your synthetic routes and improve yields.

Section 1: Regioisomer Formation - The Most Common Challenge

The formation of a mixture of regioisomers is arguably the most frequent and frustrating side reaction in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[1][2][3]

Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?

A1: This is a classic problem in Knorr-type pyrazole syntheses. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. [2]

  • Understanding the "Why": The reaction proceeds via a nucleophilic attack of a nitrogen atom from the hydrazine onto one of the two carbonyl carbons of the dicarbonyl compound.[4] With unsymmetrical substrates, there are two distinct carbonyls (e.g., a ketone and an ester) and, in the case of a substituted hydrazine, two distinct nitrogen atoms (the substituted N-1 and the unsubstituted N-2). The initial point of attack dictates the final substitution pattern on the pyrazole ring.

  • Key Controlling Factors:

    • Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon will react faster. An adjacent electron-withdrawing group (like a trifluoromethyl group) will activate its carbonyl, making it the preferred site of initial attack.[2]

    • Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine, especially if the hydrazine itself has bulky substituents.[2]

    • Reaction Conditions (pH, Solvent): This is your most powerful tool for control.

      • pH Control: Under acidic conditions, the hydrazine can be protonated. This alters the relative nucleophilicity of the two nitrogen atoms. The terminal -NH2 group is generally more nucleophilic and will attack the more reactive carbonyl.[2] Controlling the pH between 0 and 6.9 is often crucial.[5]

      • Solvent Choice: The solvent can dramatically influence the outcome. For instance, switching from a polar protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) has been shown to reverse or significantly improve regioselectivity in certain reactions involving arylhydrazines.[3][6]

Troubleshooting Workflow for Regioisomer Control

G cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Modification start Problem: Regioisomeric Mixture Detected (NMR, LC-MS) q1 Identify the major isomer. Does it result from attack at the more hindered or less electrophilic carbonyl? start->q1 solv Step 1: Solvent Screen - Switch from protic (EtOH) to aprotic (Toluene, DMAc). - Monitor isomer ratio. q1->solv Analysis guides strategy protect Consider protecting groups on the 1,3-dicarbonyl to differentiate the carbonyls. q1->protect Alternative Strategy ph Step 2: pH Adjustment - Add catalytic acid (e.g., Acetic Acid) if neutral. - If acidic, try neutral or basic conditions. solv->ph If solvent change is insufficient temp Step 3: Temperature Control - Lower temperature to favor the kinetically controlled product. ph->temp If pH change is insufficient outcome Optimized Regioselectivity temp->outcome protect->outcome

Caption: Decision workflow for troubleshooting regioisomer formation.

Section 2: Low Yield and Incomplete Reactions

Low yields are a common frustration, often stemming from incomplete reactions, degradation of starting materials, or competing side reactions.[7]

Q2: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete conversion points to suboptimal reaction conditions or insufficient activation of the substrates.

  • Understanding the "Why": The formation of a pyrazole is a two-step condensation reaction, involving the formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration.[4] If either step is slow or reversible under your conditions, the reaction will stall.

  • Troubleshooting Strategies:

    • Temperature and Time: Many condensation reactions require heat to overcome the activation energy for cyclization and dehydration. Consider increasing the temperature to reflux, and monitor the reaction over a longer period to ensure starting materials are fully consumed.[7] Microwave-assisted synthesis can also be a highly effective method for reducing reaction times and improving yields.[7]

    • Catalyst Optimization: The choice and amount of catalyst are critical. For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) is often essential to protonate a carbonyl oxygen, activating it for nucleophilic attack.[7][8][9] If you are already using a catalyst, ensure it is not decomposing or being quenched.

    • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl or hydrazine can inhibit the reaction or lead to unwanted side products, consuming reagents and lowering the yield of the desired product.[6] Always use high-purity starting materials.[6]

    • Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (e.g., 1.1 to 2 equivalents) of the more stable or less expensive reagent, often the hydrazine, can help drive the equilibrium towards the product.[4]

Q3: My reaction produces a complex mixture of small molecule side products, not just the expected pyrazole. What could be forming?

A3: Besides regioisomers, several other side reactions can occur, particularly under harsh conditions.

  • Potential Side Products & Their Causes:

    • Hydrazone Intermediate: If the cyclization step is slow, the stable hydrazone intermediate may be isolated. This is often due to insufficient heating or lack of an acid catalyst to promote the final ring closure.[1][4]

    • Bis-Pyrazoles or Dimerization Products: Under certain conditions, particularly with selenium dioxide or other specific reagents, dimerization can occur, leading to the formation of bis-pyrazoles.[10][11] This can also happen if the starting materials have multiple reactive sites.

    • Ring Opening: While the pyrazole ring is generally stable, deprotonation at the C3 position in the presence of a very strong base can lead to ring-opening side reactions.[12]

    • Oxidation Products: If the reaction is run open to the air, especially with sensitive substrates or certain catalysts, oxidation of the pyrazole ring or side chains can occur, leading to colored impurities.[8] Running the reaction under an inert atmosphere (N2 or Ar) can mitigate this.[8]

Table 1: Troubleshooting Guide for Common Pyrazole Synthesis Issues
Symptom Observed (by TLC/LC-MS/NMR) Probable Cause Suggested Solution
Two major product spots/peaks with the same mass.Regioisomer formation. [2]1. Change solvent polarity (e.g., ethanol to toluene).[3]2. Adjust pH with catalytic acid or base.[2]3. Lower reaction temperature.
Significant starting material remains after prolonged reaction time.Incomplete reaction. [7]1. Increase reaction temperature or switch to microwave heating.[7]2. Add a catalytic amount of acid (e.g., acetic acid).[8]3. Verify purity of starting materials.[6]
A major intermediate is isolated; mass corresponds to (Dicarbonyl + Hydrazine - H₂O).Stalled at hydrazone intermediate. [4]1. Promote cyclization by adding an acid catalyst.2. Increase reaction temperature to facilitate dehydration.[7]
Product mixture is dark and contains multiple colored spots.Oxidative side reactions or degradation. 1. Run the reaction under an inert atmosphere (N₂ or Ar).[8]2. Add a mild base (e.g., NaOAc) to neutralize any generated acid.[8]3. Purify via column chromatography or recrystallization.
Product mass is approximately double the expected mass.Dimerization (e.g., bis-pyrazole formation). [10]1. Review reaction conditions; high concentrations or specific catalysts may promote this.2. Use higher dilution to disfavor intermolecular reactions.

Section 3: Post-Synthesis Challenges

Even after a successful cyclization, side reactions can occur during subsequent functionalization steps.

Q4: I am trying to N-alkylate my pyrazole, but I am getting a mixture of N1- and N2-alkylated products on my unsymmetrical pyrazole. How do I control this?

A4: This is another form of regioselectivity, dictated by the substitution pattern of the pyrazole ring itself.

  • Understanding the "Why": An unsymmetrically substituted pyrazole (e.g., 3-methyl-1H-pyrazole) exists as a mixture of tautomers. Deprotonation with a base creates a pyrazolate anion where the negative charge is delocalized over both nitrogen atoms. The incoming electrophile (e.g., an alkyl halide) can then attack either nitrogen.

  • Control Strategies:

    • Steric Hindrance: A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen, directing the incoming electrophile to the less hindered nitrogen.

    • Protecting Groups: A common strategy is to introduce a removable directing group. For example, reaction with a bulky silyl chloride might selectively protect one nitrogen, allowing alkylation at the other, followed by deprotection.

    • Catalyst Control: Recent literature has shown that specific catalysts, such as silver carbonate, can play a key role in directing the regioselectivity of Michael additions to pyrazoles, suggesting that metal coordination can guide the outcome.[13]

Mechanism: Competing Pathways in Pyrazole N-Alkylation

G cluster_main N-Alkylation of 3-Methyl-1H-pyrazole start 3-Methyl-1H-pyrazole (Tautomeric Mixture) base Add Base (e.g., NaH, K2CO3) start->base anion 3-Methylpyrazolate Anion (Delocalized Charge) base->anion electrophile Add Electrophile (R-X) anion->electrophile prod1 Product 1: 1-Alkyl-3-methyl-1H-pyrazole (Attack at N1) electrophile->prod1 Less Hindered Path prod2 Product 2: 1-Alkyl-5-methyl-1H-pyrazole (Attack at N2) electrophile->prod2 More Hindered Path

Caption: Competing reaction pathways in the N-alkylation of an unsymmetrical pyrazole.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Benchchem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis.
  • Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazoles. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in optimizing your reaction conditions and overcoming common challenges in pyrazole formation. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles governing these powerful heterocyclic compounds.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

The synthesis of pyrazoles, while versatile, can present several challenges. This section addresses the most common issues encountered in the lab, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield Incomplete Reaction: The reactants may not have fully converted to the product.[1]Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] Increase Reaction Time or Temperature: Some reactions require more energy or time to reach completion. Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially improve yields and shorten reaction times.[1]
Suboptimal Catalyst: The choice and amount of catalyst are crucial.Catalyst Screening: For Knorr or Paal-Knorr type syntheses, a catalytic amount of a protic acid like acetic acid is often necessary to facilitate the initial condensation.[1] Experiment with different acid or base catalysts. In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to be effective.[2]
Poor Quality Starting Materials: Impurities in reactants can lead to side reactions and inhibit product formation.[3]Verify Purity: Ensure the purity of your starting materials, such as 1,3-dicarbonyl compounds and hydrazines.[3] Using high-purity reagents from reputable suppliers is essential for reproducibility.[3]
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can impede the reaction.[3]Modify Reaction Conditions: Higher temperatures or longer reaction times may be necessary to overcome steric barriers. Alternatively, consider a different synthetic route if steric hindrance is significant.
Formation of Multiple Products/Isomers (Low Regioselectivity) Unsymmetrical 1,3-Dicarbonyl Compounds: When using an unsymmetrical dicarbonyl, the hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.[4]Solvent Optimization: The choice of solvent can significantly influence regioselectivity. Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to favor the formation of a single isomer in some cases.[2][4] Catalyst Control: The use of specific catalysts, such as acetic acid in DMSO or ethanol, can also improve the regioselectivity of the reaction.[2]
Difficult Product Purification Product is an Oil or Gummy Solid: The product may not crystallize easily.Recrystallization from a Solvent Mixture: Dissolve the crude product in a minimal amount of a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then cool slowly.[5] Common solvent pairs include ethanol/water and ethyl acetate/hexanes.[6]
Co-eluting Impurities in Column Chromatography: Impurities may have similar polarity to the desired product.Deactivate Silica Gel: For basic pyrazole compounds, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss on the column.[6] Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel.[6]
Low Solubility of the Final Product: The purified pyrazole may be difficult to handle for subsequent steps.[5]Salt Formation: If your pyrazole has a basic nitrogen, forming an acid addition salt can improve its solubility in aqueous media.[5][7][8]
Reaction Mixture Turns Dark/Formation of Tar Decomposition of Reagents: Hydrazine derivatives, especially phenylhydrazine, can be sensitive to air and light and may decompose at elevated temperatures.[9]Use Fresh Reagents: Ensure you are using fresh, high-purity hydrazine.[9] Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[9] Temperature Control: Avoid excessive heat, as it can accelerate the decomposition of sensitive reagents.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic choices in pyrazole synthesis.

Q1: What is the most common method for synthesizing pyrazoles?

A1: The Knorr pyrazole synthesis and its variations are among the most widely used methods.[9] This typically involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9]

Q2: How do I choose the right solvent for my pyrazole synthesis?

A2: The choice of solvent can dramatically impact the reaction's success.[3] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have been shown to provide better yields and regioselectivity in certain cases, particularly for the synthesis of 1-aryl-substituted pyrazoles.[2][4]

Q3: When should I use a catalyst, and which one is best?

A3: A catalyst is often essential to promote the condensation reaction. For many syntheses, a catalytic amount of a protic acid like acetic acid is sufficient.[1] However, a range of other catalysts, including mineral acids, Lewis acids, and even nanocatalysts, have been successfully employed.[1][10] The optimal catalyst will depend on your specific substrates and desired outcome.

Q4: My substituted hydrazine seems to be unreactive. What could be the issue?

A4: The electronic properties and steric bulk of substituents on the hydrazine can significantly affect its reactivity.[3] Electron-withdrawing groups can decrease the nucleophilicity of the hydrazine, potentially slowing down the reaction. Conversely, bulky substituents can introduce steric hindrance.[3] In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be required.

Q5: Are there more environmentally friendly ("green") methods for pyrazole synthesis?

A5: Yes, significant research has been dedicated to developing greener synthetic routes for pyrazoles. These include the use of ultrasonic irradiation, microwave-assisted synthesis, and solvent-free reaction conditions.[4][11] These methods can lead to faster reactions, reduced energy consumption, and minimized waste.[4][11]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a representative method for the synthesis of a 3,5-disubstituted pyrazole.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1 equivalent)

  • Hydrazine hydrate or substituted hydrazine (1.1 equivalents)

  • Ethanol (solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add the hydrazine hydrate or substituted hydrazine to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

To better understand the reaction and optimization workflow, the following diagrams are provided.

The Knorr Pyrazole Synthesis Mechanism

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_A Hydrazone/Enamine Intermediate 1,3-Dicarbonyl->Intermediate_A + Hydrazine - H2O Hydrazine Hydrazine Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Pyrazole Pyrazole Intermediate_B->Pyrazole - H2O

Caption: A simplified overview of the Knorr pyrazole synthesis mechanism.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_sm Are starting materials pure? check_completion->check_sm Yes optimize_conditions Optimize Reaction Conditions check_completion->optimize_conditions No check_sm->optimize_conditions No end Improved Yield check_sm->end Yes, after optimization increase_time_temp Increase Time/ Temperature optimize_conditions->increase_time_temp change_catalyst Change Catalyst/ Concentration optimize_conditions->change_catalyst change_solvent Change Solvent optimize_conditions->change_solvent purify_sm Purify Starting Materials purify_sm->end increase_time_temp->end change_catalyst->end change_solvent->end

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. As a substituted aminopyrazole, this molecule holds significant interest, but its physicochemical properties can present hurdles in experimental workflows. This document provides in-depth, evidence-based strategies to effectively manage and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many pyrazole derivatives, generally exhibits good solubility in organic solvents.[1] Common successful solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, ethanol, methanol, and acetonitrile.[1] However, it is known to have limited aqueous solubility, a common trait for many pyrazole-based compounds.[1] The difluorophenyl substitution can further contribute to its hydrophobic nature.

Q2: I'm observing poor solubility in my aqueous buffer system. What is the likely cause?

A2: The limited aqueous solubility of this aminopyrazole is primarily due to its molecular structure. The presence of the hydrophobic difluorophenyl ring and the largely non-ionizable pyrazole core at physiological pH contribute to this characteristic. The amino group provides a site for potential protonation, but the overall molecule remains sparingly soluble in neutral aqueous media.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of this compound is expected to be pH-dependent due to the presence of the basic amino group.[2][3] In acidic conditions (lower pH), the amine group will be protonated, forming a more soluble salt.[1] Conversely, in neutral to basic conditions (higher pH), the compound will exist in its less soluble, free base form. Therefore, you can anticipate significantly better solubility in acidic buffers compared to neutral or alkaline buffers. This principle is a cornerstone of formulation development for weakly basic drugs.[4]

Q4: Can the crystalline form of the compound affect its solubility?

A4: Absolutely. The crystalline form, or polymorph, of a compound can have a significant impact on its physicochemical properties, including solubility and dissolution rate.[5][6] Different polymorphs have different crystal lattice energies, and a more stable crystalline form will generally have lower solubility. It is also possible for amorphous (non-crystalline) forms to exist, which are typically more soluble but may be less stable and prone to crystallization over time.[7] If you are experiencing inconsistent solubility results, it may be beneficial to characterize the solid-state properties of your material.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Compound fails to dissolve adequately in aqueous buffers for biological assays.
Root Cause Analysis:

The intrinsic low aqueous solubility of the compound at neutral pH is the most probable cause. Many biological assays are conducted at or near physiological pH (7.4), where the compound is in its least soluble free base form.

Solution Workflow:

A multi-step strategy is recommended to overcome this challenge, starting with the simplest and most common techniques.

Sources

Technical Support Center: Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminopyrazole synthesis. As a Senior Application Scientist, I understand that while the synthesis of aminopyrazoles is a cornerstone of many research and development projects, it is not without its challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of aminopyrazoles, particularly through the widely used condensation of β-ketonitriles with hydrazines.

Problem 1: Low or No Yield of the Desired Aminopyrazole

Q: My reaction has resulted in a very low yield, or I've failed to isolate any of the target aminopyrazole. What are the likely causes and how can I rectify this?

A: A low or non-existent yield is a common frustration, but it can almost always be traced back to a few key factors. Let's break down the diagnostic process.

  • Causality and Experimental Choices: The formation of the aminopyrazole ring is a two-step process: initial formation of a hydrazone intermediate followed by an intramolecular cyclization onto the nitrile group.[1][2] A failure in either of these steps will lead to a poor outcome.

  • Step-by-Step Troubleshooting Protocol:

    • Verify Starting Material Quality:

      • β-Ketonitrile Stability: β-Ketonitriles can be susceptible to hydrolysis or decomposition, especially if they are old or have been stored improperly. Before starting, confirm the purity of your β-ketonitrile using techniques like NMR or melting point analysis. If in doubt, consider resynthesizing or purifying the starting material.

      • Hydrazine Quality: Hydrazine and its derivatives are prone to oxidation. Use a freshly opened bottle or a recently purified supply. The presence of color in what should be a colorless reagent is a red flag.

    • Reaction Monitoring is Crucial:

      • Do not rely solely on the reaction time stated in a published procedure. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will tell you if the starting materials are being consumed and if the product is forming.

      • If you observe the consumption of the β-ketonitrile but no product formation, it's possible the hydrazone intermediate is forming but failing to cyclize. This could be due to unfavorable reaction conditions (e.g., incorrect pH).

    • Optimize Reaction Conditions:

      • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used and can facilitate the proton transfers involved in the mechanism.

      • Temperature Control: While many aminopyrazole syntheses are run at elevated temperatures to drive the reaction to completion, excessive heat can lead to decomposition of starting materials, intermediates, or the final product. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

      • pH is Key: The pH of the reaction mixture can be critical. For instance, in some cases, a basic medium is required for the cyclization of the hydrazone intermediate.[2] Conversely, some reactions benefit from the addition of a catalytic amount of acid to promote hydrazone formation.[3] If your reaction is sluggish, a small-scale trial with the addition of a mild acid (like acetic acid) or base (like triethylamine) is warranted.

    • Consider the Reaction Work-up:

      • Aminopyrazoles can sometimes be water-soluble, especially if they are unsubstituted or have polar functional groups. If your work-up involves an aqueous wash, you may be losing product. Consider extracting the aqueous phase multiple times with an appropriate organic solvent.

      • If the product is expected to precipitate from the reaction mixture upon cooling, ensure that you have allowed sufficient time for complete precipitation and that the mixture is adequately cooled.

Problem 2: Formation of an Unexpected Regioisomer

Q: I've obtained a product, but characterization (e.g., by NMR) suggests it's the wrong regioisomer. Why did this happen, and how can I control the regioselectivity?

A: The issue of regioselectivity is a well-documented challenge in pyrazole synthesis, especially when using substituted hydrazines. The formation of one regioisomer over another is a classic example of kinetic versus thermodynamic control.

  • Expertise & Experience - The "Why": The reaction of a substituted hydrazine with a β-ketonitrile can proceed via two pathways, leading to isomeric pyrazoles. The outcome is determined by which nitrogen atom of the hydrazine attacks the carbonyl carbon and which attacks the nitrile carbon. This is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.

    • Kinetic Control: Often favored at lower temperatures and under basic or neutral conditions, where the more nucleophilic nitrogen of the hydrazine attacks the most electrophilic site (the carbonyl carbon) first. This leads to the thermodynamically less stable isomer.

    • Thermodynamic Control: Typically achieved at higher temperatures and under acidic conditions. These conditions can allow for the equilibration of intermediates, leading to the formation of the most stable regioisomer.

  • Regiodivergent Strategies: You can often steer the reaction towards the desired isomer by carefully selecting your reaction conditions.

ConditionLikely OutcomeRationale
Acidic (e.g., acetic acid in toluene), High Temp Favors the 5-aminopyrazole isomerThermodynamic control, leading to the more stable product.[3]
Basic (e.g., sodium ethoxide in ethanol), Lower Temp Favors the 3-aminopyrazole isomerKinetic control, where the initial attack of the most nucleophilic nitrogen dictates the outcome.
  • Self-Validating Protocol - A Practical Example: Bagley et al. demonstrated a clear example of regiodivergent synthesis. When reacting 3-methoxyacrylonitrile with phenylhydrazine, the use of acetic acid in toluene under microwave irradiation yielded the 5-aminopyrazole in 90% yield. In contrast, using sodium ethoxide in ethanol led to the 3-aminopyrazole in 85% yield.

  • Alternative Synthetic Routes: If controlling the regioselectivity proves to be exceptionally difficult, consider an alternative synthetic strategy. For example, the synthesis of aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative.[3]

Problem 3: Product Purification Challenges

Q: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by recrystallization. What are my options?

A: Purification can indeed be a bottleneck. Here are some strategies to tackle difficult purifications:

  • Recrystallization Solvent Screening: Don't give up on recrystallization too quickly. Perform a systematic solvent screen on a small scale. Good solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) are often effective. The ideal solvent system will dissolve your compound when hot but not when cold.

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step.

    • Choosing the Right Eluent: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or another more polar solvent. Monitor the separation by TLC to find the optimal eluent system.

    • Dealing with Tailing: Aminopyrazoles can sometimes "tail" on silica gel due to the basic nature of the amino group. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can help to mitigate this issue and improve peak shape.

  • Acid-Base Extraction: If your aminopyrazole is sufficiently basic, you can use an acid-base extraction to separate it from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your aminopyrazole should move into the aqueous layer as the protonated salt.

    • Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the aminopyrazole precipitates out or can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine?

A: The most widely accepted mechanism involves a two-step process:

  • Hydrazone Formation: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the carbon of the nitrile group in an intramolecular fashion. This cyclization, followed by tautomerization, leads to the formation of the aromatic 5-aminopyrazole ring.[1][2]

Reaction Workflow: β-Ketonitrile to 5-Aminopyrazole

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization A β-Ketonitrile C Hydrazone Intermediate A->C Nucleophilic Attack on Carbonyl B Hydrazine B->C D Intramolecular Attack on Nitrile C->D E 5-Aminopyrazole D->E Tautomerization

Sources

byproduct identification in the synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format to address common challenges encountered during this synthesis, with a primary focus on the definitive identification of process-related byproducts.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what is the primary mechanistic challenge?

The most direct and widely adopted method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] For the target molecule, this involves the reaction of 3-(2,6-difluorophenyl)-3-oxopropanenitrile (1) with hydrazine hydrate (2) .

The core mechanistic challenge in this synthesis is controlling regioselectivity .[3] The β-ketonitrile starting material is unsymmetrical, presenting two distinct electrophilic sites for the initial nucleophilic attack by hydrazine: the ketone carbonyl carbon and the nitrile carbon. This duality can lead to the formation of a significant, and often difficult to separate, regioisomeric byproduct.[4][5]

Synthesis Pathway cluster_reactants Reactants cluster_products Products ketonitrile 3-(2,6-difluorophenyl)-3-oxopropanenitrile (1) reagents + Hydrazine (2) Solvent (e.g., EtOH) Heat ketonitrile->reagents hydrazine Hydrazine (2) hydrazine->reagents product This compound (Desired Product) reagents->product Cyclocondensation

Caption: General reaction scheme for the synthesis of the target pyrazole.

Q2: My post-reaction analysis (¹H NMR, LC-MS) shows two distinct product peaks with the same mass. What is the most probable byproduct?

The observation of two products with identical mass is a classic indicator of regioisomer formation .[4] While your desired product is This compound (3) , the reaction has likely also produced 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine (4) .

This occurs because hydrazine can attack either electrophilic center of the starting material.

  • Pathway A (Desired): Initial attack at the ketone carbonyl leads to the desired 5-aryl-3-amino pyrazole (3) .

  • Pathway B (Byproduct): Initial attack at the more sterically accessible, but generally less electrophilic, nitrile group leads to the undesired 3-aryl-5-amino pyrazole (4) .

The ratio of these isomers is highly dependent on reaction conditions such as solvent, temperature, and pH.[3][6] For instance, acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially changing the regiochemical outcome.[3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to dramatically improve regioselectivity in favor of the 5-aryl isomer in related syntheses.[6]

Regioisomer_Formation cluster_A Pathway A (Desired) cluster_B Pathway B (Byproduct) start 3-(2,6-difluorophenyl)- 3-oxopropanenitrile + Hydrazine inter_A Intermediate A (Attack at Ketone) start->inter_A k_A inter_B Intermediate B (Attack at Nitrile) start->inter_B k_B prod_A 5-(2,6-difluorophenyl)- 1H-pyrazol-3-amine (3) inter_A->prod_A Cyclization prod_B 3-(2,6-difluorophenyl)- 1H-pyrazol-5-amine (4) inter_B->prod_B Cyclization

Caption: Competing reaction pathways leading to regioisomers.

Q3: How can I definitively identify and differentiate the desired product from its regioisomer?

While chromatography can separate the isomers, spectroscopic analysis is required for unambiguous identification. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is the gold standard for this purpose.[7][8][9]

The key is to probe the spatial and through-bond relationships between the pyrazole ring's C4-proton and the adjacent phenyl ring.

  • For the Desired Isomer (3): The 2,6-difluorophenyl group is at the C5 position, adjacent to the C4-proton. A clear NOESY correlation (through-space) will be observed between the pyrazole C4-H and the ortho-protons of the phenyl ring. Furthermore, an HMBC experiment will show a 3-bond correlation (³J) from the C4-H to the ipso-carbon of the phenyl ring (C5).

  • For the Isomeric Byproduct (4): The phenyl group is at the C3 position, which is too far from the C4-proton for a significant NOE. In this case, the C4-H will show HMBC correlations to C3 and C5 of the pyrazole ring, but the crucial correlation to the phenyl ipso-carbon will be to C3, not C5.

Summary of Expected Spectroscopic Data:

FeatureDesired Product (3)Byproduct (4)Rationale
¹H NMR C4-H singletC4-H singletChemical shifts will be similar but distinct.
NOESY Strong correlation between C4-H and phenyl ring protons.No significant correlation between C4-H and phenyl ring protons.Proximity-based measurement (<5 Å).[9]
HMBC ³J correlation from C4-H to the phenyl ipso-carbon (C5).³J correlation from C4-H to the phenyl ipso-carbon (C3).Shows 2- and 3-bond C-H connectivity.
Q4: My reaction mixture has a persistent yellow or orange color, even after initial workup. What is the likely cause?

This is a common observation in reactions involving hydrazine.[4] The coloration is typically due to the formation of minor, highly conjugated impurities. Potential causes include:

  • Air Oxidation: Hydrazone intermediates can be susceptible to air oxidation, leading to colored byproducts.

  • Hydrazine Decomposition: Hydrazine can decompose slightly under heat, and its byproducts can lead to coloration.

  • Azine Formation: Self-condensation of the starting ketone with hydrazine can form an azine, which is often a colored, crystalline solid.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Purification: A small amount of activated charcoal can be added during recrystallization to adsorb colored impurities.

  • Chromatography: If discoloration persists, silica gel chromatography is effective for removing these polar, colored byproducts.

Validated Experimental Protocols

Protocol 1: Definitive Regioisomer Characterization by 2D NMR

This protocol provides the steps to acquire and interpret the 2D NMR data necessary to unambiguously assign the structure of your synthesized pyrazole.

Materials:

  • Purified, dry sample of the isolated isomer (or mixture).

  • High-quality deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve ~10-15 mg of the purified sample in 0.6 mL of deuterated solvent. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons, particularly the singlet corresponding to the C4-H of the pyrazole ring.

  • gCOSY Acquisition: Acquire a gradient-selected COSY spectrum to confirm proton-proton couplings within the phenyl ring.

  • gHMBC Acquisition: Acquire a gradient-selected HMBC spectrum optimized for a J-coupling of 8 Hz. This will show 2- and 3-bond correlations.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially close protons.

  • Data Analysis:

    • In the HMBC spectrum, locate the C4-H proton signal. Trace its correlations to identify the adjacent carbon atoms. A correlation to the quaternary carbon attached to the phenyl ring will identify it as either C3 or C5.

    • In the NOESY spectrum, locate the C4-H proton signal. Look for a cross-peak correlating to the multiplet of the aromatic protons on the difluorophenyl ring. The presence of this cross-peak confirms the 5-aryl substitution pattern of the desired product (3) .[9]

Caption: A logical workflow for the isolation and identification of byproducts.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. Retrieved January 18, 2026, from [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. (2017). Organometallics, 36(17), 3310-3317. [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6533. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5871. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry, 72(22), 8459-8467. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(11), 3582. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1079-1123. [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(11), 2427-2434. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). Results in Chemistry, 7, 101416. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2016). DergiPark. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2009). Molecules, 14(11), 4400-4409. [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. [Link]

  • Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2023). Chemistry, 5(1), 406-444. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2016). European Chemical Bulletin, 5(5), 157-162. [Link]

  • Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2020). Canadian Journal of Chemistry. [Link]

  • FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. (2022). ChemistryOpen, 11(7), e202200062. [Link]

  • WO2013137494A1 - Reaction product of hydrazine derivatives and carbon dioxide. (2013).

Sources

Technical Support Center: Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the critical process of catalyst selection and troubleshoot common experimental challenges. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount. The choice of catalyst is often the most influential factor in determining the success of a reaction, governing yield, purity, and regioselectivity.

This resource provides direct, actionable advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) - Catalyst Selection

Q1: What are the primary catalyst types for pyrazole synthesis, and how do I choose between them?

The most common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction heavily reliant on catalysis.[1][2] The choice of catalyst fundamentally depends on your substrates and desired outcome.

  • Acid Catalysts (Brønsted and Lewis): These are the most traditional and widely used catalysts.[1][2][3]

    • Mechanism: Acid catalysts protonate a carbonyl oxygen on the 1,3-dicarbonyl compound, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[2][4] This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5]

    • When to Use: Ideal for simple, robust syntheses like the Knorr pyrazole synthesis.[1][2][3] Weak acids like acetic acid are often sufficient and help minimize side reactions.[6][7] For less reactive substrates, stronger acids or Lewis acids (e.g., nano-ZnO, lithium perchlorate, Sc(OTf)₃) can be employed to enhance reaction rates.[8][9][10]

    • Considerations: Acid catalysis can be sensitive to the pH of the reaction mixture.[4] The wrong choice or concentration can lead to side reactions or low yields.[7]

  • Transition Metal Catalysts: A growing area of research involves catalysts based on silver (Ag), copper (Cu), rhodium (Rh), nickel (Ni), and others.[8][11][12][13]

    • Mechanism: Mechanisms vary widely. For instance, silver triflate (AgOTf) can catalyze the reaction of trifluoromethylated ynones with hydrazines, offering high regioselectivity and yield under mild conditions.[8] Copper catalysts can facilitate aerobic oxidative cyclizations.[10][11]

    • When to Use: These are often employed for more complex pyrazole syntheses, such as those involving alkynes, multicomponent reactions, or when specific regioselectivity is required that cannot be achieved with acid catalysis.[8][11][14]

    • Considerations: Metal catalysts can be more expensive and may require specific ligands or inert atmospheres. However, they often provide access to pyrazole structures that are otherwise difficult to synthesize.[15]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.

    • Examples: Nano-ZnO, Amberlyst-70, and various metal-oxide nanoparticles have been shown to be effective.[8][9][16] Nickel-based heterogeneous catalysts have been used for one-pot syntheses at room temperature.[12]

    • When to Use: Excellent for developing greener, more sustainable synthetic processes.[15] They are particularly valuable in large-scale production where ease of separation and reusability are critical economic factors.[12][16]

Q2: How do I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?

This is one of the most common challenges in pyrazole synthesis. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can lead to a mixture of two regioisomers.[17][18]

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The regioselectivity is governed by the relative reactivity of these carbonyls, which is influenced by both steric hindrance and the electronic properties of the substituents.

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer compared to reactions run in traditional solvents like ethanol.[17][18]

  • Catalyst Control: Certain catalysts can direct the reaction towards a specific regioisomer. For example, silver-catalyzed reactions have demonstrated high regioselectivity in the synthesis of 3-CF₃-pyrazoles.[8] Highly regioselective syntheses of 1-aryl-3,4,5-substituted pyrazoles have been achieved at room temperature in N,N-dimethylacetamide without a strong acid catalyst.[8][11]

A logical workflow for addressing regioselectivity is outlined below:

G start Unsymmetrical 1,3-Diketone Used problem Mixture of Regioisomers Observed start->problem solution1 Analyze Steric/Electronic Differences in Diketone problem->solution1  Initial Assessment solution2 Modify Solvent System (e.g., TFE, HFIP) problem->solution2  Solvent-Directed Selectivity solution3 Screen Alternative Catalysts (e.g., AgOTf, Cu(OTf)2) problem->solution3  Catalyst-Directed Selectivity solution4 Adjust Reaction Temperature problem->solution4  Thermodynamic vs. Kinetic Control solution1->solution2 solution2->solution3 solution3->solution4 outcome Improved Regioselectivity solution4->outcome

Caption: Decision workflow for troubleshooting poor regioselectivity.

Troubleshooting Guide

Q3: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a frequent issue that can be attributed to several factors. A systematic approach is key to diagnosing the problem.[7]

Potential Cause Troubleshooting Strategy
Incomplete Reaction Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material is consumed.[7] Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[7]
Suboptimal Catalyst Catalyst Screening: The initial choice of catalyst may not be optimal. If using a simple acid catalyst like acetic acid, consider screening other Brønsted or Lewis acids (e.g., TsOH, nano-ZnO).[7][8] Vary Catalyst Loading: Ensure the correct catalytic amount is being used. Too little may result in a sluggish reaction, while too much can promote side reactions.
Starting Material Purity Verify Purity: Impurities in either the 1,3-dicarbonyl or hydrazine starting materials can inhibit the catalyst or lead to unwanted side products.[19] Use materials with >98% purity where possible.[19] Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or re-purify if necessary.
Side Reactions Analyze Byproducts: Isolate and characterize major byproducts to understand the competing reaction pathways. This information is crucial for rationally selecting a different catalyst or modifying conditions to suppress the side reaction. Lower Temperature: If byproduct formation is significant, running the reaction at a lower temperature may favor the desired transformation.

Below is a diagram illustrating a troubleshooting workflow for low-yield reactions.

G start Low Pyrazole Yield check_completion Is the reaction going to completion? (TLC/LCMS) start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes incomplete Action: Increase time/temp. Consider microwave heating. check_completion->incomplete No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes impure Action: Purify starting materials or use new reagents. check_purity->impure No suboptimal Action: Screen different catalysts (Acid, Metal, Heterogeneous). Optimize solvent and temp. check_conditions->suboptimal No yield_ok Yield Improved incomplete->yield_ok impure->yield_ok suboptimal->yield_ok

Caption: Troubleshooting workflow for low reaction yield.

Q4: I am observing unexpected byproducts. What are the common side reactions in pyrazole synthesis?

Side reactions can significantly reduce your yield and complicate purification.[7] Common issues include:

  • Formation of Hydrazones: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates. This is often due to insufficient heating or a catalyst that is not active enough to promote the final dehydration step.[5]

  • Double Condensation: If using hydrazine (H₂N-NH₂), it's possible for both nitrogen atoms to react with separate dicarbonyl molecules, leading to undesired oligomeric byproducts. Using a mono-substituted hydrazine (e.g., phenylhydrazine) prevents this.

  • Ring Opening: The pyrazole ring itself is generally stable, but under very strong basic conditions, deprotonation at the C3 position can lead to ring-opening.[20][21]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Knorr Pyrazole Synthesis

This protocol provides a general method for the synthesis of a substituted pyrazole using acetic acid as a catalyst.[5]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 equiv)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0 equiv)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount, ~5-10 mol%)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in ethanol.

  • Addition of Reagents: Add the glacial acetic acid catalyst to the solution. Slowly add the hydrazine derivative (1.0 equiv) to the stirred solution. Note: The initial condensation can be exothermic.[5]

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) for 1-4 hours.[5]

  • Monitoring: Monitor the progress of the reaction using TLC by observing the disappearance of the starting materials.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[5]

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold solvent (e.g., water or ethanol) to remove soluble impurities.[5] The product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final pyrazole product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles

This protocol is adapted from a method for the highly regioselective synthesis of trifluoromethylated pyrazoles using a silver catalyst.[8]

Materials:

  • Trifluoromethylated ynone (1.0 equiv)

  • Aryl or alkyl hydrazine (1.0 equiv)

  • Silver Triflate (AgOTf, 1 mol%)

  • Anhydrous Solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the silver triflate catalyst (1 mol%).

  • Addition of Reagents: Add the anhydrous solvent, followed by the trifluoromethylated ynone (1.0 equiv). Stir the mixture until the catalyst dissolves. Add the hydrazine derivative (1.0 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for approximately 1 hour. The reaction is typically very fast.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to afford the pure 3-CF₃-pyrazole product.

  • Characterization: Characterize the product by appropriate analytical methods to confirm its structure and high regioselectivity.

References
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 18, 2026, from [Link]

  • Alonso de Diego, S. A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(22), 7588–7595.
  • Shaikh, S. M., et al. (2023). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 513-568.
  • Alonso de Diego, S. A., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(22), 7588-7595.
  • Reeh, C. R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Wang, H., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7563.
  • Al-Hussain, S. A., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Chemistry Proceedings, 12(1), 34.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
  • Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 89(19), 13591–13600.
  • Kumar, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved January 18, 2026, from [Link]

  • Unit 4 Pyrazole | PDF. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

  • Li, X., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 23(11), 2824.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing regioselectivity in their experiments. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction. In pyrazole synthesis, particularly in the classic Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][2] This arises because the substituted hydrazine possesses two distinct nucleophilic nitrogen atoms, and the dicarbonyl compound has two different electrophilic carbonyl carbons. The initial condensation can occur at either carbonyl group, leading to a mixture of products that are often difficult to separate and characterize, posing a significant challenge for researchers aiming for a specific isomer.[1][3]

Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors I should investigate to control the outcome?

A2: Achieving high regioselectivity in the Knorr pyrazole synthesis is a multifaceted challenge governed by a combination of factors.[1][4] You should systematically evaluate the following:

  • Electronic Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine is a primary determinant.[1][4] Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.

  • Steric Effects: The steric bulk of substituents on both reactants plays a crucial role.[1][4] A sterically demanding group on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group.[4]

  • Reaction Conditions: This is often the most critical and tunable factor.[1]

    • Solvent: The choice of solvent can dramatically influence regioselectivity.[3][4][5][6] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol.[3][5][6][7][8] This is attributed to their unique properties that can modulate the reactivity of the two carbonyl groups.[3][5]

    • pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral conditions.[1][4]

    • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can in turn affect the ratio of the regioisomeric products.[4]

Q3: I'm working with a β-keto ester and a substituted hydrazine. How does this specific combination influence regioselectivity?

A3: The use of β-keto esters in pyrazole synthesis introduces a significant electronic difference between the two carbonyl groups (ketone vs. ester). Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophilic attack by the hydrazine than the ester carbonyl. This inherent difference is a key factor in directing the initial condensation step.[9] The reaction typically begins with the condensation of the hydrazine with the ketone functional group to form a hydrazone intermediate.[9] Subsequently, an intramolecular nucleophilic attack by the second nitrogen of the hydrazine on the ester carbonyl leads to cyclization and the formation of a pyrazolone, which is a tautomer of the aromatic pyrazole.[9]

However, even with this inherent bias, mixtures of regioisomers can still be obtained, especially when the electronic and steric effects of the substituents on both the β-keto ester and the hydrazine are significant. Factors like the choice of base and solvent can further modulate the reactivity and influence the final isomeric ratio.[10][11]

Q4: Are there alternative synthetic strategies to the Knorr synthesis that offer better regiocontrol?

A4: Yes, several modern synthetic methods have been developed to overcome the regioselectivity challenges of the traditional Knorr synthesis. These include:

  • Multicomponent Reactions: These reactions, where multiple starting materials react in a single step, can offer high regioselectivity.[12][13] For instance, a three-component reaction of aldehydes, β-ketoesters, and hydrazines catalyzed by a Lewis acid like Yb(PFO)₃ has been shown to be highly regioselective.[12][13]

  • [3+2] Cycloaddition Reactions: These reactions provide a powerful and often highly regioselective route to pyrazoles.[14][15][16] For example, the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers excellent regioselectivity under mild conditions.[14][16] Another approach involves the organocatalytic inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates.[15]

  • Catalyst-Controlled Reactions: The use of specific catalysts can direct the reaction towards a single regioisomer. Cerium-catalyzed tandem oxidation and cyclization of vicinal diols with hydrazones is one such example that provides good to excellent yields of 1,3-di- and 1,3,5-trisubstituted pyrazoles with high regioselectivity.

Troubleshooting Guides

Problem 1: Poor or reversed regioselectivity when using fluorinated electron-withdrawing groups on the 1,3-dicarbonyl.

Causality: While electron-withdrawing groups are expected to activate the adjacent carbonyl, leading to preferential attack at that site, the interplay of electronics can be complex. In some cases, particularly with fluorinated groups, the expected regioselectivity is not observed or is even reversed in standard solvents like ethanol.[5][7] This can be due to competing nucleophilic attack from the solvent itself or subtle electronic effects that alter the relative reactivity of the carbonyls in an unexpected way.[5]

Solution Workflow:

start Poor Regioselectivity with Fluorinated 1,3-Dicarbonyl solvent Switch to a Fluorinated Alcohol Solvent (TFE or HFIP) start->solvent temp Optimize Reaction Temperature solvent->temp analyze Analyze Regioisomeric Ratio (NMR, GC-MS) temp->analyze success Desired Regioisomer is Major Product analyze->success High Selectivity fail Re-evaluate Substrate Electronics analyze->fail Low Selectivity

Caption: Troubleshooting poor regioselectivity with fluorinated dicarbonyls.

Detailed Protocol: Solvent Screening for Improved Regioselectivity

  • Reaction Setup: In three separate vials, place your fluorinated 1,3-dicarbonyl compound (1 mmol).

  • Solvent Addition: To the first vial, add ethanol (5 mL). To the second, add 2,2,2-trifluoroethanol (TFE) (5 mL). To the third, add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL).[5][7]

  • Reagent Addition: Add the substituted hydrazine (1.1 mmol) to each vial.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.

  • Work-up and Analysis: Once the reactions are complete, quench, extract, and purify the products. Determine the regioisomeric ratio for each solvent system using ¹H NMR spectroscopy or GC-MS.

Rationale: Fluorinated alcohols are non-nucleophilic and can better solvate the reaction intermediates, often leading to a dramatic increase in regioselectivity by preventing solvent competition and modulating the electrophilicity of the carbonyl centers.[5]

Problem 2: Inconsistent regioselectivity between different batches of the same reaction.

Causality: Inconsistent regioselectivity often points to subtle variations in reaction conditions that may not be immediately obvious. These can include minor fluctuations in pH, the presence of trace impurities in starting materials or solvents, or variations in reaction stoichiometry.

Solution Workflow:

start Inconsistent Regioselectivity purify Purify and Characterize All Starting Materials start->purify stoich Verify Reactant Stoichiometry Accurately purify->stoich ph_control Control Reaction pH (e.g., use a buffer or catalytic acid/base) stoich->ph_control standardize Standardize Reaction Conditions (Temperature, Stirring Rate, Atmosphere) ph_control->standardize outcome Consistent Regioselectivity Achieved standardize->outcome

Caption: Workflow for addressing inconsistent regioselectivity.

Detailed Protocol: Standardizing Reaction Conditions for Reproducibility

  • Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative by purification (e.g., distillation, recrystallization) and characterization (NMR, melting point).

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

  • Precise Stoichiometry: Use a calibrated balance and syringes to ensure accurate measurement of reactants.

  • pH Control: If the reaction is sensitive to pH, consider adding a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) to maintain a consistent pH.[9][17]

  • Temperature Control: Use a temperature-controlled reaction block or oil bath to maintain a stable reaction temperature.

  • Consistent Stirring: Use a consistent stirring speed for all reactions to ensure uniform mixing.

Rationale: By rigorously controlling all reaction parameters, you can minimize the variables that can lead to inconsistent regioselectivity, ensuring reproducible results between batches.

Data Summary Table

The following table summarizes the effect of solvent on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine.

EntrySolventRegioisomeric Ratio (Desired:Undesired)Yield (%)Reference
12-FurylCF₃EtOH36:6499[5]
22-FurylCF₃TFE85:1599[5]
32-FurylCF₃HFIP97:398[5]
42-FurylCF₂CF₃EtOH64:3693[5]
52-FurylCF₂CF₃TFE98:299[5]
62-FurylCF₂CF₃HFIP>99:<199[5]
72-FurylCO₂EtEtOH44:5686[5]
82-FurylCO₂EtTFE89:1199[5]
92-FurylCO₂EtHFIP93:798[5]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Reddy, G. S., & Kulkarni, S. J. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(46), 9173-9177. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Schmalz, H.-G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Schmalz, H.-G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Smith, A. M. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(21), 3542-3551. [Link]

  • Kumar, A., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(15), 5786. [Link]

  • Reddy, G. S., & Kulkarni, S. J. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(46), 9173-9177. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Sharma, R., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Wang, C., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(21), 6527. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

  • Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3138. [Link]

  • Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Boger, D. L., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters, 18(22), 5868-5871. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(12), 3021-3026. [Link]

  • Kulkarni, S. S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11632-11637. [Link]

  • Radi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Regioselectivity of pyrazole bromination. (2022). Reddit. [Link]

Sources

Technical Support Center: Stability of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Fluorinated pyrazole derivatives are a cornerstone in modern drug discovery and agrochemistry, valued for their metabolic stability and unique biological activities.[1][2] The incorporation of fluorine can significantly enhance properties like binding affinity and metabolic stability.[3] However, the very characteristics that make these compounds potent can also introduce specific stability challenges under experimental and storage conditions.

This guide is designed to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding the stability of fluorinated pyrazole compounds. It combines foundational chemical principles with practical, field-tested advice to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of fluorinated pyrazole compounds.

Q1: What are the primary factors that can cause my fluorinated pyrazole compound to degrade?

A: The stability of these compounds is primarily influenced by three factors: pH, light, and temperature. The pyrazole ring itself has amphoteric properties, meaning it can act as both a weak acid and a weak base, making it susceptible to degradation under certain pH conditions.[4] Additionally, many fluorinated intermediates are sensitive to light (photosensitive) and heat, which can lead to decomposition.[5]

Q2: How does pH affect the stability of these compounds?

A: The pyrazole ring contains two nitrogen atoms, one of which (N2) is basic and can be protonated in acidic conditions, while the other (N1) has an acidic proton.[4] Extreme pH values (either highly acidic or highly basic) can catalyze hydrolysis or ring-opening reactions. The specific susceptibility depends on the substituents on the pyrazole ring. Some studies on pyrazole derivatives have shown that pH variations may not significantly affect their ground or excited state properties, suggesting a degree of stability in certain cases.[6] However, it is always best practice to perform pH stability studies for your specific compound, especially if it will be formulated in aqueous buffers for biological assays.

Q3: Are fluorinated pyrazoles generally light-sensitive?

A: Yes, photosensitivity is a common concern for fluorinated pharmaceutical intermediates.[5] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to degradation. Some pyrazole derivatives have been noted for good photostability, but this is not a universal property.[7] It is crucial to store these compounds in amber vials or otherwise protected from light to prevent the formation of photodegradants.[5]

Q4: What are the best practices for long-term storage of fluorinated pyrazole compounds?

A: To ensure long-term stability, these compounds should be stored under controlled conditions that mitigate exposure to heat, light, moisture, and air.[5][8]

Storage ParameterRecommendationRationale
Temperature -20°C to 25°C (compound-specific)Prevents heat-induced degradation. Highly reactive compounds may need colder temperatures.[5]
Light Store in amber glass vials or in the dark.Protects against photochemical decomposition.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation.[5]
Moisture Store in a dry environment with desiccants.Prevents hydrolysis and moisture absorption.[5]
Form Solid (lyophilized powder) is preferred over solutions.Solvents can participate in degradation pathways over time.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-oriented approach to common issues encountered during experimentation.

Issue 1: Inconsistent or Lower-than-Expected Potency in Biological Assays

You observe variable IC50 values or a general loss of activity when testing your compound in cell-based or biochemical assays.

Root Cause Analysis: This issue frequently points to compound degradation within the aqueous assay buffer or cell culture medium. The physiological conditions of an assay (pH ~7.4, 37°C) can be sufficient to cause degradation over the incubation period.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Inconsistent Bio-Assay Results start Inconsistent / Low Potency Observed check_stock Q: Is the stock solution fresh? Analyze stock via HPLC/LC-MS. start->check_stock stock_ok Stock is pure. check_stock->stock_ok Yes stock_bad Degradation in stock. Prepare fresh. check_stock->stock_bad No check_assay_stability Perform Assay Stability Study: Incubate compound in assay media (37°C). Sample at T=0, 2, 8, 24h. stock_ok->check_assay_stability analyze_samples Analyze samples by LC-MS. Quantify parent compound. check_assay_stability->analyze_samples stable Compound is stable. Investigate other assay variables (e.g., cell health, reagent quality). analyze_samples->stable >95% remaining unstable Compound degrades. Identify degradation products. analyze_samples->unstable <95% remaining mitigate Mitigation Strategy: - Reduce incubation time. - Prepare fresh dilutions. - Modify formulation (e.g., add antioxidants). unstable->mitigate G cluster_1 Potential Degradation Pathways parent Fluorinated Pyrazole (Parent Compound) oxidation Oxidized Adducts (e.g., N-oxides) parent->oxidation  Air / Oxidants [14] hydrolysis Ring-Opened Products (From hydrolysis) parent->hydrolysis  H₂O / Acid / Base photodegradation Isomers / Rearranged Products (UV exposure) parent->photodegradation  Light (hv) [17] defluorination Defluorinated Analogues (Metabolic or harsh chemical) parent->defluorination  Reductants / Metabolism [2]

Caption: Common degradation routes for fluorinated pyrazole compounds.

Corrective Actions:

  • Solvent Purity: Ensure high-purity, anhydrous solvents are used for making stock solutions.

  • Inert Atmosphere: For long-term storage in solution, flush the vial with argon or nitrogen before sealing. [5]3. Re-purification: If degradation has occurred, re-purify the sample using chromatography before use. A sensitive analytical method is crucial for detecting trace residues. [9]

Part 3: Key Experimental Protocols

These protocols provide a framework for proactively assessing the stability of your compounds.

Protocol 1: Aqueous Buffer Stability Assessment

Objective: To determine the stability of a fluorinated pyrazole compound in aqueous buffers at different pH values.

Methodology:

  • Buffer Preparation: Prepare three physiologically relevant buffers:

    • pH 4.0 (Acetate buffer)

    • pH 7.4 (Phosphate-buffered saline, PBS)

    • pH 9.0 (Borate buffer)

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Add the stock solution to each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to prevent solvent effects.

    • Prepare a T=0 sample by immediately quenching an aliquot of the mixture with an equal volume of cold acetonitrile.

    • Incubate the remaining solutions in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time Points: Collect aliquots at T=0, 1, 4, 8, and 24 hours. Quench each aliquot immediately with cold acetonitrile.

  • Analysis:

    • Analyze all samples by a validated RP-HPLC method with UV detection or LC-MS. [10][11] * Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Interpretation Workflow:

G cluster_2 Protocol: Aqueous Stability Data Analysis start Obtain Peak Area Data from HPLC/LC-MS calc_percent Calculate % Remaining: (Area_t / Area_t0) * 100 start->calc_percent plot_data Plot % Remaining vs. Time for each pH calc_percent->plot_data assess_stability Assess Stability: Is % Remaining > 90% at 24h? plot_data->assess_stability stable Compound is Stable at this pH. assess_stability->stable Yes unstable Compound is Unstable. Determine Half-life (t½). assess_stability->unstable No

Caption: Data analysis flowchart for the aqueous stability protocol.

References

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025). Vertex AI Search.
  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ResearchGate. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017). UCD Research Repository. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Publishing. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. (2022). Oxford Academic. [Link]

  • Reagents used to de-protect N-Ph bond in phenyl sustituted pyrazole ring? (2020). ResearchGate. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. [Link]

  • Practices for Proper Chemical Storage. (n.d.). Cleveland State University. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Current Pharmaceutical Analysis. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2021). MDPI. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). MDPI. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2020). RSC Publishing. [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Nature. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2014). Oxford Academic. [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2013). MDPI. [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018). SciSpace. [Link]

Sources

Validation & Comparative

A Comparative-Analysis of Pyrazole-Based Kinase Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Pyrazole Scaffold

Protein kinases are fundamental regulators of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets. The Janus kinase (JAK) family and receptor tyrosine kinases (RTKs) like anaplastic lymphoma kinase (ALK), ROS1, and tropomyosin receptor kinases (TRKs) are frequently implicated in oncogenesis through aberrant signaling.[1][2][3] The development of small molecule inhibitors that target the ATP-binding site of these kinases has revolutionized cancer therapy.

Within the landscape of kinase inhibitors, compounds built upon a pyrazole core structure have demonstrated significant clinical success. This heterocyclic scaffold serves as a versatile foundation for developing potent and selective inhibitors. This guide provides a comparative analysis of three prominent pyrazole-based kinase inhibitors: Fedratinib, Crizotinib, and Entrectinib. We will delve into their mechanisms of action, compare their biochemical and cellular performance using experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for selecting the appropriate tool for their preclinical studies.

Selection of Comparators: A Trio of Pyrazole-Based Inhibitors

For this analysis, we have selected three FDA-approved drugs that, while all featuring a pyrazole-related core, target distinct kinase families, showcasing the scaffold's versatility.

  • Fedratinib (Inrebic®): A selective inhibitor of Janus kinase 2 (JAK2).[4] It is primarily used for the treatment of myelofibrosis, a bone marrow cancer driven by dysregulated JAK-STAT signaling.[4][5]

  • Crizotinib (Xalkori®): A multi-targeted inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[6][7] It is a key therapeutic for non-small cell lung cancers (NSCLC) harboring ALK or ROS1 rearrangements.[7][8]

  • Entrectinib (Rozlytrek®): A potent inhibitor of the TRK family (TRKA, TRKB, TRKC), ROS1, and ALK.[9][10] Its approval covers a range of solid tumors with NTRK gene fusions and ROS1-positive NSCLC.[9][11]

This selection allows for a meaningful comparison of inhibitors targeting both cytoplasmic (JAK2) and receptor (ALK, ROS1, TRK) tyrosine kinases, providing a broad overview of their applications in cancer research.

Comparative Analysis: Biochemical Potency and Selectivity

The initial characterization of a kinase inhibitor involves determining its potency against the intended target and its selectivity profile across the human kinome. High potency is desirable, but selectivity is crucial to minimize off-target effects and potential toxicity. Potency is typically measured as the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Causality in Experimental Design: When comparing IC50 values, it is critical to consider the assay conditions, particularly the concentration of ATP.[12] Assays performed at ATP concentrations near the Michaelis constant (Km) for ATP provide a more accurate reflection of the inhibitor's intrinsic affinity (Ki).[12] Variations in assay technology and conditions can lead to different results, making direct comparison between studies challenging.[13] The data presented below is collated from sources employing standardized biochemical assays to allow for a more direct comparison.

InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsReference(s)
Fedratinib JAK26FLT3 (25 nM), RET (17 nM)[4]
Crizotinib ALK, ROS1, c-MetALK (~2-20 nM)Broad activity against other kinases[6][14]
Entrectinib TRKA/B/C, ROS1, ALKTRKA (1 nM), ROS1 (0.2 nM), ALK (1.6 nM)Minimal off-target activity at therapeutic concentrations[15][16]

Expert Insights: Fedratinib demonstrates high selectivity for JAK2 over other JAK family members like JAK3 (IC50=169 nM).[4] This selectivity is a key design feature to mitigate side effects associated with broader JAK inhibition. Crizotinib, while a potent ALK and ROS1 inhibitor, was originally developed as a c-Met inhibitor and retains activity against a wider range of kinases.[6][14] Entrectinib stands out for its potent, dual inhibition of ROS1 and the entire TRK family, a feature designed to address tumors driven by either of these oncogenes.[9][16]

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways these inhibitors disrupt is fundamental to interpreting their biological effects.

Fedratinib and the JAK-STAT Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and cell growth.[17][18] Ligand binding to a cytokine receptor brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[18] Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[17] In myelofibrosis, mutations often lead to constitutive activation of the JAK-STAT pathway.[4] Fedratinib acts as a competitive inhibitor of JAK2, blocking this aberrant signaling, which suppresses proliferation and induces apoptosis in malignant cells.[4]

Caption: Fedratinib inhibits the JAK-STAT signaling pathway.

Crizotinib & Entrectinib: Targeting ALK, ROS1, and TRK Pathways

ALK, ROS1, and TRK are all receptor tyrosine kinases that, when aberrantly activated by chromosomal rearrangements, drive oncogenesis.[2][3][19] These rearrangements create fusion proteins that are constitutively active, leading to ligand-independent dimerization and autophosphorylation.[3][20] This triggers downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[21][22][23][24]

Crizotinib and Entrectinib are ATP-competitive inhibitors that bind to the kinase domain of ALK and ROS1 (and TRKs for Entrectinib), preventing their phosphorylation and blocking downstream signaling.[6][8][9]

Caption: Crizotinib and Entrectinib inhibit oncogenic RTK signaling.

Comparative Analysis: Cellular Activity

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for evaluating a compound's performance in a more physiologically relevant context.[25][26][27] These assays account for factors like cell permeability, metabolism, and engagement with the target in its native environment.

InhibitorCell LineTargetCellular AssayEndpoint (IC50 / GI50)Reference(s)
Fedratinib HEL (JAK2 V617F)JAK2Proliferation~300 nM[4]
Crizotinib H3122 (ALK-rearranged)ALKProliferation~20-50 nM[6]
Entrectinib KM12 (TPM3-TRKA fusion)TRKAProliferation3 nM[15][16]
Entrectinib Ba/F3 (CD74-ROS1)ROS1Proliferation7 nM[11]

Expert Insights: The cellular potency of an inhibitor is often lower (i.e., a higher IC50 value) than its biochemical potency due to the barriers and complexities of the cellular environment.[27] The choice of cell line is paramount; it must harbor the specific genetic alteration that makes it dependent on the kinase being targeted. For example, the KM12 colorectal cancer cell line is dependent on a TPM3-TRKA gene fusion for its survival, making it an ideal model for testing TRK inhibitors like Entrectinib.[15]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are step-by-step methodologies for key assays used to characterize kinase inhibitors.

Protocol 1: Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol provides a general framework for measuring kinase activity and inhibitor IC50 values using a robust, high-throughput method.

Causality in Experimental Design: The HTRF® assay is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a d2-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to kinase activity. This method is highly sensitive and less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.

Sources

A Senior Application Scientist's Guide to Purity Validation of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates such as 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine are critical building blocks in the synthesis of complex therapeutic agents, including kinase inhibitors for cancer treatment.[1] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product, making rigorous purity assessment an indispensable part of the manufacturing process.[2][3]

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will delve into the causality behind experimental choices, establish a self-validating protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a scientifically sound and defensible approach to purity analysis.

Analyte Characterization: Understanding this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

  • Chemical Structure:

    • Molecular Formula: C₉H₇F₂N₃[4]

    • Molecular Weight: 195.17 g/mol [4]

    • The structure features a pyrazole core, an aromatic amine group, and a difluorophenyl ring. This combination imparts moderate polarity and makes the molecule an excellent chromophore, essential for UV detection in HPLC.

  • Physicochemical Properties for HPLC:

    • Polarity: The presence of the amine and pyrazole nitrogens makes the molecule basic and capable of hydrogen bonding, while the difluorophenyl ring adds lipophilic character. This amphiphilic nature makes it ideally suited for separation by Reversed-Phase HPLC.

    • UV Absorbance: Pyrazole derivatives are known to exhibit strong UV absorbance.[5][6] The conjugated system encompassing the pyrazole and phenyl rings is expected to have a UV maximum (λ-max) in the range of 200-260 nm, allowing for sensitive detection.[5][7] A Diode Array Detector (DAD) is recommended to confirm the optimal wavelength and assess peak purity.

  • Potential Impurities: Impurities can arise from starting materials, by-products of the synthesis, or degradation. Common synthetic routes to 5-aminopyrazoles often involve the condensation of β-ketonitriles with hydrazines.[8][9][10] Potential impurities could therefore include:

    • Unreacted starting materials (e.g., 2,6-difluorophenylhydrazine).

    • Isomeric by-products (e.g., 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine).

    • Products of side-reactions or degradation.

The Gold Standard: Reversed-Phase HPLC for Purity Analysis

HPLC is the preferred method for pharmaceutical purity analysis due to its high resolution, sensitivity, and reproducibility.[3][11] A stability-indicating HPLC method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate it from its impurities.

Strategy for Method Development

The goal is to achieve a symmetric peak for the main component, well-resolved from any potential impurities, within a reasonable runtime.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and an excellent starting point. Its non-polar stationary phase will effectively retain the analyte based on its lipophilic character. A column with dimensions like 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[12][13]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase and an organic solvent provides the flexibility to separate compounds with a range of polarities.

    • Aqueous Phase (A): Deionized water with an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid serves to protonate the basic amine and pyrazole nitrogens, which suppresses silanol interactions on the column and results in sharper, more symmetrical peaks.

    • Organic Phase (B): Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial. It not only allows for quantification at the optimal wavelength but also performs peak purity analysis by comparing UV spectra across the peak, which is a key component of specificity validation.[14]

Experimental Protocol: Proposed HPLC Method for Purity Determination

This protocol provides a starting point for analysis and subsequent validation.

  • Instrumentation:

    • HPLC system with a binary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • This compound Reference Standard (CRS)

    • Acetonitrile (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Water (HPLC Grade or Deionized)

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection | DAD, 230 nm (Verify λ-max with standard) |

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

A Framework for Trust: HPLC Method Validation Protocol

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15] The protocol must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution (ICH Q2 R1) cluster_reporting Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Peak Purity) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability (Daily Check) Rob->SST Report Final Validation Report SST->Report

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Analyze blank, placebo (if applicable), standard, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). Use DAD for peak purity analysis.No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least five concentrations across the specified range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[7]
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision studies.Typically 80-120% of the test concentration for an assay.[15]
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.[16]Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze a minimum of 6 replicates at 100% concentration or 9 replicates across the range. Intermediate Precision: Repeat on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[16]LOQ precision %RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).System suitability parameters must pass. No significant change in results.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Inject a standard solution (e.g., 5 replicates) before each analytical run.%RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

A Comparative Look: Alternative Analytical Techniques

While HPLC is the primary choice for routine purity testing, other techniques offer complementary information, particularly during initial characterization and impurity identification.

Tech_Comparison cluster_main cluster_paths cluster_methods Start Start: Define Analytical Need Routine Routine QC & Purity Assay? Start->Routine Identify Identify Unknown Impurity? Start->Identify Volatile Analyze Volatile Impurities / Solvents? Start->Volatile Primary Primary Standard Quantification? Start->Primary HPLC Use Validated HPLC Method Routine->HPLC LCMS Use LC-MS Identify->LCMS GC Use GC-MS Volatile->GC qNMR Use qNMR Primary->qNMR

Caption: Decision tree for selecting an appropriate analytical technique.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
HPLC-UV (Recommended) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, precision, and robustness for routine QC. Established regulatory acceptance.[3]Provides limited structural information for unknown impurity identification.
LC-MS HPLC separation followed by mass spectrometry detection.Provides molecular weight data, crucial for identifying unknown impurities and degradation products.[19] Highly specific and sensitive.More expensive and complex instrumentation; less robust for routine QC than UV detection.
GC-MS Separation of volatile compounds in a gaseous mobile phase.Excellent for quantifying residual solvents from the synthesis process.[3][19]Analyte is non-volatile and would require derivatization, adding complexity and potential for error.
qNMR Quantitative analysis based on the NMR signal intensity relative to a certified internal standard.A primary method that does not require an analyte-specific reference standard. Provides absolute purity and structural confirmation.[14]Lower sensitivity than HPLC; may not detect trace-level impurities. Requires specialized equipment and expertise.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio in an electric field.Offers an orthogonal separation mechanism, useful for confirming purity or separating impurities that co-elute in HPLC.Can be less reproducible than modern HPLC for routine QC applications.

Conclusion

The validation of an analytical method is a critical exercise that underpins the quality and safety of pharmaceutical products. For determining the purity of this compound, a well-validated, stability-indicating reversed-phase HPLC method is unequivocally the gold standard for routine quality control.[3] Its high precision, robustness, and regulatory acceptance make it the most suitable technique for batch release testing and stability studies.

The development strategy and validation protocol detailed in this guide provide a comprehensive and scientifically rigorous pathway that aligns with ICH guidelines. By systematically evaluating parameters from specificity to robustness, laboratories can build a high degree of assurance that their method will consistently deliver reliable and accurate results. While alternative techniques like LC-MS and qNMR are powerful tools for structural elucidation and primary quantification, the validated HPLC method remains the cornerstone for ensuring the purity of this vital pharmaceutical intermediate.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]

  • Researching. The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application. [Link]

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole... [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. UV spectra of all synthesized pyrazoles (3 a–3 j). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • MDPI. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. [Link]

  • YouTube. Analytical Strategies from Early Development to Validation. [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Preprints.org. Analytical Techniques in Pharmaceutical Analysis. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Link]

  • NIH. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines... [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines... [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • NIH. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... [Link]

  • MySkinRecipes. 5-(2,2-Difluorocyclopropyl)-1h-pyrazol-3-amine. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Beilstein Journals. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • PubMed. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. [Link]

  • NIH. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • NIH. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]

  • ChemSynthesis. Pyrazoles database - synthesis, physical properties. [Link]

  • ChemBK. 3-(2,3-Difluorophenyl)-1H-pyrazol-5-amine. [Link]

Sources

The Aminopyrazole Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, versatile functionalization, and potent biological activity is perpetual. Among the privileged heterocyclic structures in medicinal chemistry, the aminopyrazole core has emerged as a remarkably fruitful starting point for the development of a diverse array of therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, drawing upon experimental data to illuminate their therapeutic potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.

The Versatility of the Aminopyrazole Core

The aminopyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms and an exocyclic amino group, offers a unique combination of structural features.[1][2] The position of the amino group (3-amino, 4-amino, or 5-aminopyrazole) significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, thereby dictating its interaction with biological targets.[1][2] This inherent versatility allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

Aminopyrazoles as Potent Kinase Inhibitors: A Comparative SAR Analysis

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Aminopyrazole derivatives have proven to be a rich source of potent and selective kinase inhibitors.[1][3]

Case Study: JNK3 Inhibitors for Neurodegenerative Diseases

The c-Jun N-terminal kinase 3 (JNK3) is a key regulator of neuronal apoptosis and is considered a promising therapeutic target for neurodegenerative disorders.[4][5] Extensive SAR studies on aminopyrazole-based JNK3 inhibitors have revealed critical structural requirements for high potency and selectivity.

Key SAR insights for JNK3 inhibition include:

  • The N-phenyl urea moiety: This group often binds to a hydrophobic "selectivity pocket" within the kinase, contributing significantly to potency and selectivity over other kinases like p38.[5]

  • Substitutions on the pyrazole core: Modifications at the N1 and C4 positions of the pyrazole ring have been extensively explored to optimize activity and pharmacokinetic properties.[4][5]

  • Amide moiety variations: The nature of the amide substituent plays a crucial role in modulating both JNK3 inhibitory potency and isoform selectivity against JNK1.[4]

Compound IDR1 (Pyrazole N1)R2 (Amide)JNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)
8c H4-methylpyridine1.11816.4
22b H2-methylpyridine4.128569.5
26k H4-Hydroxyphenyl1100100
26n H4-(Methylsulfonyl)phenyl0.8>1000>1250

Data compiled from multiple sources.

The data clearly demonstrates that subtle changes, such as the position of a methyl group on the pyridine ring (compound 8c vs. 22b ), can dramatically impact selectivity. Furthermore, the addition of a methylsulfonyl group on the phenyl ring (compound 26n ) leads to a remarkable increase in both potency and selectivity.[4]

Experimental Workflow: In Vitro JNK3 Kinase Assay

A common method to determine the inhibitory activity of compounds against JNK3 is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced, which is directly proportional to kinase activity.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - JNK3 Enzyme - Substrate (e.g., ATF2) - ATP - Test Compounds (Serial Dilutions) plate Dispense into 384-well plate: - 1µL Compound - 2µL Enzyme - 2µL Substrate/ATP Mix reagents->plate incubation Incubate at RT for 60 min plate->incubation adp_glo Add 5µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubation->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 detection Add 10µL Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation2->detection incubation3 Incubate at RT for 30 min detection->incubation3 read Measure Luminescence incubation3->read calc Calculate % Inhibition read->calc curve Generate Dose-Response Curve calc->curve ic50 Determine IC50 Value curve->ic50

Workflow for a typical in vitro JNK3 kinase assay.

Targeting Aurora Kinases in Cancer Therapy

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[6][7] Several aminopyrazole-based compounds have been identified as potent Aurora kinase inhibitors.[6][8] For instance, Tozasertib (VX-680 or MK-0457) is a 3-aminopyrazole derivative that inhibits Aurora kinases and induces apoptosis in tumor cells.[6]

Aminopyrazoles as Anticancer Agents: Beyond Kinase Inhibition

The anticancer activity of aminopyrazole derivatives is not limited to kinase inhibition. These compounds can exert their effects through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.

A series of phenylamino pyrazole derivatives decorated with acylhydrazone and amide moieties have demonstrated significant antiproliferative activity against a panel of cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Key Structural Features
11a HeLa, MCF-7, SKOV3, SKMEL284.63 - 9.45Phenylamino pyrazole with acylhydrazone and amide groups.
2 MCF-7, HepG26.57 (MCF-7), 8.86 (HepG2)Pyrazole-thiophene hybrid.

Data adapted from a comparative guide on aminophenyl-pyrazole analogs.[9]

The data suggests that the presence of both the phenylamino pyrazole core and the acylhydrazone/amide decorations are crucial for the observed potent antiproliferative effects.[9] The pyrazole-thiophene hybrid also shows notable cytotoxic activity, indicating that the fusion of different heterocyclic rings to the aminopyrazole scaffold is a promising strategy for developing novel anticancer agents.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Logical Framework for SAR-Guided Drug Design

The development of potent and selective aminopyrazole-based drugs follows a logical, iterative process.

G cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_optimization Optimization sar Initial SAR Insights design Design Novel Derivatives sar->design synthesis Chemical Synthesis design->synthesis biochem Biochemical Assays (e.g., Kinase Assays) synthesis->biochem cell Cell-Based Assays (e.g., MTT, Apoptosis) biochem->cell animal Animal Models (Efficacy & Toxicity) cell->animal data Analyze Data (IC50, Selectivity, PK/PD) animal->data refine Refine SAR Models data->refine refine->design lead Lead Optimization refine->lead

Iterative cycle of SAR-guided drug discovery.

Aminopyrazoles as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Aminopyrazole derivatives have shown promise as antibacterial and antifungal agents.[1][10][11]

SAR studies in this area have highlighted the importance of specific substitutions on the pyrazole ring for potent antimicrobial activity. For example, certain 5-aminopyrazole derivatives have demonstrated good activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Compound IDTarget OrganismMIC (µg/mL)Key Structural Features
2a S. aureus0.1253-aminopyrazole substituent on a pyrido-indole scaffold.
2a E. coli83-aminopyrazole substituent on a pyrido-indole scaffold.
26 S. aureus165-aminopyrazole derivative.
26 E. coli45-aminopyrazole derivative.
21c Multi-drug resistant strains0.25Pyrazole derivative with imidazothiadiazole moiety.
23h Multi-drug resistant strains0.25Pyrazole derivative with imidazothiadiazole moiety.

MIC (Minimum Inhibitory Concentration) values compiled from various studies.[1][11]

These findings underscore the potential of the aminopyrazole scaffold as a template for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Case Study: Pirtobrutinib (Jaypirca™) - A Clinically Approved Aminopyrazole

A testament to the therapeutic potential of the aminopyrazole scaffold is the recent FDA approval of Pirtobrutinib (Jaypirca™).[12] This 5-aminopyrazole derivative is a non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of mantle cell lymphoma.[12] The development of Pirtobrutinib showcases a sophisticated understanding of SAR, leading to a highly selective inhibitor with an improved safety profile compared to earlier covalent BTK inhibitors.

Conclusion and Future Perspectives

The aminopyrazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. The extensive body of research on its SAR has paved the way for the development of potent and selective inhibitors of various biological targets. The successful translation of this knowledge into a clinically approved drug, Pirtobrutinib, further validates the therapeutic potential of this versatile chemical entity.

Future research in this field will likely focus on:

  • Exploring new chemical space: Synthesizing novel aminopyrazole derivatives with diverse substitution patterns to identify inhibitors for new and challenging biological targets.

  • Structure-based drug design: Utilizing co-crystal structures of aminopyrazole inhibitors bound to their targets to guide the rational design of more potent and selective compounds.

  • Multi-target inhibitors: Designing aminopyrazole derivatives that can simultaneously modulate multiple targets involved in a disease pathway, potentially leading to enhanced therapeutic efficacy.

By continuing to unravel the intricate structure-activity relationships of aminopyrazole derivatives, the scientific community is well-positioned to develop the next generation of innovative medicines for a wide range of human diseases.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • BenchChem. (2025).
  • Lusardi, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2269. [Link]

  • Bebbington, D., et al. (2008). Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted Quinazolines: Selective Inhibitors of Aurora B Kinase With Potent Anti-Tumor Activity. Bioorganic & Medicinal Chemistry Letters, 18(6), 1904-1909. [Link]

  • Penning, T. D., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4786-4790. [Link]

  • Grebien, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Mihai, C. T., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13531-13551. [Link]

  • Kamenecka, T. M., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 10046-10060. [Link]

  • Pop, C. M., & Pop, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Kamenecka, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(21), 14337-14345. [Link]

  • BenchChem. (2024).
  • Lusardi, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2269. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1272, 134177. [Link]

  • Watson, P. A., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(18), 2606-2610.
  • Lusardi, M., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1779. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(10), 4578-4584. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5410. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • El-Sayed, M. A. A., et al. (2023). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. Journal of Molecular Structure, 1279, 135002.
  • El-Sabbagh, O. I., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 16(12), 9963-9975. [Link]

  • Kumar, R., & Singh, P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-225. [Link]

  • Wang, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331575. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 5-(Aryl)-1H-pyrazol-3-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 5-(aryl)-1H-pyrazol-3-amine derivatives, a scaffold of significant interest in medicinal chemistry. Recognizing the critical role of precise structural data in drug development, this document offers researchers, scientists, and drug development professionals a comprehensive overview of crystallographic techniques, compares them with alternative analytical methods, and provides actionable experimental protocols. While the specific crystal structure for 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine is not publicly available, this guide leverages the detailed crystallographic data of its close analog, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, to illustrate the principles and methodologies.

Introduction: The Significance of Pyrazole Scaffolds and Structural Insight

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including kinase inhibition for anti-cancer therapies. The 5-(aryl)-1H-pyrazol-3-amine core, in particular, is a privileged scaffold found in numerous potent and selective inhibitors of protein kinases. The precise three-dimensional arrangement of substituents on this core dictates the molecule's interaction with its biological target, influencing efficacy, selectivity, and pharmacokinetic properties. Therefore, unambiguous determination of the molecular structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of small molecules. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding how a molecule will bind to a protein's active site. This guide will delve into the practical aspects of obtaining and interpreting crystallographic data for this important class of compounds.

Synthesis and Crystallization: The Gateway to High-Resolution Structures

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 5-(aryl)-1H-pyrazol-3-amine derivatives typically involves a condensation reaction between a β-ketonitrile and hydrazine hydrate.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine

This protocol is adapted from the synthesis of a close analog and provides a representative procedure.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-(4-fluorophenyl)-1H-pyrazol-3-amine.

Crystallization Strategies for Pyrazole Derivatives

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. For pyrazole derivatives, the following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or acetone) and allowed to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the compound solution reduces its solubility, promoting crystal growth. Common solvent/anti-solvent pairs include chloroform/hexane and methanol/diethyl ether.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

The selection of an appropriate solvent is crucial. An ideal solvent should exhibit moderate solubility for the compound, with solubility increasing with temperature for cooling crystallization.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the molecular structure.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Crystallographic Data for 5-(4-fluorophenyl)-1H-pyrazol-3-amine

The following table summarizes the key crystallographic parameters for 5-(4-fluorophenyl)-1H-pyrazol-3-amine, providing a benchmark for related derivatives.

ParameterValue
Chemical FormulaC₉H₈FN₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.834(2)
b (Å)5.891(1)
c (Å)15.678(3)
β (°)99.87(1)
V (ų)803.9(3)
Z4

Data obtained from a representative study of a closely related analog.

The crystal structure reveals a nearly planar pyrazole ring. The dihedral angle between the pyrazole ring and the 4-fluorophenyl ring is a critical parameter that influences the overall molecular conformation and potential binding interactions. Intermolecular hydrogen bonds involving the amine group and the pyrazole nitrogen atoms are also key features that stabilize the crystal packing.

Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 5-(aryl)-1H-pyrazol-3-amine derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity.

Strengths of NMR:

  • Provides information about the molecule's structure and dynamics in solution, which is more physiologically relevant for drug-protein interactions.

  • Does not require crystallization, making it applicable to a wider range of compounds, including oils and non-crystalline solids.

  • Can be used to study dynamic processes such as tautomerism and conformational exchange.

Limitations of NMR compared to X-ray Crystallography:

  • Does not provide precise bond lengths and angles.

  • Determination of the absolute stereochemistry can be challenging.

  • For complex molecules, signal overlap can complicate spectral interpretation.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable for predicting molecular properties and interactions.[1]

Strengths of Computational Modeling:

  • Allows for the prediction of molecular geometry, electronic properties, and vibrational frequencies.[1]

  • Molecular docking simulations can predict the binding mode of a ligand to its protein target, guiding lead optimization.

  • Provides insights into structure-activity relationships that can be difficult to obtain experimentally.[2]

Limitations of Computational Modeling:

  • The accuracy of the results is highly dependent on the level of theory and the force field used.[1]

  • Predictions must be validated by experimental data.

  • Cannot definitively determine the solid-state packing of a molecule.

Visualizing the Workflow and Interactions

The following diagrams illustrate the experimental workflow for crystallographic analysis and a conceptual representation of the intermolecular interactions that stabilize the crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrazole Derivative purification Purification (Recrystallization) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis refinement->analysis

Caption: Experimental workflow for X-ray crystallography.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H (Amine) N1_B N (Pyrazole) N1_A->N1_B Hydrogen Bond N2_A N (Pyrazole) Aryl_A Aryl Ring Aryl_B Aryl Ring Aryl_A->Aryl_B π-π Stacking

Caption: Conceptual diagram of intermolecular interactions.

Conclusion

X-ray crystallography is an indispensable tool in the development of 5-(aryl)-1H-pyrazol-3-amine derivatives as therapeutic agents. It provides high-resolution structural data that is critical for understanding structure-activity relationships and for the rational design of more potent and selective molecules. While techniques like NMR and computational modeling offer valuable complementary information, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively utilize this powerful technique in their drug discovery endeavors.

References

  • Jana, S. B. (2024).
  • Al-Azmi, A. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Saudi Chemical Society, 22(6).
  • Alam, M. S., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4986.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical, and often decisive, aspect of this journey is understanding its selectivity. A molecule that potently modulates its intended target is of little therapeutic value if it simultaneously engages numerous off-targets, leading to unforeseen toxicities or confounding biological readouts. This guide provides an in-depth technical comparison of methodologies to profile the cross-reactivity of a novel kinase inhibitor candidate, 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, against established alternatives.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] Derivatives of 3-amino-1H-pyrazole, in particular, have been successfully developed as inhibitors for a range of kinases, including B-Raf, Aurora kinases, and mitogen-activated protein kinases (MAPKs).[1][3][4] The specific compound of interest, this compound, possesses structural motifs common to inhibitors of the p38 MAPK pathway, a critical node in cellular stress and inflammatory signaling.[5][6]

Therefore, for the purpose of this guide, we will hypothesize that this compound (termed 'Compound X') is a p38α MAPK inhibitor. We will compare its hypothetical selectivity profile against two well-characterized p38 inhibitors:

  • SB203580: A classic, potent, ATP-competitive inhibitor with high selectivity for p38α and p38β isoforms.[7]

  • Doramapimod (BIRB 796): A highly potent, allosteric (Type II) inhibitor that targets all p38 MAPK isoforms.[7][8]

This guide will detail the experimental workflows for generating a comprehensive cross-reactivity profile, explain the rationale behind these choices, and provide a framework for interpreting the resulting data.

Section 1: The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural conservation in their ATP-binding sites.[3] This conservation is the primary reason why achieving inhibitor selectivity is a formidable challenge.[3] A lack of selectivity can lead to off-target toxicities, while in some cases, a carefully defined polypharmacology can be beneficial. Thus, early and comprehensive cross-reactivity profiling is not merely a characterization step but a critical, decision-gating process in drug discovery. It allows for the objective assessment of a compound's therapeutic window and potential liabilities.

Section 2: Experimental Strategy for Comprehensive Profiling

To build a robust selectivity profile, a multi-pronged approach is essential, combining broad biochemical screening with cell-based validation of target engagement. Our strategy involves two key, complementary methodologies: a large-panel radiometric kinase assay and a Cellular Thermal Shift Assay (CETSA).

G cluster_0 Overall Profiling Workflow Compound X Compound X Biochemical Screen Biochemical Screen Compound X->Biochemical Screen Broad Kinome Panel Cell-Based Assay Cell-Based Assay Compound X->Cell-Based Assay Target Engagement Data Analysis Data Analysis Biochemical Screen->Data Analysis IC50 / % Inhibition Cell-Based Assay->Data Analysis Thermal Shift (ΔTm) Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Figure 1: High-level workflow for cross-reactivity profiling.
Biochemical Profiling: The Kinome-Wide View

The initial step is to assess the compound's activity against a large, representative panel of purified kinases. This provides a broad, unbiased view of its potential targets and off-targets across the kinome.

Methodology: Radiometric Kinase Assay (HotSpot℠)

The radiometric activity assay is considered the gold standard for kinase profiling due to its direct measurement of substrate phosphorylation without reliance on modified substrates or coupling enzymes.

Experimental Protocol:

  • Compound Preparation: Prepare stock solutions of Compound X, SB203580, and Doramapimod in 100% DMSO. Create a dilution series to determine IC50 values (typically 10-point, 3-fold dilutions).

  • Reaction Mixture: In a 96-well plate, incubate each test compound with the specific kinase, a suitable substrate (e.g., Myelin Basic Protein for p38α), cofactors (Mg²⁺, Mn²⁺), and radioisotope-labeled [γ-³³P]-ATP.

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination & Spotting: Stop the reaction by adding phosphoric acid. Spot the reaction mixtures onto filter papers.

  • Washing: Vigorously wash the filter papers to remove unreacted [γ-³³P]-ATP, leaving only the radiolabeled, phosphorylated substrate bound to the filter.

  • Detection: Measure the radioactivity on the filter papers using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Why Radiometric? This format directly measures the catalytic transfer of phosphate from ATP to a substrate, which is the fundamental definition of kinase activity. It is less prone to artifacts from compound fluorescence or interference with detection reagents that can plague other assay formats.

  • Why a Large Panel? Screening against a diverse panel (e.g., >400 kinases) is crucial to uncover unexpected off-target interactions that would be missed in smaller, focused panels. This provides an early warning for potential toxicities.

G cluster_1 Radiometric Kinase Assay Principle Kinase Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP_P33 ATP-[γ-³³P] ATP_P33->Reaction Inhibitor Compound X Inhibitor->Kinase Blocks ATP binding Substrate_P33 Substrate-[³³P] Reaction->Substrate_P33 Phosphorylation ADP ADP Reaction->ADP

Figure 2: Conceptual diagram of an ATP-competitive kinase inhibition assay.
Cell-Based Profiling: Validating Target Engagement

While biochemical assays are essential for broad screening, they do not confirm that a compound can reach and bind to its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein's thermal stability changes upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., U937 monocytes, which express p38α) to ~80% confluency. Treat the intact cells with the test compound (e.g., 10 µM Compound X, SB203580, or Doramapimod) or DMSO vehicle for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification & Western Blot: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration. Analyze the amount of soluble p38α (and other control proteins like GAPDH) remaining at each temperature point by Western Blotting.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein versus temperature for both DMSO- and compound-treated samples. A shift in the melting curve (ΔTm) to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Why CETSA? It provides direct evidence of a physical interaction between the compound and its target protein within a physiological context, accounting for cell permeability, efflux pumps, and intracellular competition.

  • Why Intact Cells? Using live cells before lysis is crucial as it best represents the true physiological state where drug-target interactions occur.

G cluster_2 CETSA Principle Protein_Free Target Protein (Unbound) Heat_1 Heat Gradient Protein_Free->Heat_1 Protein_Bound Target Protein + Compound X Heat_2 Heat Gradient Protein_Bound->Heat_2 Denatured Denatured & Aggregated Heat_1->Denatured Lower Tm Stable Soluble Protein Heat_2->Stable Higher Tm (Stabilized)

Figure 3: Principle of target stabilization in the Cellular Thermal Shift Assay.

Section 3: Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. The results from the biochemical screen and CETSA should be summarized in structured tables.

Illustrative Data Tables

The following tables contain example data to demonstrate how the results of these experiments would be presented for comparative analysis.

Table 1: Illustrative Biochemical Kinase Selectivity Data (% Inhibition @ 1 µM)

Kinase TargetCompound XSB203580Doramapimod (BIRB 796)
p38α (MAPK14) 98% 99% 99%
p38β (MAPK11) 65%95% 98%
p38γ (MAPK12)15%5%92%
p38δ (MAPK13)12%8%89%
JNK125%10%15%
ERK25%<5%<5%
CDK28%<5%7%
B-Raf4%<5%<5%
... (400+ other kinases)<10%<10%<10%

Interpretation of Table 1:

This hypothetical data suggests that Compound X is a potent inhibitor of p38α, with moderate activity against p38β and high selectivity against other MAPKs and the wider kinome panel. In contrast, SB203580 shows potent inhibition of both p38α and p38β, while Doramapimod demonstrates pan-p38 isoform activity, as expected. This initial screen positions Compound X as a potentially more selective tool for probing p38α-specific functions compared to Doramapimod.

Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data

Compound (10 µM)Target ProteinCell LineMelting Temp (Tm) - DMSOMelting Temp (Tm) - CompoundThermal Shift (ΔTm)
Compound X p38α U937 52.1°C 58.3°C +6.2°C
SB203580p38αU93752.1°C57.8°C+5.7°C
Doramapimodp38αU93752.1°C59.5°C+7.4°C
Compound XGAPDHU93765.4°C65.5°C+0.1°C

Interpretation of Table 2:

The significant positive thermal shift (ΔTm) for p38α in the presence of all three compounds confirms that they effectively penetrate the cell membrane and bind to their intended target. The lack of a shift for the control protein, GAPDH, demonstrates the specificity of this interaction. The magnitude of the shift can sometimes correlate with binding affinity, with this illustrative data suggesting a very stable complex formed by Doramapimod.

Section 4: Conclusion and Future Directions

This guide outlines a robust, two-tiered strategy for the comprehensive cross-reactivity profiling of a novel compound, using the hypothetical p38α inhibitor this compound (Compound X) as a case study.

  • Biochemical kinome screening provides the broad, unbiased landscape of a compound's interaction space.

  • Cellular Thermal Shift Assays validate that the compound engages its intended target within the complex cellular environment.

Based on our illustrative data, Compound X emerges as a potent and selective p38α inhibitor in both biochemical and cellular assays, with a potentially cleaner off-target profile than the pan-p38 inhibitor Doramapimod. This profile would make it a valuable tool for dissecting the specific roles of p38α in cellular pathways.

The next logical steps in the development of such a compound would include determining its mechanism of inhibition (e.g., ATP-competitive vs. allosteric), assessing its in-cell potency in functional downstream signaling assays (e.g., measuring inhibition of MK2 phosphorylation), and conducting full pharmacokinetic and in vivo efficacy studies. By following a rigorous and logical profiling cascade, researchers can build a comprehensive data package that de-risks development and provides a clear path toward identifying novel and selective chemical probes and therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. (2008). PubMed. Retrieved January 17, 2026, from [Link]

  • Non-oxime pyrazole based inhibitors of B-Raf kinase. (2011). PubMed. Retrieved January 17, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Aminopyrazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 5-Aminopyrazoles in Modern Drug Discovery

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] These versatile heterocyclic compounds are integral to the development of anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting drugs.[2][3] The continued interest in this privileged structure necessitates a deep understanding of its synthetic accessibility. This guide provides a comparative analysis of the most prominent synthetic routes to 5-aminopyrazoles, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal pathway for their specific needs.

I. The Workhorse of 5-Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[1][4] This reaction proceeds smoothly under various conditions and tolerates a wide range of substituents, making it a highly reliable and adaptable route.

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. The choice of hydrazine (unsubstituted, monosubstituted, or salts) allows for the introduction of diversity at the N1 position of the pyrazole ring.

G cluster_0 Reaction of β-Ketonitriles with Hydrazines Start β-Ketonitrile + Hydrazine Step1 Nucleophilic attack on carbonyl Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular cyclization Intermediate->Step2 Product 5-Aminopyrazole Step2->Product G cluster_1 Synthesis from Malononitrile Derivatives Start Alkylidenemalononitrile + Hydrazine Step1 Michael Addition Start->Step1 Intermediate Adduct Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Substituted 5-Aminopyrazole Step2->Product G cluster_2 Condensation of α,β-Unsaturated Nitriles Start α,β-Unsaturated Nitrile + Hydrazine Step1 Michael Addition Start->Step1 Intermediate Adduct Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 5-Aminopyrazole Step2->Product

Sources

Assessing the Drug-Likeness of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine: A Comparative In Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is paramount to de-risk development pipelines and focus resources on candidates with the highest probability of success. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide provides an in-depth in silico evaluation of the drug-likeness of a novel pyrazole derivative, 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, through a comparative analysis with the well-established drug Celecoxib and the structurally related 3-amino-5-phenylpyrazole.

The Rationale for In Silico Drug-Likeness Assessment

The journey of a drug from a laboratory curiosity to a clinical therapeutic is long and fraught with attrition. A significant proportion of failures in later-stage development can be attributed to unfavorable pharmacokinetic and toxicity profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] In silico tools provide a rapid and cost-effective means to predict these properties from a molecule's structure alone, allowing for the early identification of potential liabilities.[4][5] This proactive approach enables medicinal chemists to prioritize and optimize compounds with a higher likelihood of becoming successful oral drugs.

At the heart of this in silico assessment are established principles such as Lipinski's Rule of Five and Veber's Rules, which provide a framework for evaluating the physicochemical properties that govern a drug's oral bioavailability.[6][7][8]

Experimental Design: An In Silico Workflow

This comparative guide employs a systematic in silico workflow to assess the drug-likeness of this compound and its comparators. The methodology is designed to be a self-validating system, relying on widely used and validated computational tools.

In_Silico_Drug_Likeness_Workflow cluster_0 Compound Selection cluster_1 Physicochemical Property Calculation cluster_2 ADMET Profile Prediction cluster_3 Data Analysis & Comparison Target This compound SwissADME SwissADME Web Tool Target->SwissADME pkCSM pkCSM Web Tool Target->pkCSM Comp1 Celecoxib Comp1->SwissADME Comp1->pkCSM Comp2 3-amino-5-phenylpyrazole Comp2->SwissADME Comp2->pkCSM Analysis Comparative Analysis of: - Lipinski's Rule of Five - Veber's Rules - ADMET Profiles SwissADME->Analysis pkCSM->Analysis

Figure 1: In silico workflow for drug-likeness assessment.
Selection of Compounds for Analysis
  • Target Compound: this compound

  • Comparator 1 (Approved Drug): Celecoxib, a selective COX-2 inhibitor containing a pyrazole core.[9]

  • Comparator 2 (Structurally Related Fragment): 3-amino-5-phenylpyrazole, a simpler pyrazole derivative.[10]

In Silico Tools
  • SwissADME: A free and widely used web tool for the computation of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4][11]

  • pkCSM: A platform that utilizes graph-based signatures to predict a wide range of ADMET properties.[12][13]

Experimental Protocols

Protocol 1: Calculation of Physicochemical Properties using SwissADME

  • Navigate to the SwissADME website (]">http://www.swissadme.ch).[11]

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each of the three compounds from a chemical database such as PubChem.[14]

  • Input the SMILES string of a single compound into the query box on the SwissADME homepage.

  • Click the "Run" button to initiate the calculation.

  • Record the following parameters from the output: Molecular Weight (MW), LogP (Consensus LogP), number of Hydrogen Bond Acceptors (HBA), number of Hydrogen Bond Donors (HBD), and Topological Polar Surface Area (TPSA).

  • Repeat steps 3-5 for the other two compounds.

Protocol 2: Prediction of ADMET Properties using pkCSM

  • Access the pkCSM web server ([Link]]

  • Obtain the SMILES string for each compound from PubChem.[14]

  • On the pkCSM "Prediction" page, input the SMILES string of a single compound.

  • Select the desired ADMET properties for prediction (e.g., Intestinal absorption, Caco-2 permeability, CYP2D6 inhibitor, AMES toxicity, hERG I inhibitor).

  • Click the "Predict" button.

  • Record the predicted values for each selected ADMET parameter.

  • Repeat steps 3-6 for the remaining two compounds.

Results and Comparative Analysis

The in silico analysis of this compound and the selected comparators provides a quantitative basis for assessing its drug-likeness.

Chemical_Structures cluster_0 Target Compound cluster_1 Comparator 1 cluster_2 Comparator 2 Target Target_label This compound Comp1 Comp1_label Celecoxib Comp2 Comp2_label 3-amino-5-phenylpyrazole

Figure 2: Chemical structures of the analyzed compounds.
Physicochemical Properties and Drug-Likeness Rules

The calculated physicochemical properties are summarized in Table 1, alongside an evaluation based on Lipinski's Rule of Five and Veber's Rules.

Table 1: Physicochemical Properties and Drug-Likeness Evaluation

PropertyThis compoundCelecoxib3-amino-5-phenylpyrazoleLipinski's Rule of Five Guideline[6][15]Veber's Rules Guideline[8][16]
Molecular Weight ( g/mol ) 195.16381.37159.19≤ 500-
Consensus LogP 1.683.431.50≤ 5-
H-Bond Acceptors 473≤ 10Sum of HBA & HBD ≤ 12
H-Bond Donors 222≤ 5Sum of HBA & HBD ≤ 12
TPSA (Ų) 54.4986.3854.49-≤ 140
Number of Rotatable Bonds 131-≤ 10
Lipinski Violations 000≤ 1 -
Veber Violations 000-0

All three compounds exhibit excellent compliance with both Lipinski's Rule of Five and Veber's Rules, with zero violations. This is a strong initial indicator of good oral bioavailability. Notably, this compound has a low molecular weight and a balanced lipophilicity (LogP), suggesting it is likely to have good solubility and permeability characteristics. Its TPSA is well within the desirable range for oral absorption.

ADMET Profile Prediction

The predicted ADMET properties for the three compounds are presented in Table 2.

Table 2: Predicted ADMET Properties

ParameterThis compoundCelecoxib3-amino-5-phenylpyrazoleInterpretation
Intestinal Absorption (% Absorbed) 94.7%91.2%95.1%High absorption predicted for all compounds.
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.430.920.23Moderate to high permeability predicted.
CYP2D6 Inhibitor NoYesNoPotential for drug-drug interactions with Celecoxib.
AMES Toxicity NoNoNoLow likelihood of mutagenicity.
hERG I Inhibitor NoNoNoLow risk of cardiac toxicity.

The ADMET predictions further support the favorable profile of this compound. It is predicted to have high intestinal absorption and is not flagged as an inhibitor of the major drug-metabolizing enzyme CYP2D6, unlike Celecoxib. Furthermore, it shows no predicted risk for AMES toxicity or hERG inhibition, which are critical safety endpoints.

Discussion and Conclusion

The in silico assessment of this compound reveals a promising drug-like profile. Its physicochemical properties are well within the ranges defined by established guidelines for oral bioavailability, and it outperforms the approved drug Celecoxib in certain predicted ADMET parameters, notably the lack of CYP2D6 inhibition.

Compared to the simpler 3-amino-5-phenylpyrazole, the introduction of the 2,6-difluorophenyl group slightly increases the molecular weight and lipophilicity, which can be beneficial for target engagement and cell permeability, without compromising its overall drug-likeness.

References

  • G. H. Sayed, N.A. Negm, M.E. Azab and K.E. Anwer. Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egypt. J. Chem. 59, No.4, pp.663 - 672(2016). Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available from: [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available from: [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations. SciSpace. Available from: [Link]

  • SwissDrugDesign - Molecular Modelling Group. Available from: [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Open Access Repository. Available from: [Link]

  • About - SwissADME. Available from: [Link]

  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. PubMed. Available from: [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. Available from: [Link]

  • Veber Rules for Oral Bioavailability. Scribd. Available from: [Link]

  • Predictive ADMET studies, the challenges and the opportunities. ResearchGate. Available from: [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available from: [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. Available from: [Link]

  • Drug Discovery and ADMET process: A Review. IJARBS. Available from: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo. Available from: [Link]

  • Celecoxib Potassium. PubChem. Available from: [Link]

  • Introduction – PreADMET | Prediction of ADME/Tox. Available from: [Link]

  • Veber's rule: Significance and symbolism. Available from: [Link]

  • Celecoxib-d4. PubChem. Available from: [Link]

  • Celecoxib-d7. PubChem. Available from: [Link]

  • Lipinski and Veber's rules for compounds 7a-j. ResearchGate. Available from: [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623. Available from: [Link]

  • Wu, F., Zhou, Y., Li, L., Shen, X., & Chen, G. (2020). Computational approaches in preclinical studies on drug discovery and development. Frontiers in chemistry, 8, 726. Available from: [Link]

  • Help - How to use pkCSM. Biosig Lab. Available from: [Link]

  • pkCSM. Biosig Lab. Available from: [Link]

  • Canteli-Lara, E., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107. Available from: [Link]

  • Celecoxib. PubChem. Available from: [Link]

  • Prediction of ADMET Using Online Tools Pre-ADME and ProTox. YouTube. Available from: [Link]

  • Chemical structure of celecoxib. ResearchGate. Available from: [Link]

  • PreADMET PC version 2.0. Available from: [Link]

  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. PubChem. Available from: [Link]

  • 5-amino-4-(3,4-difluorophenyl)-1H-pyrazol-3-ol. PubChem. Available from: [Link]

  • 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine. PubChem. Available from: [Link]

  • PubChem. Available from: [Link]

  • PubChem Compounds. NIH. Available from: [Link]

  • 3-Amino-5-phenylpyrazole. PubChem. Available from: [Link]

  • Phenoxyethanol. PubChem. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety and Sustainability

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel compounds like 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine extends beyond their synthesis and application. A foundational pillar of scientific excellence is the responsible management of the entire chemical lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting a deep commitment to the principles of green chemistry and laboratory safety.

Part 1: Hazard Characterization and Risk Assessment

The causality for treating this compound with a high degree of caution stems from the combined risks of the pyrazole amine core and the difluorophenyl substituent. Pyrazole-based structures can exhibit biological activity and associated toxicity, while the fluorinated phenyl group dictates its reactivity and thermal decomposition pathways.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Class GHS Category Signal Word Hazard Statement Rationale & Citations
Acute Toxicity, Oral Category 3 / 4 Danger / Warning H301: Toxic if swallowed or H302: Harmful if swallowed. Pyrazole derivatives are frequently classified as harmful or toxic if ingested.[1][2]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation. A common characteristic of amine-containing heterocyclic compounds.[1]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation. Direct contact with eyes is likely to cause significant irritation.[1]

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory system.[1] |

Chemical Incompatibilities: A critical aspect of safe disposal is preventing accidental reactions in the waste container. Based on similar chemical structures, this compound must be segregated from:

  • Strong Oxidizing Agents [3][4]

  • Acids, Acid Anhydrides, and Acid Chlorides [3]

The rationale for this segregation is to prevent exothermic or violent reactions that could lead to container pressurization, breach, and chemical exposure.

Thermal Decomposition Concerns: The presence of two fluorine atoms on the phenyl ring introduces a significant disposal consideration. High-temperature incineration, the likely disposal method, can lead to the formation of hazardous decomposition products, including hydrogen fluoride (HF).[5] This necessitates the use of specialized disposal facilities equipped with afterburners and scrubbers to neutralize these corrosive and toxic gases.[6]

Part 2: Procedural Guide to Waste Management

This section provides step-by-step protocols for the entire waste lifecycle within the laboratory, from generation to pickup.

Engineering Controls & Personal Protective Equipment (PPE)

All handling and waste packaging must occur within a certified chemical fume hood to minimize inhalation exposure.[3][7] The required PPE is the minimum barrier between the researcher and potential exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6][8]

  • Respiratory Protection: Not typically required when using a fume hood. If handling large quantities or outside of a fume hood, a government-approved respirator may be necessary.[8]

Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous reactions and ensure the waste is accepted by the disposal facility.[9][10]

Diagram 1: Waste Segregation Decision Workflow This diagram outlines the logic for segregating different waste streams associated with this compound.

G start Waste Generated substance Pure Compound or Grossly Contaminated Material start->substance sharps Contaminated Sharps (needles, scalpels) start->sharps glassware Empty / Rinsed Glassware start->glassware ppe Contaminated PPE (gloves, wipes) start->ppe solid_waste Solid Hazardous Waste Container (Labeled: this compound) substance->solid_waste sharps_container Puncture-Proof Sharps Container sharps->sharps_container glass_disposal Broken Glass Box or Decontaminated for Reuse glassware->glass_disposal solid_waste_ppe Solid Hazardous Waste Container (Labeled: Contaminated Debris) ppe->solid_waste_ppe

Caption: Waste segregation decision tree for pyrazole compound waste streams.

Experimental Protocol: Waste Containerization

  • Container Selection:

    • Use only containers approved for hazardous waste, which must be in good condition, free of leaks, and made of a compatible material (e.g., HDPE or the original manufacturer's container).[11]

    • Ensure the container has a secure, sealable lid.[11][12]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[11]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[11][13] This is a common regulatory requirement to prevent the release of vapors.

    • Store the container in a designated satellite accumulation area within the lab.[13]

    • The container must be placed within a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[11][12]

    • Store the waste away from incompatible materials, heat sources, and drains.[10][14]

Management of Spills

Immediate and correct response to a spill is vital for laboratory safety.

Table 2: Spill Response Protocol

Spill Size Characteristics Immediate Action Plan
Minor Spill Small quantity (<100 mg), contained, no immediate inhalation risk. 1. Alert nearby personnel. 2. Wearing appropriate PPE, contain the spill with absorbent material (e.g., vermiculite or sand).[7] 3. Gently sweep up the absorbed material into a designated solid waste container.[2] Do not generate dust. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. 5. Wash hands thoroughly.[8]

| Major Spill | Large quantity, airborne dust, risk of exposure. | 1. Evacuate the immediate area immediately.[7] 2. Alert others and activate the emergency alarm if necessary. 3. Close the laboratory door and prevent re-entry. 4. Contact your institution's emergency response team or EH&S department immediately.[7][9] Do not attempt to clean it up yourself. |

Part 3: Final Disposal Pathway and Regulatory Compliance

The ultimate disposal of this compound must be handled by professionals in compliance with all regulations.

The "Cradle-to-Grave" Responsibility

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste (i.e., your laboratory) is responsible for it from generation to final disposal.[15] This underscores the importance of following proper procedures and maintaining accurate records. The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[16]

Arranging for Disposal
  • Contact EH&S: Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 9 months), submit a pickup request to your EH&S department.[12][13]

  • Professional Disposal: The EH&S department will coordinate with a licensed and approved hazardous waste disposal contractor.[6]

  • Probable Disposal Method: The standard and most environmentally sound method for this type of fluorinated organic compound is high-temperature incineration in a facility equipped with advanced flue gas treatment systems (e.g., afterburners and alkaline scrubbers) to manage and neutralize potentially toxic and corrosive byproducts like HF.[6] Never attempt to dispose of this chemical via the sink or in the regular trash.[9][12]

Diagram 2: Overall Chemical Waste Disposal Workflow This diagram illustrates the complete process from the lab bench to final disposal.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional & Contractor Responsibility gen 1. Waste Generation (Lab Bench) contain 2. Segregation & Containerization gen->contain label 3. Proper Labeling & Documentation contain->label store 4. Safe Storage in Satellite Accumulation Area label->store request 5. Request Pickup from EH&S store->request pickup 6. EH&S Pickup & Consolidation request->pickup transport 7. Licensed Contractor Transport pickup->transport dispose 8. Final Disposal (High-Temp Incineration) transport->dispose

Caption: End-to-end workflow for compliant chemical waste disposal.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional scientific conduct. By adhering to the principles of hazard assessment, proper segregation, secure containerization, and regulatory compliance, we ensure the safety of our colleagues and the protection of our environment. This structured approach, grounded in established safety protocols and regulatory standards, provides a clear and actionable path for managing this chemical waste stream with the diligence and integrity it requires.

References

  • Guidelines for the Segregation, Packaging and Removal of Waste Medicines . (2022). HSE Pharmacy Departments. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins . (2023). Plastics Europe. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement . (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste . (n.d.). Oakland University EHSO Manual. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (2023). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . (2023). University of Canterbury. Retrieved from [Link]

  • Laboratory Chemical Waste Guidelines . (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . (n.d.). Labor Security System. Retrieved from [Link]

  • Fluorinated Solvents . (n.d.). SAFECHEM. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? . (2024). Chemistry For Everyone. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins . (2012). Toxic Docs. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 397844-80-3). As a specialized heterocyclic amine, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven experience.

Hazard Assessment and Risk Mitigation

While specific toxicological data for this compound is not extensively published, the chemical structure—incorporating a pyrazole ring, an aromatic amine, and a difluorophenyl group—necessitates a cautious approach. Based on data from structurally similar pyrazole derivatives and fluorinated aromatic compounds, the primary hazards are identified as follows:

  • Acute Toxicity: Harmful or toxic if swallowed.[1][2][3]

  • Skin Irritation: Expected to cause skin irritation upon contact.[2][4]

  • Eye Damage: Poses a risk of serious eye irritation.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

The core principle of this guide is risk mitigation through the systematic application of engineering controls, personal protective equipment (PPE), and rigorous operational procedures.[5][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be used for all procedures involving this compound.

Protection Type Required Equipment Rationale and Standard
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of the solid compound or its solutions must be performed within a fume hood to control airborne particles and vapors.[7][8][9][10]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory to prevent contact with splashes.[11][12][13] A face shield worn over goggles is required when handling larger quantities (>5g) or during procedures with a high splash potential.
Hand Protection Double-Layered Chemically Resistant GlovesDouble gloving is required.[7] Use chemotherapy-grade gloves meeting ASTM D6978 standards.[14] The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. Change the outer glove every 30-60 minutes or immediately upon contamination.[14]
Body Protection Long-Sleeved, Chemical-Resistant Lab CoatA lab coat that opens in the back is preferred.[14] It should have tight-fitting (knit or elastic) cuffs to prevent accidental exposure of the wrist.[14]
Respiratory Protection N95 Respirator (or higher)Required when weighing the solid compound, even within a fume hood, as an added precaution against aerosol inhalation.[12][14] An elastomeric half-mask with a P100 filter may be necessary for spill cleanup.[14]
Foot Protection Closed-Toe, Non-Perforated Shoes & Shoe CoversProtects feet from spills.[10] Two pairs of shoe covers should be worn when working in a designated hazardous drug handling area.[14]

Operational Workflow: From Receipt to Disposal

Adherence to a systematic workflow is critical for ensuring safety and procedural integrity. The following steps outline the lifecycle of handling this compound in a laboratory setting.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, implement spill procedures immediately.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][4][11] Ensure it is segregated from incompatible materials such as strong oxidizing agents. The storage location should be clearly labeled and access restricted to authorized personnel.[15]

Step 2: Weighing and Preparation (All steps inside a fume hood)
  • Don PPE: Before starting, don the full required PPE as detailed in the table above.

  • Decontamination: Wipe down the work surface and analytical balance within the fume hood with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.

  • Tare Container: Place a clean, tared weigh boat or receiving vessel on the balance.

  • Transfer: Carefully transfer the required amount of the solid compound using a clean spatula. Avoid generating dust by handling the material gently.[3][11]

  • Seal and Clean: Immediately and tightly seal the primary container. Carefully clean the spatula and the weighing area of any residual powder using a solvent-dampened wipe. Dispose of the wipe as hazardous waste.

  • Dissolution: If preparing a solution, add the solvent to the receiving vessel containing the compound while still inside the fume hood.

Step 3: Experimental Use
  • All reactions and subsequent manipulations must be conducted within the fume hood.[9]

  • Use glassware that has been inspected for cracks or defects.[10]

  • Maintain a clean and organized workspace to prevent accidental spills or cross-contamination.[9][10]

The following diagram illustrates the mandatory safety workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase start Start: Enter Lab ppe Don Full PPE (Double Gloves, Gown, Goggles, N95) start->ppe fume_hood Prepare Fume Hood Work Area ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution / Set Up Reaction weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Segregate & Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE in Designated Area waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash stop stop wash->stop End: Exit Lab

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Minor Spill (Inside Fume Hood):

  • Alert others in the immediate area.

  • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

  • Carefully sweep or vacuum the absorbed material into a labeled, sealable hazardous waste container.[3][11]

  • Decontaminate the spill area thoroughly.

Major Spill (Outside Fume Hood):

  • Evacuate the laboratory immediately and alert personnel in adjacent areas.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Prevent re-entry until the area has been cleared by trained professionals.

Decontamination and Disposal

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Streams: All materials that have come into contact with this compound, including gloves, weigh boats, wipes, and contaminated solvents, must be treated as hazardous waste.

  • Collection: Collect solid waste in a dedicated, clearly labeled, and sealed container.[3] Collect liquid waste in a compatible, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: The primary method of disposal should be through a licensed chemical incineration facility equipped with an afterburner and scrubber.[2] All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4][16] Do not discharge to sewer systems.[17]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde Safety Data Sheet.
  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • CymitQuimica. (2024). 1-(2,6-DIFLUOROPHENYL)-1H-PYRAZOL-3-AMINE Safety Data Sheet.
  • Biosynth. (2021). Safety Data Sheet FD11198.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Lab Pro. (2025). The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment.
  • BASF. (2025). Safety data sheet.
  • Apollo Scientific. (n.d.). 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Safety Data Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Echemi. (n.d.). 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine Safety Data Sheets.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.